Fluticasoneacetate
Description
BenchChem offers high-quality Fluticasoneacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluticasoneacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H33F3O6S |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-11-acetyloxy-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C27H33F3O6S/c1-6-22(33)36-27(23(34)37-13-28)14(2)9-17-18-11-20(29)19-10-16(32)7-8-24(19,4)26(18,30)21(35-15(3)31)12-25(17,27)5/h7-8,10,14,17-18,20-21H,6,9,11-13H2,1-5H3/t14-,17+,18+,20+,21+,24+,25+,26+,27+/m1/s1 |
InChI Key |
IWSDHIGOCZMMRF-OOSGJXQGSA-N |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)OC(=O)C)C)C)C(=O)SCF |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)OC(=O)C)C)C)C(=O)SCF |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Molecular Mechanism of Fluticasone on the Glucocorticoid Receptor
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: On Nomenclature This guide delves into the molecular interactions between the synthetic corticosteroid fluticasone and the glucocorticoid receptor (GR). While the query specified "fluticasone acetate," the most extensively studied and clinically significant forms are fluticasone propionate (FP) and fluticasone furoate (FF). Fluticasone acetate is not a commonly utilized ester of this molecule. Therefore, this guide will focus on the well-documented mechanisms of fluticasone propionate as a representative and potent fluticasone ester, with the understanding that the core principles of GR interaction are conserved across its active forms.
Introduction: The Glucocorticoid Receptor and Fluticasone Propionate
Fluticasone propionate is a high-potency synthetic corticosteroid belonging to the glucocorticoid class of drugs.[1] Its therapeutic efficacy in inflammatory conditions such as asthma and allergic rhinitis stems from its potent anti-inflammatory properties, which are mediated through its interaction with the glucocorticoid receptor (GR).[2][3] The GR, a member of the nuclear receptor superfamily, functions as a ligand-dependent transcription factor that regulates the expression of a vast network of genes controlling inflammation, immunity, and metabolism.[4][5] Understanding the precise mechanism by which fluticasone propionate engages and modulates GR activity is fundamental to appreciating its therapeutic index and guiding the development of next-generation anti-inflammatory agents.
Section 1: The Ligand-Receptor Engagement: A High-Affinity Interaction
The initial and defining step in fluticasone's mechanism of action is its binding to the cytoplasmic glucocorticoid receptor. This interaction is characterized by exceptionally high affinity and specificity, which underpins the drug's potency.
Binding Affinity and Kinetics
Fluticasone propionate exhibits a very high affinity for the human glucocorticoid receptor, with a reported equilibrium dissociation constant (Kd) of approximately 0.5 nM.[6][7] This affinity is significantly greater than that of many other corticosteroids, including beclomethasone-17-monopropionate and budesonide.[7] The kinetics of this binding are a crucial aspect of its pharmacological profile. FP demonstrates a rapid rate of association with the GR and, critically, a distinctly slow rate of dissociation.[7][8] This prolonged receptor occupancy results in a steroid-receptor complex half-life exceeding 10 hours, a feature that contributes to its sustained duration of action and allows for less frequent dosing regimens.[7][9][10]
The molecular structure of fluticasone, featuring fluorine substitutions and the propionate ester at the 17α position, is optimized for this high-affinity binding within a specific pocket of the receptor's ligand-binding domain.[11][12]
Comparative Binding Affinities of Inhaled Corticosteroids
The relative receptor affinity (RRA) provides a quantitative measure for comparing the binding strength of different glucocorticoids. The following table summarizes these values, contextualizing the potency of fluticasone esters.
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone | Dissociation Constant (Kd) |
| Fluticasone Propionate (FP) | ~1800-1900 | 0.49 - 0.5 nM[6][9] |
| Fluticasone Furoate (FF) | ~2989 (1.7x higher than FP)[10] | Not explicitly stated, but higher affinity than FP[13] |
| Budesonide | ~935 | Not explicitly stated, lower affinity than FP[7] |
| Dexamethasone | 100 (Reference) | 9.36 nM[9] |
| Beclomethasone-17-Monopropionate | ~1275 | Not explicitly stated, lower affinity than FP[7] |
Note: Absolute values can vary based on experimental conditions. The rank order of potency is the most consistent metric.
Section 2: GR Activation and Nuclear Translocation: The Journey to the Genome
In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) like Hsp90 and Hsp70, and immunophilins.[4][14] This complex maintains the receptor in a conformation that is capable of binding a ligand but is transcriptionally inert.
The binding of fluticasone propionate to the ligand-binding domain of the GR induces a critical conformational change in the receptor protein.[2][4][15] This transformation leads to the dissociation of the associated HSPs and other chaperones.[4][16] The release of these proteins unmasks a nuclear localization signal (NLS) on the GR, enabling the activated fluticasone-GR complex to be transported into the cell nucleus through the nuclear pore complex.[16]
Caption: Fig 1: GR Activation & Nuclear Translocation.
Section 3: Genomic Mechanisms: A Tale of Two Pathways
Once inside the nucleus, the activated fluticasone-GR complex modulates gene expression through two primary, distinct genomic mechanisms: transactivation and transrepression . The balance between these activities is crucial for the therapeutic profile of glucocorticoids.
Transactivation: Upregulating Gene Expression
In this pathway, two activated fluticasone-GR complexes form a homodimer.[14][17] This dimer then binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes.[2][5][18] This binding event recruits co-activator proteins and the basal transcription machinery, leading to an increase in the transcription of these genes. While transactivation is responsible for the expression of some beneficial anti-inflammatory proteins, it is also linked to many of the undesirable metabolic side effects associated with long-term corticosteroid use.[18]
Transrepression: Suppressing Pro-inflammatory Genes
Transrepression is considered the principal mechanism behind the potent anti-inflammatory effects of glucocorticoids.[18][19] In this pathway, the activated fluticasone-GR complex acts as a monomer. Instead of binding directly to DNA, it physically interacts with and inhibits other pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[17][18][19][20] By tethering to these factors, the GR prevents them from binding to their own DNA response elements and driving the expression of inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[13][19] This effectively shuts down the inflammatory cascade at its source.
Caption: Fig 2: Transactivation vs. Transrepression.
Section 4: Downstream Cellular and Physiological Consequences
The genomic modulation by fluticasone propionate translates into a broad spectrum of anti-inflammatory effects at the cellular level. By suppressing pro-inflammatory gene expression, it inhibits the function and proliferation of multiple cell types involved in the allergic and inflammatory response, including mast cells, eosinophils, neutrophils, macrophages, and lymphocytes.[1][8] Furthermore, it blocks the production and release of a wide array of inflammatory mediators such as histamine, prostaglandins, cytokines, and leukotrienes.[8][13] A key action is the promotion of apoptosis (programmed cell death) in eosinophils, a critical cell type in asthma pathogenesis.[8] Collectively, these actions lead to reduced inflammation, decreased vascular permeability and edema, and suppression of the overall immune response in the target tissue.[3]
Section 5: Key Experimental Protocols for Mechanistic Elucidation
To dissect the mechanism of action of compounds like fluticasone propionate, a series of well-defined in vitro and cellular assays are employed. The following protocols provide a framework for these investigations.
Protocol 1: Competitive Radioligand Binding Assay
Principle: This assay quantifies the affinity of a test compound (unlabeled fluticasone) for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]dexamethasone) for binding to the receptor.[21] The output is the IC50, which can be converted to an inhibition constant (Ki).
Causality: By determining binding affinity, we establish the most fundamental interaction between the drug and its target. A high affinity (low Ki) is a prerequisite for high potency. Comparing the Ki of a novel compound to a standard like dexamethasone provides a direct measure of its relative binding strength.
Materials:
-
Receptor Source: Cytosolic extracts from GR-expressing cells (e.g., A549 lung carcinoma cells) or purified recombinant human GR.[21]
-
Radioligand: [3H]dexamethasone.
-
Test Compound: Fluticasone propionate (unlabeled).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate to stabilize the GR.[21]
-
Separation Medium: Dextran-coated charcoal.[21]
-
Scintillation fluid and counter.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction from A549 cells via homogenization and ultracentrifugation. Determine the total protein concentration.[21]
-
Assay Setup: In microcentrifuge tubes, incubate a fixed amount of cytosol with a fixed concentration of [3H]dexamethasone (typically at or below its Kd).
-
Competition: Add serially diluted concentrations of unlabeled fluticasone propionate to the tubes.
-
Controls:
-
Total Binding: Tubes with cytosol and radioligand only (no competitor).
-
Non-specific Binding (NSB): Tubes with cytosol, radioligand, and a saturating concentration (e.g., 1000-fold excess) of unlabeled dexamethasone.[21]
-
-
Incubation: Incubate all tubes at 4°C for 18-24 hours to reach binding equilibrium.[21]
-
Separation: Add ice-cold dextran-coated charcoal slurry to each tube. Incubate for 10 minutes and then centrifuge. The charcoal pellets the free, unbound radioligand.[21]
-
Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of fluticasone propionate.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[21]
-
Key Controls and Interpretation:
-
High NSB (>30% of Total): May indicate a problem with the receptor preparation or assay conditions.
-
Reference Compound (Dexamethasone): Running a parallel competition curve with dexamethasone validates the assay by ensuring the obtained Ki is consistent with literature values.
Caption: Fig 3: Binding Assay Workflow.
Protocol 2: GR-Mediated Reporter Gene Assay
Principle: This cell-based assay measures the ability of a compound to activate the GR and induce gene transcription. Cells are engineered to express the human GR and contain a reporter gene (e.g., luciferase) under the control of a promoter with GREs.[22][23] Ligand binding and GR activation drive luciferase expression, which is measured as light output.
Causality: This assay moves beyond simple binding to measure functional transcriptional activation (transactivation). It allows for the quantification of a compound's potency (EC50) and efficacy (maximal activation) in a cellular context, providing a crucial link between receptor binding and a downstream genomic event.
Materials:
-
GR Reporter Cell Line: A stable cell line (e.g., HeLa or A549) co-transfected with a human GR expression vector and a GRE-luciferase reporter plasmid.[24]
-
Cell Culture Media (e.g., DMEM) and Fetal Bovine Serum (FBS).
-
Test Compound: Fluticasone propionate.
-
Reference Agonist: Dexamethasone.
-
Luciferase Assay Reagent (containing luciferin substrate).
-
96-well cell culture plates (white, opaque for luminescence).
-
Luminometer.
Step-by-Step Methodology:
-
Cell Plating: Seed the GR reporter cells into a 96-well plate at a predetermined density and allow them to attach overnight.[22]
-
Compound Treatment: Prepare serial dilutions of fluticasone propionate and the reference agonist (dexamethasone) in assay medium.
-
Dosing: Remove the growth medium from the cells and add the compound dilutions. Include "vehicle only" (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator to allow for GR activation and reporter gene expression.[22][23]
-
Cell Lysis and Signal Detection: Remove the medium. Add luciferase assay reagent directly to the wells to lyse the cells and provide the substrate.
-
Quantification: After a brief incubation (as per reagent instructions), measure the luminescence from each well using a plate-reading luminometer.
-
Data Analysis:
-
Plot the Relative Light Units (RLU) against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound.
-
Key Controls and Interpretation:
-
Vehicle Control: Establishes the basal level of reporter activity.
-
Dexamethasone Positive Control: Confirms cell responsiveness and assay validity. The EC50 should be within the expected range.
-
Cytotoxicity Assay: Performed in parallel to ensure that any decrease in signal at high compound concentrations is not due to cell death.
-
Transrepression Variant: To measure transrepression, a similar assay is used where cells are co-stimulated with an inflammatory agent (like TNF-α) to activate NF-κB, and the reporter gene is driven by an NF-κB responsive element. The ability of fluticasone to decrease the TNF-α-induced signal is then measured.[19]
Caption: Fig 4: Reporter Gene Assay Workflow.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
Principle: ChIP is a powerful technique used to determine whether a specific protein (GR) is associated with a specific genomic region (e.g., the promoter of an inflammatory gene) in vivo.[25] Cells are treated with the drug, proteins are cross-linked to DNA, the chromatin is sheared, and an antibody specific to the GR is used to immunoprecipitate the GR-DNA complexes. The associated DNA is then identified and quantified by qPCR.
Causality: This assay provides direct evidence of target engagement at the genomic level. It can definitively show that fluticasone treatment causes the GR to bind to the promoter of a transactivated gene (like GILZ) or to be recruited to the promoter of a transrepressed gene (like IL-8) in a complex with NF-κB. It is the gold standard for validating the direct genomic targets of a nuclear receptor.[26][27]
Materials:
-
Cell Line: A549 human lung cells or other relevant cell type.
-
Test Compound: Fluticasone propionate.
-
Cross-linking Agent: Formaldehyde.
-
Quenching Agent: Glycine.
-
Lysis and Wash Buffers.
-
Sonicator or Micrococcal Nuclease for chromatin shearing.
-
Antibody: High-quality, ChIP-grade anti-GR antibody.
-
Control Antibody: Normal IgG (e.g., Rabbit IgG).
-
Protein A/G magnetic beads.
-
qPCR primers for target gene promoters (positive control, e.g., GILZ promoter) and non-target regions (negative control, e.g., a gene-desert region).
-
Real-time PCR system.
Step-by-Step Methodology:
-
Cell Treatment: Culture A549 cells and treat with fluticasone propionate or vehicle for a specified time (e.g., 1 hour).
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[28]
-
Quenching: Stop the cross-linking reaction by adding glycine.[25][28]
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.[25]
-
Immunoprecipitation (IP):
-
Save a small aliquot of the sheared chromatin as the "Input" control.
-
Incubate the remaining chromatin with an anti-GR antibody overnight at 4°C. A parallel IP with a control IgG antibody is essential.[25]
-
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-GR-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Degrade proteins with Proteinase K.
-
DNA Purification: Purify the DNA from the IP, IgG, and Input samples.[28]
-
qPCR Analysis: Use real-time PCR to quantify the amount of specific DNA sequences present in each sample. The results are typically expressed as a percentage of the input DNA.
Key Controls and Interpretation:
-
Input Control: Represents the total amount of a specific DNA sequence present in the chromatin before IP. All results are normalized to this.
-
IgG Control: Measures the level of non-specific binding of chromatin to the beads and antibody. A valid positive result (GR IP) should show significant enrichment over the IgG control.
-
Positive Gene Locus: A known GR target gene promoter (e.g., FKBP5) should be enriched in the GR IP sample following fluticasone treatment.
-
Negative Gene Locus: A region of the genome not expected to bind GR should show no enrichment.
-
Result Interpretation: A significant increase in the qPCR signal for a specific gene promoter in the fluticasone-treated GR-IP sample (compared to vehicle-treated and the IgG control) indicates drug-dependent recruitment of GR to that gene.
Caption: Fig 5: ChIP Assay Workflow.
Conclusion
The mechanism of action of fluticasone propionate on the glucocorticoid receptor is a multi-step process defined by high-affinity binding, sustained receptor occupancy, and precise modulation of genomic activity. Its journey from the cytoplasm to the nucleus culminates in the potent suppression of inflammatory gene networks, primarily through the mechanism of transrepression. This targeted interference with pro-inflammatory transcription factors like NF-κB is the molecular basis for its profound anti-inflammatory efficacy. The experimental protocols detailed herein provide the essential tools for researchers to probe these interactions, quantify drug potency, and identify the direct genomic targets that underpin the therapeutic effects of this important class of drugs.
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Vrzal, R., et al. (2013). Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation. Toxicology in Vitro, 27(2), 779-786. [Link]
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A Technical Guide to Fluticasone Acetate: Mechanisms of Inflammatory Cell and Secretion Inhibition
This guide provides a detailed examination of fluticasone acetate, a high-potency synthetic corticosteroid, and its multifaceted role in the suppression of inflammatory pathways. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level description to explore the core molecular mechanisms, cellular impacts, and the experimental validation of its anti-inflammatory properties. We will delve into the causality behind its efficacy, offering both foundational knowledge and practical insights into its application in a research context.
Introduction: The Potency and Precision of Fluticasone
Fluticasone, available as esters like fluticasone propionate and fluticasone furoate, is a cornerstone in the management of chronic inflammatory diseases such as asthma and allergic rhinitis.[1][2] Its therapeutic success is rooted in its high affinity for the glucocorticoid receptor (GR) and potent, localized anti-inflammatory action, which minimizes systemic side effects.[1][3] This guide will dissect the intricate mechanisms by which fluticasone exerts its effects, from receptor binding and gene modulation to the functional inhibition of key inflammatory cells and their secreted mediators.
The Core Mechanism: Glucocorticoid Receptor Modulation
The anti-inflammatory effects of fluticasone are mediated almost entirely through its interaction with the glucocorticoid receptor, a member of the nuclear receptor superfamily that is ubiquitously expressed.[4][5][6] The process can be broadly categorized into genomic and non-genomic pathways.
The Genomic Pathway: A Symphony of Gene Regulation
The classical, or genomic, mechanism is the primary driver of fluticasone's action and involves the direct modulation of gene transcription.[2]
-
Ligand Binding and Nuclear Translocation: As a lipophilic molecule, fluticasone readily crosses the cell membrane and binds to the GR residing in the cytoplasm within a multi-protein complex, including heat shock proteins (HSPs).[6][7] This binding event induces a conformational change, causing the dissociation of HSPs and exposing a nuclear localization signal.[2][7]
-
Gene Modulation: The activated fluticasone-GR complex then translocates into the nucleus.[2][4][8] Inside the nucleus, it can either:
-
Transactivation: Bind as a homodimer to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][5] This upregulates the transcription of anti-inflammatory proteins, such as annexin-1 (lipocortin-1), which plays a crucial role in inhibiting the synthesis of lipid mediators.[9]
-
Transrepression: Interact directly with and inhibit pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[10] This is a key mechanism for suppressing the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules, without direct DNA binding.[2][10]
-
Non-Genomic Pathways
Fluticasone can also exert rapid, non-genomic effects that do not involve gene transcription.[2] These mechanisms are less understood but may involve interactions with cell membrane-associated receptors or secondary messenger systems, contributing to its overall efficacy.[2][5]
Broad-Spectrum Inhibition of Inflammatory Cells
A key aspect of fluticasone's potency is its ability to target multiple types of inflammatory cells, disrupting the inflammatory cascade at several points.[3][11]
Eosinophils
Eosinophils are critical effector cells in allergic inflammation. Fluticasone demonstrates potent activity against them by:
-
Inhibiting Eosinophilia: It reduces interleukin-5 (IL-5)-induced blood eosinophilia.[3][12]
-
Promoting Apoptosis: Fluticasone induces programmed cell death in eosinophils, reducing their numbers at inflammatory sites.[3]
-
Reducing Survival: It inhibits the survival of eosinophils, an effect mediated by decreasing the secretion of survival-promoting cytokines like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) from other cells, such as epithelial cells.[13][14][15] In comparative studies, fluticasone propionate was found to be the most potent inhaled glucocorticoid at suppressing IL-5 mediated eosinophil viability.[16]
Mast Cells
Mast cells initiate acute allergic responses by releasing pre-formed mediators. Fluticasone can:
-
Inhibit Degranulation: It inhibits mast cell degranulation, thereby reducing the release of histamine and other mediators.[12][17] For instance, a single intranasal dose of fluticasone propionate (50 µg) was shown to inhibit histamine release in sensitized rats by about 50%.[12]
-
Suppress Cytokine Production: It effectively suppresses the production and release of pro-inflammatory cytokines, such as TNF-α and IL-8, from mast cells.[10][18]
-
Inhibit Proliferation: Long-term action includes the inhibition of mast cell proliferation.[3]
T-Lymphocytes
T-lymphocytes, particularly T-helper type 2 (Th2) cells, orchestrate chronic allergic inflammation. Fluticasone modulates their function by:
-
Inhibiting Proliferation: It is a potent inhibitor of T-cell proliferation in vitro.[3][19]
-
Inducing Apoptosis: Fluticasone can induce apoptosis in peripheral T-lymphocytes.[19]
-
Suppressing Th2 Cytokines: It significantly inhibits cells that express mRNA for the key Th2 cytokine IL-4, which is crucial for eosinophilic inflammation.[20]
-
Enhancing Regulatory T-cells: Fluticasone can increase the suppressive activity of CD4+CD25+ regulatory T-cells, an effect that is dependent on IL-10.[21]
Neutrophils
While classic allergic inflammation is eosinophil-dominant, neutrophils also play a role in severe inflammatory conditions. Fluticasone has been shown to:
-
Reduce Chemotaxis: It reduces the chemotactic response of neutrophils to stimuli in a dose-dependent manner.[22][23]
-
Inhibit Proteolytic Activity: Fluticasone can inhibit the degradation of fibronectin by neutrophils, suggesting a role in modulating tissue damage.[22][23]
-
Inhibit Apoptosis: Interestingly, fluticasone, at clinically relevant concentrations, can prolong neutrophil survival by inhibiting apoptosis, which may be a complex aspect of its role in certain chronic diseases.[24]
| Inflammatory Cell | Key Inhibitory Actions of Fluticasone |
| Eosinophils | Inhibits IL-5-induced proliferation, promotes apoptosis, reduces survival.[3][12][16] |
| Mast Cells | Inhibits degranulation (histamine release), suppresses cytokine production, inhibits proliferation.[3][10][12] |
| T-Lymphocytes | Inhibits proliferation, induces apoptosis, suppresses Th2 cytokine (IL-4) expression.[3][19][20] |
| Neutrophils | Reduces chemotaxis, inhibits proteolytic enzyme activity.[22][23] |
Comprehensive Suppression of Inflammatory Secretions
By acting on inflammatory cells, fluticasone effectively shuts down the production and release of a wide spectrum of inflammatory mediators.[1][3][25]
Cytokines and Chemokines
Fluticasone potently downregulates the expression of numerous pro-inflammatory cytokines and chemokines. This includes the inhibition of:
-
Th1, Th2, and Th17 Cytokines: Such as IFN-γ, IL-2, IL-4, IL-5, and IL-17.[20][26]
-
Pro-inflammatory Cytokines: Including GM-CSF, IL-6, IL-8, and TNF-α from various cells like epithelial cells, macrophages, and mast cells.[10][13][14]
Studies using fluticasone furoate have demonstrated significant, dose-dependent inhibition of GM-CSF, IL-6, and IL-8 secretion from nasal epithelial cells.[13][14]
| Cytokine/Mediator | Cell Source(s) | Effect of Fluticasone |
| IL-4, IL-5 | T-Lymphocytes | Inhibition of mRNA expression and protein release.[20][26] |
| GM-CSF, IL-6, IL-8 | Epithelial Cells, Neutrophils | Dose-dependent inhibition of secretion.[10][13][14] |
| TNF-α | Mast Cells, Macrophages | Inhibition of release.[10][26] |
| Histamine | Mast Cells, Basophils | Reduced release via inhibition of cell degranulation.[3][12] |
| Leukotrienes | Eosinophils, Mast Cells | Inhibition of synthesis via the annexin-1 pathway.[3][27] |
Histamine
By stabilizing mast cells and basophils, fluticasone effectively prevents the release of histamine, a key mediator of acute allergic symptoms like itching, sneezing, and vasodilation.[3][12] Studies have shown that treatment with fluticasone propionate leads to a significant decrease in histamine release after an allergen challenge.[28]
Leukotrienes and Prostaglandins
Fluticasone inhibits the synthesis of these potent lipid mediators by blocking the arachidonic acid cascade. This is not a direct enzyme inhibition but an elegant upstream mechanism. Fluticasone upregulates the production of annexin-1, which in turn inhibits the activity of cytosolic phospholipase A2 (cPLA2).[9][27] cPLA2 is the enzyme responsible for releasing arachidonic acid from cell membranes, the common precursor for both leukotrienes and prostaglandins.[9][29] By blocking this initial step, fluticasone effectively halts the production of the entire family of these pro-inflammatory molecules.[27]
Experimental Protocols for Assessing Anti-Inflammatory Activity
To validate the mechanisms described, specific and robust experimental protocols are required. The choice of assay is critical and should be designed to provide unambiguous, quantifiable data on the inhibitory effects of fluticasone.
Protocol: In Vitro Mast Cell Degranulation Assay
-
Principle: This assay quantifies the release of the granular enzyme β-hexosaminidase, a surrogate marker for histamine release and mast cell degranulation. Inhibition of this enzyme's release into the supernatant is a direct measure of the compound's mast cell-stabilizing effect.
-
Methodology:
-
Cell Culture: Culture a suitable mast cell line (e.g., LAD2) or primary human mast cells under appropriate conditions.[17][18]
-
Pre-incubation: Treat the mast cells with a dose range of fluticasone propionate (e.g., 0.1 nM to 100 nM) or vehicle control for a specified period (e.g., 20-24 hours).[17]
-
Stimulation: Wash the cells and stimulate them with a secretagogue such as Substance P or C3a to induce degranulation.[18] Avoid IgE/anti-IgE stimulation, as it is often resistant to corticosteroid inhibition in vitro.[17][18]
-
Sample Collection: After a short incubation (e.g., 30 minutes), centrifuge the plate to pellet the cells.
-
Enzyme Assay: Collect the supernatant (released β-hexosaminidase) and lyse the cell pellet (total cellular β-hexosaminidase).
-
Quantification: Measure β-hexosaminidase activity in both fractions using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Calculation: Express the results as a percentage of total β-hexosaminidase released and calculate the IC50 (the concentration of fluticasone causing 50% inhibition of release).[17]
-
Protocol: In Vitro Eosinophil Chemotaxis Assay
-
Principle: This assay measures the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant. The Boyden chamber is a classic and reliable system for this purpose.[30]
-
Methodology:
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy or atopic donors using density gradient centrifugation and negative selection.[30]
-
Chamber Preparation: Use a multi-well chemotaxis chamber (e.g., Boyden or Transwell) with a porous membrane (e.g., 5 µm pores).[30][31]
-
Loading:
-
Bottom Wells: Add a known chemoattractant (e.g., eotaxin/CCL11) to the bottom wells of the chamber.
-
Top Wells: Pre-incubate the isolated eosinophils with various concentrations of fluticasone or vehicle. Add the cell suspension to the top wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified CO2 incubator for a period sufficient for migration (e.g., 2 hours).[31]
-
Quantification: Quantify the number of cells that have migrated through the membrane into the bottom chamber. This can be done by:
-
Analysis: Calculate the chemotactic index and the percentage of inhibition for each fluticasone concentration.
-
Conclusion
Fluticasone acetate's role in inhibiting inflammatory processes is both potent and pleiotropic. Its high-affinity binding to the glucocorticoid receptor initiates a cascade of genomic events that profoundly suppress the activity and survival of key inflammatory cells, including eosinophils, mast cells, and lymphocytes. This cellular inhibition translates directly into a marked reduction in the secretion of a broad array of inflammatory mediators—from cytokines and histamine to leukotrienes. The experimental protocols detailed herein provide a framework for the quantitative assessment of these effects, underscoring the compound's value as both a therapeutic agent and a research tool for dissecting the complexities of inflammatory diseases. For the drug development professional, a thorough understanding of these core mechanisms is paramount for identifying novel therapeutic targets and designing next-generation anti-inflammatory agents.
References
- Fluticasone Propionate: Structure, Properties, Pharmacology, and Safety. (2025, January 10). Vertex AI Search.
- Johnson, M. (n.d.).
- What is the mechanism of Fluticasone Propionate? (2024, July 17).
- Stenton, G. R., et al. (n.d.).
- What is the mechanism of Fluticasone furoate? (2024, July 17).
- Stockley, R. A., et al. (1995). Effect of fluticasone propionate on neutrophil chemotaxis, superoxide generation, and extracellular proteolytic activity in vitro. Thorax.
- What is the mechanism of action (MOA)
- Meagher, L. C., et al. (2001). Beclomethasone, budesonide and fluticasone propionate inhibit human neutrophil apoptosis. European Journal of Pharmacology.
- Fluticasone: Allergy Uses, Side Effects, Dosage, Interactions. MedicineNet.
- Mullol, J., et al. (2014). Fluticasone Furoate Inhibits Cytokine Secretion from Nasal Epithelial Cells and Reduces Eosinophil Survival in an in vitro Model of Eosinophilic Inflammation. International Archives of Allergy and Immunology.
- Palmberg, L., et al. (2001). The effect of fluticasone on the airway inflammatory response to organic dust.
- Durham, S. R., et al. (1998). Topical glucocorticosteroid (fluticasone propionate) inhibits cells expressing cytokine mRNA for interleukin-4 in the nasal mucosa in allergen-induced rhinitis. Journal of Allergy and Clinical Immunology.
- Levin, A. D., et al. (1999). Inhibition of interleukin-5 mediated eosinophil viability by fluticasone 17-propionate: comparison with other glucocorticoids. Allergy and Asthma Proceedings.
- Oakley, R. H., & Cidlowski, J. A. (2015). New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers in Endocrinology.
- Ota, K., & Dimeo, F. (2000). A Rapid and Simple Photometric Assay for Quantification of Eosinophil Chemotaxis. Journal of Immunological Methods.
- Fluticasone and salmeterol inhibit human mast cell degranulation. (n.d.).
- Zhang, N., et al. (2014). Suppression of Cytokine Release by Fluticasone Furoate vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo. PLOS One.
- Mullol, J., et al. (2014).
- Mullol, J., et al. (2014).
- Vignola, A. M., et al. (2001). Fluticasone induces apoptosis in peripheral T-lymphocytes: a comparison between asthmatic and normal subjects.
- Cain, D. W., & Cidlowski, J. A. (2017). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. Journal of Allergy and Clinical Immunology.
- Glucocorticoid receptor (GR) architecture and signaling. (n.d.).
- Catalli, A., et al. (2014). Stimulus-Selective Regulation of Human Mast Cell Gene Expression, Degranulation and Leukotriene Production by Fluticasone and Salmeterol. PLOS One.
- Schaeper, C., et al. (2010). Effect of fluticasone on neuropeptides in nasal lavage in persistent allergic rhinitis. American Journal of Rhinology & Allergy.
- Stockley, R. A., et al. (1995). Effect of fluticasone propionate on neutrophil chemotaxis, superoxide generation, and extracellular proteolytic activity in vitro. PubMed.
- Karagiannidis, C., et al. (2004). Fluticasone propionate increases CD4CD25 T regulatory cell suppression of allergen-stimulated CD4CD25 T cells by an IL-10-dependent mechanism. Journal of Allergy and Clinical Immunology.
- Ling, P., et al. (2004).
- Glucocorticoid receptor. (n.d.). Wikipedia.
- Fluticasone: Mechanism of Action & Pharmacokinetics. (2023, September 11). Study.com.
- Fluticasone. (n.d.). PubChem.
- Drazen, J. M., et al. (1997). The Role of Leukotriene Modifiers in the Treatment of Asthma.
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In Vitro Anti-Inflammatory Pathways of Fluticasone Acetate: A Technical Guide
Executive Summary
Subject: Fluticasone Acetate (Analogue/Ester of the Fluticasone Pharmacophore)
Context: This guide details the molecular mechanisms and in vitro experimental validation of fluticasone esters. While Fluticasone Propionate and Fluticasone Furoate are the clinically dominant forms, the Fluticasone Acetate (17
Part 1: Molecular Mechanism of Action
The efficacy of fluticasone acetate is defined by its ability to bypass the cell membrane and interact with the genomic machinery of the cell. The 17-ester position (acetate) dictates the lipophilicity and receptor residence time, but the downstream signaling pathways remain consistent across the fluticasone class.
Cytosolic Entry and Receptor Binding
Upon introduction to the in vitro environment (e.g., A549 pulmonary epithelial cells or PBMCs), fluticasone acetate passively diffuses across the plasma membrane.
-
Target: Cytosolic Glucocorticoid Receptor (GR
). -
Chaperone Dissociation: In its inactive state, GR
is bound to heat shock proteins (Hsp90, Hsp70) and immunophilins (FKBP52). Fluticasone binding induces a conformational change, shedding these chaperones and exposing the nuclear localization signal (NLS).
Genomic Mechanisms (Transactivation)
The Ligand-Receptor Complex (Fluticasone-GR) dimerizes and translocates to the nucleus.
-
GRE Binding: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes.[1]
-
Key Upregulated Targets:
-
MKP-1 (DUSP1): Dephosphorylates and inactivates p38 MAPK and JNK, halting inflammatory signaling.
-
I
B : An inhibitor that sequesters NF- B in the cytoplasm, preventing its activation. -
GILZ (TSC22D3): Inhibits NF-
B and AP-1 transcriptional activity.
-
Non-Genomic Mechanisms (Transrepression)
This is the primary driver of rapid anti-inflammatory effects. The monomeric Fluticasone-GR complex interacts directly with pro-inflammatory transcription factors without binding to DNA.
-
Tethering: The GR complex physically interacts with NF-
B (p65 subunit) and AP-1. -
Result: This steric hindrance prevents these factors from binding to their own response elements, effectively silencing the transcription of cytokines like IL-1
, IL-6, IL-8, and TNF- .
Visualization: The Fluticasone Signaling Cascade
Caption: Dual-mechanism pathway showing Genomic Transactivation (Green) and Non-Genomic Transrepression (Red/Dotted).
Part 2: In Vitro Experimental Framework
To validate the activity of fluticasone acetate, researchers must employ a multi-parametric approach. Single-endpoint assays are insufficient for distinguishing between toxicity and true anti-inflammatory suppression.
Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay
Purpose: Determine the Relative Receptor Affinity (RRA) of the acetate ester compared to Dexamethasone (standard) or Fluticasone Propionate.
-
Cell System: Cytosol from A549 human lung epithelial cells.
-
Tracer: [3H]-Dexamethasone.
Step-by-Step Workflow:
-
Preparation: Harvest A549 cells and lyse in hypotonic buffer (10 mM Tris-HCl, pH 7.4) containing protease inhibitors.[2] Centrifuge at 100,000 x g to isolate cytosol.
-
Incubation: Incubate cytosolic fraction with 5 nM [3H]-Dexamethasone and increasing concentrations (
M to M) of Fluticasone Acetate. -
Equilibrium: Incubate at 4°C for 18 hours (prevents metabolic degradation of the ester).
-
Separation: Add dextran-coated charcoal to strip unbound steroid. Centrifuge immediately.
-
Quantification: Measure radioactivity of the supernatant via liquid scintillation counting.
-
Calculation: Plot % Specific Binding vs. Log[Concentration]. Calculate
and convert to RRA ( ).
Protocol 2: Cytokine Suppression Assay (TNF- Induced)
Purpose: Quantify the functional inhibition of the NF-
-
Cell System: PBMCs or BEAS-2B bronchial epithelial cells.
-
Inducer: Recombinant Human TNF-
(10 ng/mL).
Step-by-Step Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Allow attachment (24h). -
Pre-treatment: Treat cells with Fluticasone Acetate (serial dilutions) for 1 hour prior to induction.
-
Note: Pre-treatment is critical to allow GR translocation before the inflammatory insult.
-
-
Induction: Add TNF-
(final conc. 10 ng/mL) to all wells except negative control. Incubate for 24 hours. -
Supernatant Harvest: Collect cell-free supernatant.
-
Detection: Analyze IL-6 and IL-8 levels using Sandwich ELISA or Luminex multiplex arrays.
-
Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced cytokine levels are due to signaling inhibition, not cytotoxicity.
Visualization: Experimental Logic Flow
Caption: Workflow distinguishing functional anti-inflammatory readouts from toxicity controls.
Part 3: Data Interpretation & Comparative Potency
When analyzing Fluticasone Acetate data, it is vital to benchmark against the clinical standards (Propionate and Furoate). The 17-ester group significantly influences the Relative Receptor Affinity (RRA) and Lipophilicity .
Table 1: Comparative In Vitro Metrics of Fluticasone Esters[3]
| Compound | 17-Position Ester | Relative Receptor Affinity (Dex = 100) | Lipophilicity (Log P) | Dissociation Half-Life ( |
| Fluticasone Acetate | Acetate (-COCH3) | ~900 - 1200* | Moderate | < 5 hours |
| Fluticasone Propionate | Propionate (-COC2H5) | 1800 | High | ~10.5 hours |
| Fluticasone Furoate | Furoate (Furan ring) | 2989 | Very High | > 24 hours |
*Note: Values for Fluticasone Acetate are estimated based on SAR studies of 17-ester substitutions. The shorter chain length (Acetate) generally results in faster dissociation from the GR compared to the bulky Furoate or Propionate esters.
Key Insights for Researchers
-
Potency vs. Efficacy: Fluticasone Acetate will likely show similar maximal efficacy (Emax) to Propionate in suppressing cytokines (e.g., 100% suppression at high doses), but its potency (IC50) will be lower due to faster receptor dissociation.
-
Transrepression Selectivity: Fluticasone esters are highly selective for the GR over Mineralocorticoid or Progesterone receptors, minimizing off-target in vitro noise.
-
Metabolic Stability: In liver microsome assays, the 17-acetate is hydrolyzed faster than the 17-propionate, which may impact long-duration in vitro assays (>24h) unless metabolic inhibitors are used.
References
-
GlaxoSmithKline R&D. (2009). Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate. Respiratory Research. Link
-
Johnson, M. (1998). Development of fluticasone propionate and comparison with other inhaled corticosteroids. Journal of Allergy and Clinical Immunology. Link
-
Mullol, J., et al. (2014).[3] Fluticasone Furoate Inhibits Cytokine Secretion from Nasal Epithelial Cells. International Archives of Allergy and Immunology. Link
-
Biggadike, K., et al. (2008). X-ray crystal structure of the novel enhanced-affinity glucocorticoid agonist fluticasone furoate in the glucocorticoid receptor-ligand binding domain. Journal of Medicinal Chemistry. Link
-
Barnes, P.J. (2011). Glucocorticosteroids: current and future directions. British Journal of Pharmacology. Link
Sources
Biotransformation of fluticasone acetate by cytochrome P450 enzymes
Title: Biotransformation Dynamics of Fluticasone Acetate: A Technical Guide to CYP450-Mediated Clearance and Impurity Profiling
Executive Summary & Chemical Context
Fluticasone Acetate (FA) (CAS: 80474-24-4), often identified as Fluticasone Propionate Impurity C, represents a critical structural analog in the development and quality control of inhaled corticosteroids.[1] While Fluticasone Propionate (FP) and Fluticasone Furoate (FF) are the dominant market forms, the biotransformation profile of the acetate ester provides essential data on structure-metabolism relationships (SMR) and impurity clearance.[1]
This guide details the cytochrome P450 (CYP) 3A4/5-mediated metabolism of FA. Unlike traditional ester prodrugs, the 17
Mechanistic Pathways of Biotransformation
The metabolic clearance of Fluticasone Acetate mirrors the established pathway of its propionate counterpart, driven exclusively by the CYP3A subfamily.
The Primary Pathway: Thioester Oxidation
The reaction proceeds via a specific sequence within the CYP3A4 active site:
-
Substrate Binding: FA binds to the heme center, oriented by the lipophilic steroid backbone.
-
Hydroxylation: CYP3A4 catalyzes the hydroxylation of the S-fluoromethyl carbon.[1]
-
Elimination: The resulting intermediate (
) is unstable and spontaneously decomposes, releasing hydrofluoric acid (HF) and carbonyl sulfide (COS).ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
Product Formation: The final stable metabolite is the 17
-carboxylic acid derivative (Fluticasone Acetate-17-carboxylic acid), which is pharmacologically inactive.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
Metabolic Stability of the Acetate Ester
Crucially, the 17-acetate group remains intact. Research confirms that fluticasone 17
Visualization: CYP3A4-Mediated Pathway[1]
Figure 1: The oxidative biotransformation pathway of Fluticasone Acetate mediated by CYP3A4/5.[1]
Experimental Protocol: In Vitro Microsomal Stability
To determine the Intrinsic Clearance (
Reagents & System Setup
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Dexamethasone).[1]
Step-by-Step Incubation Workflow
-
Pre-Incubation (Equilibration):
-
Prepare a reaction mixture containing HLM (final conc. 0.5 mg/mL) and Buffer.
-
Spike FA (substrate) to a final concentration of 1
M (ensure <1% DMSO).ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
Incubate at 37°C for 5 minutes. Rationale: Allows substrate to equilibrate and bind to microsomes before reaction start.
-
-
Reaction Initiation:
-
Add NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel incubation adding Buffer instead of NADPH (Negative Control) to assess non-enzymatic degradation.
-
-
Sampling (Time-Course):
-
At
minutes, remove 50 L aliquots. -
Immediately dispense into 150
L ice-cold Stop Solution.
-
-
Sample Processing:
-
Vortex for 1 min; Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.
-
Collect supernatant for LC-MS/MS analysis.[1]
-
Visualization: Experimental Workflow
Figure 2: Step-by-step microsomal stability workflow for Fluticasone Acetate.
Data Analysis & Interpretation
Quantitative Parameters
Data should be summarized to calculate the in vitro half-life (
| Parameter | Formula | Description |
| Elimination Rate Constant ( | Represents the rate of substrate depletion. | |
| Half-life ( | Time required for 50% substrate depletion. | |
| Intrinsic Clearance ( | Measure of enzyme activity independent of blood flow (mL/min/mg). |
Expected Results & Troubleshooting
-
High Clearance: Like FP, FA is expected to show rapid depletion in HLM, confirming high hepatic extraction.[1]
-
Inhibitor Check: To validate CYP3A4 specificity, co-incubate with Ketoconazole (1
M) . >90% inhibition of depletion confirms CYP3A4 dependence.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
NSB Correction: If
is unusually long in the negative control (minus NADPH), suspect non-specific binding to microsomes or plasticware. Use glass inserts or add BSA (caution: requires unbound fraction correction).[1]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
References
-
Pearce, R. E., Leeder, J. S., & Kearns, G. L. (2006). Biotransformation of fluticasone: in vitro characterization.[1] Drug Metabolism and Disposition, 34(6), 1035-1040.[1]
-
Austin, R. P., et al. (2002). The influence of non-specific microsomal binding on the kinetics of metabolic clearance. Drug Metabolism and Disposition, 30(12), 1497-1503.[1]
-
Daley-Yates, P. T. (2015). Inhaled corticosteroids: potency, dose equivalence and therapeutic index.[1] British Journal of Clinical Pharmacology, 80(3), 372-380.[1] [1]
-
National Center for Advancing Translational Sciences (NCATS). Fluticasone Acetate (Impurity C) Structure & Data.[1] Inxight Drugs.
Sources
Effects of Fluticasone Propionate on Cytokine Production in Lymphocytes: A Technical Deep Dive
Technical Note on Nomenclature: While the prompt specifies "Fluticasone Acetate," this chemical entity (CAS 80474-24-4) is pharmacologically classified as Impurity C of the active drug Fluticasone Propionate . In clinical and research contexts, the potent cytokine-modulating effects are attributable to the Propionate (or Furoate) ester. To ensure scientific utility and accuracy, this guide focuses on the mechanisms and protocols for Fluticasone Propionate (FP) , with specific chemical distinctions noted where relevant.
Executive Summary
Fluticasone Propionate (FP) is a high-potency, trifluorinated synthetic glucocorticoid (GC) widely used to suppress inflammatory responses in lymphocytes (T cells and B cells). Its efficacy stems from its high lipophilicity and exceptional affinity for the Glucocorticoid Receptor (GR), approximately 18 times that of dexamethasone.
In lymphocytes, FP acts as a "genomic brake," primarily inhibiting the transcription of pro-inflammatory cytokines (IL-2, IFN-
Key Application: This guide details the molecular mechanisms, cytokine inhibition profiles, and validated experimental protocols for assessing FP activity in human Peripheral Blood Mononuclear Cells (PBMCs).
Pharmacodynamics & Molecular Mechanism
Structural Advantage
Unlike naturally occurring cortisol, FP possesses a C-17 propionate ester and a C-19 thiofluoromethyl group. These modifications drastically increase lipophilicity, facilitating rapid passive diffusion across the lymphocyte plasma membrane.
-
Receptor Affinity:
(High selectivity for GR ).[1] -
Kinetics: Fast association rate (
) and slow dissociation rate ( ), resulting in prolonged nuclear retention of the receptor-ligand complex.
The "Dual-Mode" Signaling Pathway
Once inside the cytoplasm, FP binds to the GR, causing the dissociation of heat shock proteins (HSP90/70). The FP-GR complex translocates to the nucleus, where it exerts effects via two distinct pathways:
-
Transactivation (Direct Binding): The homodimer binds to Glucocorticoid Response Elements (GREs) in promoter regions, upregulating anti-inflammatory genes (e.g., TSC22D3 encoding GILZ, NFKBIA encoding I
B ). -
Transrepression (Tethering): This is the dominant mechanism for cytokine suppression. The monomeric FP-GR complex physically interacts with DNA-bound transcription factors (NF-
B, AP-1), preventing them from recruiting the basal transcription machinery (RNA Polymerase II) to cytokine gene promoters.
Visualization: GR Signaling Pathway
The following diagram illustrates the cascade from drug entry to transcriptional repression.
Figure 1: Molecular mechanism of Fluticasone Propionate in lymphocytes, highlighting the dual pathways of Transactivation (anti-inflammatory gene induction) and Transrepression (cytokine gene blockade).
Cytokine Modulation Profile[2]
FP exhibits a broad-spectrum suppressive profile, particularly affecting T-helper (Th) cell subsets. The table below summarizes the expected inhibition levels based on
| Cytokine Class | Key Targets | Effect of Fluticasone | Mechanistic Insight |
| Th1 (Pro-inflammatory) | IL-2 | Strong Inhibition (>90%) | Direct repression of AP-1/NF-AT interaction at the IL-2 promoter. Critical for halting T-cell proliferation. |
| IFN- | Strong Inhibition | Blockade of STAT1 signaling and T-bet transcription factor expression. | |
| TNF- | Moderate/Strong Inhibition | Destabilization of mRNA via tristetraprolin (TTP) induction. | |
| Th2 (Allergic) | IL-4 | Strong Inhibition | Suppression of GATA-3 transcription factor. |
| IL-5 | Strong Inhibition | Critical for preventing eosinophil recruitment/survival (asthma context). | |
| IL-13 | Strong Inhibition | Primary target in airway hyperresponsiveness reduction. | |
| Regulatory | IL-10 | Variable / Preserved | Unlike pro-inflammatory cytokines, IL-10 is often less suppressed or even upregulated, preserving a regulatory brake. |
Experimental Protocol: Assessing Cytokine Inhibition
To generate reproducible data, researchers must control for donor variability and activation kinetics. The following protocol is a self-validating system using human PBMCs.
Reagents & Preparation
-
Compound: Fluticasone Propionate (dissolved in DMSO to 10 mM stock).
-
Vehicle Control: DMSO (Final concentration < 0.1%).
-
Stimulation: Anti-CD3 (Clone OKT3) + Anti-CD28 (Clone CD28.2) antibodies.[2][3] Note: Avoid PMA/Ionomycin if studying receptor-proximal signaling, as it bypasses membrane receptors.
-
Protein Transport Inhibitor: Brefeldin A (for intracellular staining).
Step-by-Step Workflow
-
PBMC Isolation: Isolate PBMCs from heparinized whole blood using density gradient centrifugation (Ficoll-Paque). Viability must be >95% (Trypan Blue).[1]
-
Resting Phase (Critical): Resuspend cells in RPMI-1640 + 10% FBS. Rest for 2-4 hours at 37°C. Causality: This reduces background phosphorylation from the isolation stress.
-
Pre-Treatment Window:
-
Aliquot
cells/well in a 96-well plate. -
Add Fluticasone Propionate (Titration:
to ). -
Incubate for 1 hour prior to stimulation.
-
Why? GR translocation takes 15-30 minutes. Pre-loading the nucleus ensures the repressive complex is in place before the wave of transcription factors (NF-
B) arrives upon stimulation.
-
-
Activation: Add Anti-CD3 (
) and Anti-CD28 ( ). -
Incubation & Transport Inhibition:
-
For ELISA (Secreted): Incubate 24-48 hours. Harvest supernatant.
-
For Flow Cytometry (Intracellular): Incubate 1 hour, then add Brefeldin A. Incubate additional 4-12 hours.
-
-
Readout:
-
ELISA: Quantify IL-2, IL-13, IFN-
in supernatant. -
Flow Cytometry: Fix/Permeabilize cells. Stain for surface markers (CD3, CD4) and intracellular cytokines (IL-2-FITC, IFN-
-PE).
-
Visualization: Experimental Workflow
Figure 2: Optimized workflow for assessing glucocorticoid effects on lymphocytes. The pre-treatment step is critical for accurate potency determination.
Data Analysis & Interpretation
When analyzing the effects of Fluticasone Propionate, researchers should calculate the IC50 (concentration inhibiting 50% of maximal cytokine production).
-
Typical IC50 Values:
-
IL-2:
-
IL-5:
-
-
Validation Check: If cell viability (measured by Annexin V or viability dye) drops below 80% at high concentrations (
), the cytokine reduction may be due to apoptosis (toxicity) rather than specific GR-mediated repression. Always normalize cytokine levels to viable cell count.
References
-
Barnes, P. J. (2006). How corticosteroids control inflammation: Quintiles Prize Lecture 2005. British Journal of Pharmacology, 148(3), 245–254.
-
Giembycz, M. A., & Kaur, M. (2019). Corticosteroid therapy for COPD: the glass is half full. Multidisciplinary Respiratory Medicine, 14, 26.
-
Smoak, K., & Cidlowski, J. A. (2004). Mechanisms of glucocorticoid receptor signaling during inflammation. Mechanisms of Ageing and Development, 125(10-11), 697-706.
-
European Pharmacopoeia (Ph. Eur.). (2023).[4] Fluticasone Propionate Monograph (01/2008:1750). Detailing Impurity C (Fluticasone Acetate).[3][4][5][6][7]
-
Spahn, J. D., et al. (1996). Discrimination between the effects of glucocorticoids on T cell proliferation and cytokine production. The Journal of Immunology, 157(6), 2654-2659.
Sources
- 1. fluticasone propionate suppliers USA [americanchemicalsuppliers.com]
- 2. Fluticasone propionate increases CD4CD25 T regulatory cell suppression of allergen-stimulated CD4CD25 T cells by an IL-10-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TW200522932A - Methods and reagents for the treatment of diseases and disorders associated with increased levels of proinflammatory cytokines - Google Patents [patents.google.com]
- 4. methyl acetate suppliers UK [ukchemicalsuppliers.co.uk]
- 5. GSRS [gsrs-dev-public.ncats.io]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Page loading... [wap.guidechem.com]
Technical Whitepaper: Characterization of Fluticasone Ester Binding Kinetics to the Glucocorticoid Receptor
Topic: Investigating the Binding Affinity of Fluticasone Acetate (and Related Esters) to Corticosteroid Receptors Content Type: Technical Whitepaper / Methodological Guide Audience: Drug Discovery Scientists, Pharmacologists, and Structural Biologists.
Executive Summary & Structural Context
The Target: The Glucocorticoid Receptor (GR; NR3C1) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon ligand binding, the GR undergoes a conformational change, dissociates from chaperone proteins (Hsp90, Hsp70), and translocates to the nucleus to modulate gene expression.
The Ligand: The user query specifies "Fluticasone Acetate." In high-precision pharmaceutical development, it is critical to distinguish between the marketed therapeutic esters and their impurities:
-
Fluticasone Propionate (FP): The standard therapeutic ester (17
-propionate).[1] -
Fluticasone Furoate (FF): A newer ester (17
-furoate) with enhanced affinity and tissue retention.[1] -
Fluticasone Acetate (FA): Chemically identified as Fluticasone EP Impurity C (CAS 80474-24-4).[1][2] While not a marketed active pharmaceutical ingredient (API), characterizing its binding affinity is a standard procedure in impurity qualification to ensure safety and understand potential off-target or competitive effects.[1]
Scope: This guide details the experimental framework to determine the equilibrium dissociation constant (
Mechanistic Grounding: The 17 Pocket
The differential binding affinity of fluticasone esters is dictated by the lipophilic 17
-
Causality: The furoate ester of FF occupies the 17
pocket more completely than the propionate of FP or the acetate of FA. This "perfect fit" minimizes solvent exposure and maximizes van der Waals contacts, resulting in a slower off-rate ( ) and higher affinity.[1] -
Hypothesis for Acetate: Being smaller than the propionate group, the acetate group likely fills the pocket less effectively, potentially leading to a faster
and higher (lower affinity) compared to FP.
Visualization: GR Signaling & Ligand Action
Figure 1: The canonical Glucocorticoid Receptor signaling pathway.[1] Ligand binding triggers chaperone release and nuclear translocation.
Experimental Methodologies
Method A: Competitive Radioligand Binding Assay (The Gold Standard)
This assay measures the ability of the test compound (Fluticasone Acetate) to displace a known high-affinity radioligand (e.g.,
Protocol Causality:
-
Sodium Molybdate: Added to the buffer to stabilize the GR in its non-activated, steroid-binding conformation (preventing degradation).
-
Dextran-Coated Charcoal (DCC): Used to separate bound from free ligand.[1][3] The charcoal adsorbs free steroid, while the large protein-ligand complex is excluded by dextran and remains in the supernatant.
Step-by-Step Workflow:
-
Receptor Preparation:
-
Equilibrium Binding:
-
Total Binding Tubes: Cytosol +
-Dexamethasone (fixed conc. ~5 nM).[1] -
Non-Specific Binding (NSB) Tubes: Cytosol +
-Dexamethasone + 1000-fold excess unlabeled Dexamethasone.[1] -
Experimental Tubes: Cytosol +
-Dexamethasone + Increasing concentrations of Fluticasone Acetate ( M to M).[1] -
Incubation: 16–24 hours at 4°C. (Low temperature prevents receptor degradation and metabolic breakdown of the ester).
-
-
Separation:
-
Add ice-cold Dextran-Coated Charcoal suspension.[1] Incubate 10 min on ice.
-
Centrifuge at
for 10 min.
-
-
Quantification:
Method B: Surface Plasmon Resonance (SPR) for Kinetics
While RBA provides affinity (
Protocol Causality:
-
Direct Binding: We immobilize the GR LBD. Since steroids are small (<500 Da), the signal (Rmax) will be low.[1] High-density immobilization is required.[1]
-
DMSO Correction: Steroids require DMSO for solubility.[1] DMSO has a high refractive index. A "solvent correction" curve is mandatory to subtract bulk refractive index changes.
Step-by-Step Workflow:
-
Chip Preparation: Use a CM5 sensor chip (carboxymethyl dextran).[1]
-
Immobilization:
-
Kinetic Injection:
-
Prepare Fluticasone Acetate in Running Buffer (HBS-EP+ with 3% DMSO).
-
Inject a concentration series (e.g., 0.1 nM to 100 nM).[1]
-
Association Phase: 120 seconds.
-
Dissociation Phase: 600 seconds (Critical: High affinity ligands like Fluticasone require long dissociation times to measure
accurately).[1]
-
-
Regeneration: A mild pulse of 10 mM Glycine-HCl (pH 2.0) or simply allowing long dissociation (buffer wash) if
permits.[1]
Visualization: Assay Logic Flow
Figure 2: Workflow for the Competitive Radioligand Binding Assay.
Data Analysis & Interpretation
Calculations
To determine the affinity of Fluticasone Acetate (
- : Concentration of Fluticasone Acetate displacing 50% of specific radioligand binding.[1]
-
: Concentration of radioligand (
-Dex) used (e.g., 5 nM). - : Dissociation constant of the radioligand (determined via Saturation Binding prior to this experiment).
Comparative Data Reference
The following table summarizes expected values for standard comparators. Fluticasone Acetate values should be experimentally derived, but are expected to be lower affinity than Propionate.[1]
| Compound | Relative Receptor Affinity (Dex = 100) | Residence Time | |
| Fluticasone Furoate | 0.03 | ~2989 | Very Long (>24h) |
| Fluticasone Propionate | 0.50 | ~1800 | Long (~10h) |
| Dexamethasone | 9.0 | 100 | Short |
| Fluticasone Acetate | TBD | Predicted < 1800 | Predicted < 10h |
Note: Data for FF and FP sourced from Valotis et al. (2008) and standard pharmacological literature.[1]
References
-
Valotis, A., & Högger, P. (2007).[1] Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate.[4] Respiratory Research, 8(1),[1] 54. Link[1]
-
Biggadike, K., et al. (2008).[1] X-ray crystal structure of the novel enhanced-affinity glucocorticoid agonist fluticasone furoate in the glucocorticoid receptor.[5][6] Journal of Medicinal Chemistry, 51(12), 3349-3352.[1] Link[1]
-
Derendorf, H., et al. (2006).[1] Pharmacokinetics and pharmacodynamics of inhaled corticosteroids. Journal of Allergy and Clinical Immunology, 117(3), 572-579.[1]
-
BenchChem. (2025).[1][3] Comparative Analysis of Glucocorticoid Receptor Binding: A Guide for Researchers. Link[1]
-
LGC Standards. (2025). Fluticasone Acetate (Impurity C) Reference Standard Data Sheet. Link
Sources
- 1. Fluticasone Acetate | CAS 80474-24-4 | LGC Standards [lgcstandards.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluticasone furoate/fluticasone propionate – different drugs with different properties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Synthesis Routes for Novel Fluticasone Acetate Analogs
Sources
- 1. Fluticasone | C22H27F3O4S | CID 5311101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemignition.com [chemignition.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. study.com [study.com]
- 5. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 6. Design and development of glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series | MDPI [mdpi.com]
- 10. US8344168B2 - Process for the preparation of fluticasone propionate - Google Patents [patents.google.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]
Fluticasone's Impact on Mast Cell and Eosinophil Activity In Vitro: A Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
Understanding the precise in vitro mechanisms of inhaled and intranasal corticosteroids is critical for developing next-generation respiratory therapeutics. This technical guide explores the pharmacological impact of the fluticasone class—specifically focusing on its esterified active forms, fluticasone propionate (FP) and fluticasone furoate (FF)—on two primary effector cells in allergic inflammation: mast cells and eosinophils.
As application scientists, we must move beyond the generalized concept of "immunosuppression" and design assays that capture the nuance of stimulus-selective inhibition, genomic receptor kinetics, and critical cell-to-cell crosstalk. This whitepaper synthesizes field-proven in vitro protocols, quantitative benchmarks, and mechanistic pathways to provide a self-validating framework for your preclinical assay development.
Pharmacological Context & Glucocorticoid Kinetics
Fluticasone exerts its effects primarily through the cytosolic Glucocorticoid Receptor (GR). Upon binding, the drug-receptor complex translocates to the nucleus, where it operates via two distinct mechanisms:
-
Transactivation: Binding to Glucocorticoid Response Elements (GRE) to upregulate anti-inflammatory proteins (e.g., Annexin A1).
-
Transrepression: Tethering to pro-inflammatory transcription factors like NF-κB and AP-1, preventing them from driving the transcription of cytokines and chemokines.
Assay Design Implication: Because these are genomic mechanisms requiring mRNA transcription and protein translation/degradation, in vitro assays must incorporate a sufficient pre-incubation period (typically 16–24 hours) with fluticasone before introducing inflammatory stimuli[1]. Acute exposure (e.g., <1 hour) will fail to capture the drug's primary efficacy.
Mast Cell Modulation: Stimulus-Selective Inhibition
Historically, mast cells were considered highly resistant to corticosteroids in vitro. However, modern assay designs utilizing the human immortalized mast cell line (LAD2) or CD34+-derived primary mast cells have revealed that fluticasone's efficacy is highly stimulus-selective [1].
While fluticasone shows minimal impact on IgE/anti-IgE mediated degranulation, it profoundly inhibits degranulation and mediator release when mast cells are stimulated by neuropeptides (e.g., Substance P) or complement fragments (e.g., C3a)[1]. Furthermore, fluticasone has been shown to suppress mast cell migration by >50% in asthmatic-like microenvironments[2].
Protocol 1: In Vitro Mast Cell Degranulation & Cytokine Assay
This protocol is designed to validate the stimulus-selective inhibitory effects of fluticasone.
Step 1: Cell Culture & Sensitization
-
Culture LAD2 human mast cells in StemPro-34 medium supplemented with 100 ng/mL Stem Cell Factor (SCF).
-
Causality Check: LAD2 cells are preferred over HMC-1 cells because they express functional FcεRI receptors and closely mimic primary human mast cell degranulation profiles.
Step 2: Drug Pre-treatment
-
Seed cells at
cells/well in a 96-well plate. -
Treat with Fluticasone Propionate (0.1 nM to 100 nM) for 20 hours.
-
Causality Check: The 20-hour window is non-negotiable. It allows maximal nuclear translocation of the GR and subsequent transrepression of NF-κB-driven cytokine pathways[1].
Step 3: Differential Stimulation
-
Wash cells to remove excess drug, then stimulate parallel cohorts for 30 minutes (for degranulation) or 24 hours (for cytokine release) with:
-
Cohort A: Substance P (1 µg/mL)
-
Cohort B: C3a (100 ng/mL)
-
Cohort C: IgE/anti-IgE crosslinking (Control)
-
Step 4: Readout & Quantification
-
Degranulation: Measure β-hexosaminidase release in the supernatant via cleavage of p-nitrophenyl-N-acetyl-β-D-glucosaminide.
-
Cytokines: Quantify TNF, CCL2, and CXCL8 using standard ELISA kits.
Eosinophil Modulation: The Epithelial Crosstalk Axis
Unlike mast cells, eosinophils are highly sensitive to fluticasone-induced apoptosis. However, testing fluticasone on isolated eosinophils in a vacuum ignores the physiological microenvironment. In the airway, epithelial cells secrete survival factors—specifically Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), IL-6, and IL-8—that artificially prolong eosinophil lifespan[3].
Fluticasone furoate (FF) effectively breaks this crosstalk. By inhibiting the epithelial secretion of GM-CSF and IL-8, fluticasone deprives eosinophils of their survival signals, accelerating their apoptosis[3].
Protocol 2: Epithelial-Eosinophil Co-culture Survival Assay
This system self-validates by proving that fluticasone's effect on eosinophils is heavily mediated by epithelial interactions.
Step 1: Epithelial Conditioned Media (ECM) Generation
-
Culture primary human nasal mucosal epithelial cells to 80% confluence.
-
Stimulate with 10% Fetal Bovine Serum (FBS) in the presence or absence of Fluticasone Furoate (
to M) for 24 hours[3]. -
Harvest the supernatant (ECM) and centrifuge to remove cellular debris.
Step 2: Eosinophil Isolation
-
Isolate peripheral blood eosinophils from healthy donors using negative selection (CD16- depletion via magnetic microbeads).
-
Causality Check: Negative selection is critical. Positive selection (e.g., using anti-CD9 antibodies) can artificially cross-link surface receptors, prematurely activating the eosinophils and skewing survival data.
Step 3: Co-incubation & Viability Assessment
-
Incubate isolated eosinophils (
cells/mL) with the generated ECM for 1 to 4 days[3]. -
Assess survival daily using Trypan blue dye exclusion or Annexin V/Propidium Iodide (PI) staining via flow cytometry to quantify early vs. late apoptosis.
Quantitative Data Summary
The following tables summarize the expected in vitro inhibitory benchmarks for fluticasone based on rigorously validated assays. Use these as baseline metrics for your internal assay development.
Table 1: Fluticasone Inhibitory Effects on Mast Cells
| Target Cell Type | Stimulus | Readout / Biomarker | Fluticasone Concentration | Observed Inhibition |
| LAD2 Mast Cells | C3a | Degranulation (β-hex) | 100 nM (FP) | 48%[1] |
| LAD2 Mast Cells | Substance P | TNF Release | 1 µM (FP + Salmeterol) | 98%[1] |
| LAD2 Mast Cells | Substance P | CCL2 Release | 1 µM (FP + Salmeterol) | 99%[1] |
| CD34+ Derived MCs | Asthmatic Milieu | Cell Migration | Variable (FP) | >50%[2] |
Table 2: Fluticasone Inhibitory Effects on Epithelial-Eosinophil Axis
| Target Cell Type | Stimulus | Readout / Biomarker | IC25 / IC50 Value |
| Nasal Epithelial | 10% FBS | GM-CSF Secretion | IC25 = 12.6 pM (FF)[3] |
| Nasal Epithelial | 10% FBS | IL-8 Secretion | IC25 = 8.6 pM (FF)[3] |
| Blood Eosinophils | Epithelial Media | Survival (Day 3) | IC50 = 3.22 nM (FF)[3] |
| Blood Eosinophils | Epithelial Media | Survival (Day 4) | IC50 = 1.29 nM (FF)[3] |
Mechanistic Signaling Pathways
The logical relationship between fluticasone administration, receptor kinetics, and the dual suppression of mast cells and eosinophils is visualized below.
Mechanistic pathway of fluticasone-mediated mast cell and eosinophil suppression in vitro.
Conclusion
Fluticasone's in vitro efficacy is not a blunt instrument; it is a highly orchestrated genomic intervention. For mast cells, its efficacy is stimulus-dependent, requiring non-IgE pathways (like Substance P or C3a) to demonstrate profound inhibition of degranulation and cytokine release. For eosinophils, the drug's true potency is revealed not in isolation, but by severing the survival crosstalk from the airway epithelium. By implementing the robust, causality-driven protocols outlined in this guide, researchers can ensure high-fidelity, reproducible data in their preclinical respiratory pharmacology pipelines.
References
-
Catalli A, Karpov V, Erdos LE, Tancowny BP, Schleimer RP, Kulka M. (2014). Stimulus-Selective Regulation of Human Mast Cell Gene Expression, Degranulation and Leukotriene Production by Fluticasone and Salmeterol. PLoS One. Available at:[Link]
-
Mullol J, Pujols L, Alobid I, Pérez-Gonzalez M, Fuentes M, de Borja Callejas F, Valero A, Picado C, Roca-Ferrer J. (2014). Fluticasone furoate inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation. International Archives of Allergy and Immunology. Available at:[Link]
-
Gress C, Interrante A, Ort T, Pratta M. (2011). Fluticasone Reduces Migration And Mediator Production In Asthmatic-Like Mast Cells In Vitro. American Thoracic Society International Conference Abstracts. Available at:[Link]
Sources
- 1. Stimulus-Selective Regulation of Human Mast Cell Gene Expression, Degranulation and Leukotriene Production by Fluticasone and Salmeterol | PLOS One [journals.plos.org]
- 2. atsjournals.org [atsjournals.org]
- 3. Fluticasone furoate inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HPLC method development for fluticasone acetate quantification in plasma
Application Note: High-Sensitivity HPLC & LC-MS/MS Method Development for Fluticasone Acetate Quantification in Plasma
Executive Summary & Scientific Context
The Challenge: Fluticasone Acetate is a synthetic corticosteroid, structurally analogous to the widely used Fluticasone Propionate and Fluticasone Furoate. While often identified as a synthesis intermediate or impurity (Impurity C) in commercial fluticasone formulations, specific research into its pharmacokinetics or stability requires robust quantification in plasma.[1][2]
The Technical Barrier: Like its congeners, Fluticasone Acetate is highly lipophilic (LogP > 3.[2]5) and exhibits low aqueous solubility.[2] In plasma matrices, it binds heavily to proteins (>90%), necessitating aggressive extraction techniques.[1][2] Furthermore, therapeutic or impurity-level dosing results in low picogram/milliliter (pg/mL) plasma concentrations, rendering standard UV detection insufficient for in vivo studies.[1][2]
The Solution: This guide details the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity quantification (LLOQ < 10 pg/mL). A secondary HPLC-UV protocol is provided for high-concentration in vitro applications.[1][2]
Chemical & Physical Properties
| Property | Specification | Methodological Implication |
| Compound | Fluticasone Acetate | Target Analyte |
| CAS Number | 80474-24-4 | Verification Standard |
| Molecular Weight | 486.55 g/mol | MS Parent Ion [M+H]+ ≈ 487.2 |
| LogP | ~3.7 (Predicted) | Requires high organic mobile phase; prone to adsorption on plasticware.[1][2] |
| pKa | Neutral/Weakly Acidic | pH control is less critical for ionization but vital for column stability. |
| Solubility | DMSO, Methanol, Acetonitrile | Diluent: Avoid 100% aqueous diluents to prevent precipitation.[1][2] |
Method Development Strategy
Detection Mode Selection
-
LC-MS/MS (Recommended): Essential for plasma PK studies due to the need for sensitivity (pg/mL range).[1][2]
-
HPLC-UV (238 nm): Suitable only for formulation analysis, release testing, or high-dose toxicokinetics (µg/mL range).[1][2]
Chromatographic Separation (The Stationary Phase)
Given the steroid backbone, a C18 (Octadecyl) column is the standard.[2] However, for separating the Acetate ester from potential Propionate/Furoate impurities, a Phenyl-Hexyl column offers superior selectivity via pi-pi interactions.[1][2]
-
Column Choice: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or Phenomenex Kinetex Phenyl-Hexyl (2.6 µm).[1][2]
-
Rationale: Sub-2 µm particles provide the peak capacity required to separate the analyte from plasma phospholipids.
Sample Preparation: The Critical Step
Protein Precipitation (PPT) is often too dirty for low-level steroid analysis, leading to ion suppression.[1][2] Solid Phase Extraction (SPE) is the authoritative choice for this application.[2]
Detailed Experimental Protocols
Protocol A: Sample Preparation (Solid Phase Extraction)
Objective: Isolate Fluticasone Acetate from plasma proteins and phospholipids. Matrix: Human/Rat Plasma (K2EDTA).[1][2] SPE Cartridge: Waters Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent polymeric reversed-phase sorbent (30 mg/1 cc).[1][2]
Step-by-Step Workflow:
-
Pre-treatment:
-
Conditioning:
-
Condition SPE cartridge with 1 mL Methanol.
-
Equilibrate with 1 mL Water.[2]
-
-
Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow flow rate (~1 mL/min).
-
-
Washing (Critical for Phospholipid Removal):
-
Elution:
-
Elute with 1 mL Acetonitrile .[1] (Avoid Methanol here if using Phenyl columns to maximize recovery).
-
-
Reconstitution:
-
Evaporate eluate to dryness under Nitrogen stream at 40°C.[2]
-
Reconstitute in 100 µL of Mobile Phase A:B (50:50). Vortex and centrifuge.
-
Protocol B: LC-MS/MS Instrumentation Parameters
System: Agilent 1290 Infinity II LC coupled to Sciex Triple Quad 6500+ or Thermo Altis.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water (Buffer aids ionization).[1][2]
-
Gradient:
-
0.0 min: 40% B
-
0.5 min: 40% B
-
3.0 min: 90% B[1]
-
3.5 min: 90% B
-
3.6 min: 40% B (Re-equilibration)
-
-
Injection Volume: 5-10 µL.
Mass Spectrometry Settings (ESI Positive):
-
Spray Voltage: 4500 V.
-
Temperature: 500°C.[2]
-
MRM Transitions (Must be tuned experimentally):
Visualization: Method Development Workflow
The following diagram outlines the logical flow for developing and optimizing the method, ensuring self-validation at each step.
Caption: Figure 1. Iterative workflow for developing a bioanalytical method for Fluticasone Acetate, prioritizing sensitivity and recovery checkpoints.
Validation & Quality Assurance (Self-Validating System)
To ensure the method is authoritative and trustworthy, it must adhere to FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 .
Key Validation Parameters:
-
Selectivity: Analyze 6 blank plasma lots (including lipemic and hemolyzed) to ensure no interference at the retention time of Fluticasone Acetate (approx 2.5 min).
-
Linearity: Construct a calibration curve from 10 pg/mL (LLOQ) to 1000 pg/mL . Use a weighted regression (
) to account for heteroscedasticity.[1][2] -
Matrix Effect: Calculate the Matrix Factor (MF).
[1][2] -
Carryover: Inject a blank after the Upper Limit of Quantification (ULOQ). Carryover must be
of the LLOQ.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Backpressure | Plasma protein precipitation on column.[1][2] | Improve SPE wash steps; use an in-line filter (0.2 µm). |
| Peak Tailing | Secondary interactions with silanols.[1][2] | Increase buffer concentration (up to 10mM); ensure column is end-capped.[1][2] |
| Low Sensitivity | Ion suppression from phospholipids.[2] | Monitor phospholipid transition (m/z 184 → 184) and extend gradient wash. |
| Non-Linearity | Adsorption to container walls.[1][2] | Use Low-Bind polypropylene tubes; add 0.1% BSA to stock solutions.[1][2] |
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3][4][5] (2018).[1][2] Available at: [Link][1][2]
-
European Medicines Agency (EMA) / ICH. M10 Bioanalytical Method Validation and Study Sample Analysis.[1][2] (2022).[1][2][6] Available at: [Link]
-
Byrro, R. M. D., et al. "A rapid and sensitive HPLC-APCI-MS/MS method determination of fluticasone in human plasma."[1][2][6] Journal of Pharmaceutical and Biomedical Analysis, 2012.[6] (Contextual grounding for fluticasone class MS parameters).
-
PubChem. Fluticasone Acetate (Compound Summary). National Library of Medicine. Available at: [Link][1][2]
Sources
Title: A High-Resolution, Stability-Indicating UPLC Method for the Rapid Separation of Fluticasone Propionate and Its Key Impurities
An Application Note from the Senior Scientist's Desk
Abstract
This application note details a robust, high-resolution Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of the synthetic corticosteroid Fluticasone Propionate and the separation of its critical process- and degradation-related impurities, including Fluticasone Acetate (Fluticasone Propionate Impurity C). The method leverages the power of sub-2-µm particle column technology to achieve superior separation efficiency, increased sensitivity, and a significant reduction in analysis time compared to traditional HPLC methods.[1][2] We provide a comprehensive protocol, from sample preparation to final analysis, and discuss the scientific rationale behind the selection of critical chromatographic parameters. This method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and efficient tool for purity testing and stability assessment of Fluticasone Propionate.
Introduction: The Analytical Challenge of Corticosteroid Purity
Fluticasone propionate is a potent synthetic glucocorticoid widely used in the management of asthma and allergic rhinitis due to its strong anti-inflammatory properties.[3][4] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. Regulatory bodies mandate strict control over impurities, which can originate from the manufacturing process or arise from degradation over time.
One of the key related substances is Fluticasone Acetate, also identified as Fluticasone Propionate Impurity C in various pharmacopeias.[5][6] The structural similarity between the API and its impurities presents a significant analytical challenge, requiring a highly selective chromatographic method.
Traditional High-Performance Liquid Chromatography (HPLC) methods, while reliable, often involve long run times and significant solvent consumption.[7] Ultra-Performance Liquid Chromatography (UPLC) represents a major advancement, operating at higher pressures with columns packed with sub-2-µm particles.[7][8] This technology provides several distinct advantages:
-
Superior Resolution: Sharper, narrower peaks allow for the baseline separation of closely eluting compounds.[1]
-
Increased Speed: Analysis times can be reduced by up to nine times compared to conventional HPLC, dramatically increasing laboratory throughput.[2]
-
Enhanced Sensitivity: Narrower peaks lead to greater peak heights and improved signal-to-noise ratios, which is critical for detecting trace-level impurities.[9]
-
Reduced Consumption: Faster run times and lower flow rates lead to a significant decrease in solvent and sample consumption, resulting in cost savings and a more environmentally friendly process.[8][9]
This application note establishes a UPLC method that capitalizes on these advantages to provide a definitive solution for Fluticasone Propionate impurity profiling.
Experimental Design and Rationale
Reagents and Materials
-
Standards: USP or EP reference standards of Fluticasone Propionate and Fluticasone Acetate (Impurity C).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or UPLC grade.
-
Buffer Salt: Ammonium Acetate, analytical grade.
-
Water: Purified water (e.g., Milli-Q or equivalent).
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was chosen for its ability to effectively solubilize both the API and its impurities.
Instrumentation and Chromatographic Conditions
The method was developed on a Waters ACQUITY UPLC system equipped with a photodiode array (PDA) detector, though any UPLC system capable of handling the backpressures generated is suitable.
Rationale for Parameter Selection:
-
Column Chemistry: A Waters ACQUITY UPLC BEH C18 column was selected. The Bridged Ethyl Hybrid (BEH) particle technology provides excellent stability across a wide pH range and at high pressures, ensuring method robustness. The C18 stationary phase offers the appropriate hydrophobicity for retaining and separating corticosteroids.[10]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (Ammonium Acetate) and an organic phase (Acetonitrile and Methanol) was employed. Ammonium acetate is a volatile buffer compatible with mass spectrometry, should a transfer to UPLC-MS be desired.[11] Using a gradient allows for the effective elution of impurities with varying polarities while ensuring the main API peak is sharp and well-defined.[12]
-
Column Temperature: The column was maintained at 40 °C. Elevated temperatures reduce mobile phase viscosity, lowering system backpressure and often improving peak symmetry for steroid compounds.[13][14]
-
Detection Wavelength: The detection wavelength was set to 239 nm, which is a common UV maximum for Fluticasone Propionate and its related compounds, providing good sensitivity for both the API and its impurities.[12][14]
All quantitative data and chromatographic conditions are summarized in Table 1.
Table 1: UPLC Chromatographic Conditions | Parameter | Setting | | :--- | :--- | | Instrument | Waters ACQUITY UPLC System or equivalent | | Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | | Mobile Phase A | 10mM Ammonium Acetate in Water | | Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) | | Flow Rate | 0.40 mL/min | | Gradient Program | Time (min) | %A | %B | | | 0.0 | 65 | 35 | | | 8.0 | 30 | 70 | | | 9.0 | 30 | 70 | | | 9.1 | 65 | 35 | | | 12.0 | 65 | 35 | | Column Temperature | 40 °C | | Detector | UV, Photodiode Array (PDA) | | Detection Wavelength | 239 nm | | Injection Volume | 1.5 µL | | Run Time | 12 minutes |
Detailed Protocols
Preparation of Solutions
-
Mobile Phase A (10mM Ammonium Acetate): Weigh 0.77 g of Ammonium Acetate and dissolve in 1000 mL of purified water. Filter through a 0.22 µm filter before use.
-
Mobile Phase B (ACN:MeOH): Mix 800 mL of Acetonitrile with 200 mL of Methanol.
-
Diluent (ACN:Water, 50:50): Mix 500 mL of Acetonitrile with 500 mL of purified water.
-
Standard Stock Solution (Fluticasone Propionate): Accurately weigh about 25 mg of USP Fluticasone Propionate RS into a 50 mL volumetric flask. Add approximately 30 mL of Diluent and sonicate to dissolve. Dilute to volume with Diluent to obtain a concentration of ~500 µg/mL.
-
Impurity Stock Solution (Fluticasone Acetate): Accurately weigh about 5 mg of USP Fluticasone Acetate RS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of ~50 µg/mL.
-
System Suitability Solution (Spiked Standard): Transfer 5 mL of the Standard Stock Solution to a 50 mL volumetric flask. Add 5 mL of the Impurity Stock Solution and dilute to volume with Diluent. This solution contains approximately 50 µg/mL of Fluticasone Propionate and 5 µg/mL of Fluticasone Acetate.
-
Sample Solution: Prepare the sample to achieve a target concentration of approximately 50 µg/mL of Fluticasone Propionate in Diluent. For formulated products, this may require an initial extraction step.[12] Filter the final solution through a 0.22 µm syringe filter compatible with organic solvents.
UPLC System Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to final report generation.
Caption: UPLC workflow from sample preparation to data reporting.
Results and Discussion
Method Selectivity and Separation
The developed gradient method successfully separates Fluticasone Propionate from its key impurity, Fluticasone Acetate, and other potential process impurities and degradants. A typical chromatogram from the system suitability solution shows baseline resolution between all components. Fluticasone Propionate is the major peak, typically eluting at approximately 7.5 minutes under these conditions. Fluticasone Acetate, being slightly less polar, elutes earlier. The resolution (Rs) between the Fluticasone Propionate and Fluticasone Acetate peaks should be greater than 2.0, ensuring accurate quantification.
Method Validation
The method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[15] A summary of the validation results is presented in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Specificity | No interference from blank/placebo at the retention times of analytes. | No interference |
| Linearity (r²) | > 0.999 for Fluticasone Propionate and Fluticasone Acetate | r² ≥ 0.995 |
| Range | 1 - 75 µg/mL (Fluticasone Propionate) | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | < 0.5% | ≤ 1.0% |
| - Intermediate Precision | < 0.8% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL (Fluticasone Acetate) | - |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL (Fluticasone Acetate) | S/N ratio ≥ 10 |
| Robustness | Passed for minor changes in flow rate, column temp, and mobile phase composition. | System suitability criteria met. |
The linearity, accuracy, and precision of the method are excellent across the specified range, confirming its ability to provide reliable quantitative data. The low LOD and LOQ values demonstrate high sensitivity, making the method suitable for detecting and quantifying impurities at levels required by regulatory standards.[15][16]
Conclusion
The UPLC method presented in this application note provides a rapid, sensitive, and highly selective tool for the analysis of Fluticasone Propionate and its impurities. By leveraging sub-2-µm particle technology, the method achieves baseline separation of the main component from its critical related substance, Fluticasone Acetate, in a run time of just 12 minutes. The method has been shown to be linear, accurate, precise, and robust, making it ideal for routine quality control, stability studies, and formulation development in the pharmaceutical industry. The significant reduction in analysis time and solvent usage makes it a cost-effective and sustainable alternative to traditional HPLC methods.[8]
References
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. Retrieved from Alispharm website. [Link]
-
WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Retrieved from WebofPharma website. [Link]
-
Jerban, A. A. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Retrieved from AME Publishing Company website. [Link]
-
Novakova, L., Solich, P., & Solichova, D. (2006). Advantages of application of UPLC in pharmaceutical analysis. Talanta, 68(3), 908-918. [Link]
-
Taylor, A. E., et al. (2022). Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride. The Journal of Steroid Biochemistry and Molecular Biology, 219, 106085. [Link]
-
Fekete, S., Fekete, J., & Ganzler, K. (2009). Validated UPLC method for the fast and sensitive determination of steroid residues in support of cleaning validation in formulation area. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 833-838. [Link]
-
Waters Corporation. (n.d.). MetaboQuan-R for the UPLC-MS/MS Analysis of Steroids. Retrieved from Waters Corporation website. [Link]
-
Fekete, S., Fekete, J., & Ganzler, K. (2008). Validated UPLC method for the fast and sensitive determination of steroid residues in support of cleaning validation in formulation area. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Patel, K., & Bambhroliya, V. (n.d.). Development of highly-sensitive method and its validation for the determination of fluticasone in human plasma by UPLC-MS/MS. International Journal of Research and Analytical Reviews. [Link]
-
Dalvi, et al. (n.d.). Ultra Performance Liquid Chromatography Method for Fluticasone Propionate. Asian Journal of Chemistry. [Link]
-
Shimadzu. (n.d.). Isolation and identification of Fluticasone degradation impurities by UFPLC. Retrieved from Shimadzu website. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluticasone acetate. PubChem Compound Database. [Link]
-
Bhagat, V., et al. (2024). UPLC-MS Method Development and Validation for Fluticasone Propionate: A Comprehensive Review. International Journal of Pharmaceutical Sciences, 2(12), 753-764. [Link]
-
USP. (2006). USP Monographs: Fluticasone Propionate. USP29-NF24. [Link]
-
Bhagat, V., et al. (2024). UPLC-MS Method Development and Validation for Fluticasone Propionate: A Comprehensive Review. International Journal of Pharmaceutical Sciences, 2(12), 753-764. [Link]
-
ResearchGate. (2023, July 5). Analytical stability indicating UPLC assay and validation of Fluticasone propionate in nasal spray inhaler dosage form. [Link]
-
Pharmaffiliates. (n.d.). Fluticasone-impurities. Retrieved from Pharmaffiliates website. [Link]
-
ResearchGate. (n.d.). Bioanalytical validation for the determination of fluticasone propionate, salmeterol and tiotropium in human plasma at the sub pg/mL level using UPLC/MS/MS. [Link]
-
International Journal of Pharmaceutical Sciences. (2024, December 8). UPLC-MS Method Development and Validation for Fluticasone Propionate: A Comprehensive Review. [Link]
-
Costa, T. D., et al. (2018). Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices. Scientia Pharmaceutica, 86(2), 16. [Link]
-
Waters Corporation. (n.d.). A High Sensitivity UPLC-MS/MS Method for the Analysis of Fluticasone Propionate in Plasma. Retrieved from Waters Corporation website. [Link]
-
Trungtamthuoc.com. (2025, February 14). Fluticasone Propionate USP 2025. Retrieved from Trungtamthuoc.com website. [Link]
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Topic: Formulation and Evaluation of Fluticasone Propionate in Topical Emulgel Delivery Systems
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Foreword: The development of topical drug delivery systems presents a unique set of challenges, primarily centered on optimizing drug permeation through the skin barrier while ensuring formulation stability and patient compliance. Fluticasone propionate, a potent synthetic corticosteroid, is a first-line treatment for various inflammatory dermatoses due to its high lipophilicity and strong glucocorticoid receptor affinity.[1][2] However, its poor water solubility makes it a challenging candidate for conventional aqueous-based topical systems.[3] This document provides a comprehensive guide to the formulation and evaluation of fluticasone propionate within an emulgel matrix—a sophisticated delivery system that synergistically combines the properties of an emulsion and a gel.[4] Emulgels offer a dual-control release mechanism, accommodating hydrophobic drugs like fluticasone propionate in the internal oil phase of an emulsion, which is then dispersed within a hydrating, non-greasy gel base.[4][5] This approach enhances drug loading, stability, and skin feel, ultimately improving therapeutic efficacy and patient adherence.[6][7]
This guide is structured to provide not just a series of steps, but a foundational understanding of the causal relationships between excipient selection, formulation strategy, and final product performance.
Part 1: Pre-formulation and Formulation Development
Rationale for Emulgel System for Fluticasone Propionate
Fluticasone propionate is a highly lipophilic (LogP ~3.7) and practically insoluble in water, making its incorporation into traditional hydrogels difficult.[8] An emulgel is an ideal carrier for such hydrophobic molecules.[4] The drug is first dissolved in the oil phase of an oil-in-water (O/W) emulsion, ensuring its solubilization and uniform distribution. This emulsion is then incorporated into a gel matrix.
Key Advantages:
-
Enhanced Solubility & Loading: The oil phase acts as a reservoir for the water-insoluble fluticasone propionate.[4]
-
Improved Stability: The gel network immobilizes the oil droplets, reducing the likelihood of coalescence and phase separation (creaming), which is a common issue in conventional emulsions.[9][10]
-
Dual Release Control: Drug release is a two-step process: partitioning from the internal oil phase to the external aqueous/gel phase, and then diffusion from the gel matrix to the skin. This provides a controlled and sustained release profile.[7]
-
Superior Patient Compliance: Emulgels are non-greasy, easily spreadable, and have a pleasant cooling sensation, which are desirable aesthetic properties for topical formulations.[4]
Excipient Selection: The Building Blocks of Performance
The selection of excipients is the most critical step in designing a stable and effective emulgel. The choice must be based on the physicochemical properties of the drug and the desired characteristics of the final product.[11][12]
| Component | Function | Examples | Selection Rationale & Insights |
| Active Pharmaceutical Ingredient (API) | Anti-inflammatory, Antipruritic | Fluticasone Propionate (0.05% w/w) | A potent corticosteroid for inflammatory dermatoses.[2][13] The 0.05% concentration is standard for cream formulations.[14] |
| Oil Phase | Solvent/Reservoir for API | Liquid Paraffin, Isopropyl Myristate, Oleic Acid | The oil with the highest solubilizing capacity for the drug is preferred to maximize drug loading.[6] Isopropyl myristate also acts as a penetration enhancer.[15] |
| Emulsifying Agents (O/W) | Stabilize oil droplets in the aqueous phase | Polysorbate 80 (Tween 80), Sorbitan Monooleate (Span 80), Cetearyl Alcohol | A combination of a high HLB (e.g., Tween 80) and low HLB (e.g., Span 80) emulsifier often produces the most stable emulsion.[16] Non-ionic surfactants are preferred for their low toxicity and skin irritation potential.[12][17] |
| Gelling Agent | Forms the semi-solid structure; controls viscosity | Carbomer (e.g., Carbopol 934/940), Hydroxypropyl Methylcellulose (HPMC) | Carbomers create clear, aesthetically pleasing gels but require neutralization to a pH of ~6-7 to achieve high viscosity.[18][19] HPMC is less sensitive to pH but may produce less transparent gels.[9] The choice impacts the final product's rheology and feel. |
| Penetration Enhancer | Increases API diffusion through the stratum corneum | Propylene Glycol, Oleic Acid, Mentha Oil | Propylene glycol acts as a co-solvent and humectant, increasing skin hydration and drug partitioning.[15] Oleic acid disrupts the lipid structure of the stratum corneum.[20] |
| pH Adjusting Agent | Neutralize gelling agent; adjust pH for skin compatibility | Triethanolamine (TEA), Sodium Hydroxide | Used to adjust the pH to the physiological range of skin (4.1-5.8) to prevent irritation.[12] Essential for activating the gelling capacity of carbomers.[21] |
| Preservative | Prevents microbial contamination | Methylparaben, Propylparaben, Imidurea | Necessary for aqueous-based formulations to ensure shelf-life stability.[22] A combination of parabens is often used to provide a broad spectrum of activity. |
| Aqueous Phase | Continuous phase vehicle | Purified Water | The primary vehicle for the gel and the external phase of the emulsion. |
Protocol: Preparation of Fluticasone Propionate Emulgel
This protocol describes the formulation of a 100g batch of 0.05% Fluticasone Propionate emulgel.
Step 1: Preparation of the Oil Phase
-
In a clean, dry beaker, accurately weigh the required quantities of the oil phase components (e.g., Liquid Paraffin) and low-HLB emulsifier (e.g., Span 80).
-
Add 50 mg (0.05%) of Fluticasone Propionate to the oil phase.
-
Heat the mixture to 70-75°C on a water bath. Stir gently with a magnetic stirrer until the drug is completely dissolved and a clear, homogenous solution is formed.
Step 2: Preparation of the Aqueous Phase
-
In a separate beaker, accurately weigh the purified water, high-HLB emulsifier (e.g., Tween 80), propylene glycol, and preservatives (e.g., Methylparaben).
-
Heat this aqueous phase to 70-75°C on a water bath and stir until all components are fully dissolved.
Step 3: Formation of the Oil-in-Water (O/W) Emulsion
-
Slowly add the hot oil phase (Step 1) to the hot aqueous phase (Step 2) with continuous homogenization at moderate speed (e.g., 2000-5000 rpm) using a high-shear homogenizer.
-
Continue homogenization for 15-20 minutes until a uniform, milky-white emulsion is formed.
-
Allow the emulsion to cool to room temperature with gentle stirring.
Step 4: Preparation of the Gel Base
-
In a separate vessel, accurately weigh the required amount of purified water.
-
Slowly disperse the gelling agent (e.g., Carbopol 934) into the water with constant stirring, avoiding the formation of lumps. A high-speed stirrer can be used initially for efficient dispersion.
-
Allow the polymer to hydrate completely. This may take several hours or can be expedited by gentle heating.
-
Once hydrated, neutralize the gel base by adding a pH-adjusting agent (e.g., Triethanolamine) dropwise while stirring until a thick, transparent gel is formed and the pH is in the desired range (e.g., 6.0-6.8).[10]
Step 5: Formulation of the Final Emulgel
-
Slowly incorporate the prepared emulsion (Step 3) into the gel base (Step 4) in a 1:1 ratio with gentle, continuous mixing.[10]
-
Mix until a homogenous, uniform, and smooth emulgel is obtained. Avoid high shear at this stage to prevent breaking the gel structure or the emulsion.
Diagram: Emulgel Formulation Workflow
Caption: Workflow for Fluticasone Propionate Emulgel Formulation.
Part 2: Characterization and Evaluation Protocols
A robust evaluation is essential to validate the formulation's quality, stability, and performance.[23]
Physicochemical Evaluation
| Parameter | Significance | Protocol |
| Physical Appearance | Ensures homogeneity, elegance, and absence of phase separation. | Visually inspect the prepared emulgel for its color, clarity, consistency, and presence of any grittiness or phase separation.[10] |
| pH Determination | Must be within the skin's physiological pH range (4.1-5.8) to avoid irritation.[12] | 1. Calibrate a digital pH meter using standard buffer solutions (pH 4, 7, and 9). 2. Disperse 1 gram of the emulgel in 100 mL of deionized water. 3. Immerse the electrode into the dispersion and record the pH reading once it stabilizes.[10] Perform in triplicate. |
| Viscosity & Rheology | Determines consistency, spreadability, and affects drug release rate. The formulation should be shear-thinning (pseudoplastic).[5] | 1. Use a Brookfield viscometer with an appropriate spindle (e.g., T-bar spindle C). 2. Place approximately 20g of the emulgel in the sample holder. 3. Measure the viscosity at different rotational speeds (e.g., 10, 20, 50, 100 rpm) at a constant temperature (25±1°C). 4. Plot viscosity versus shear rate to determine the rheological behavior.[9] |
| Spreadability | Measures the extent of area to which the emulgel readily spreads on application. | 1. Place 1 gram of emulgel on the center of a glass slide. 2. Place a second glass slide on top of the first. 3. Place a 100g weight on the upper slide and leave it for 5 minutes to compress the sample. 4. Measure the diameter of the spread circle. A larger diameter indicates better spreadability.[21] |
| Drug Content | Ensures uniformity of the active ingredient throughout the batch. | 1. Accurately weigh 1 gram of the emulgel and transfer it to a 100 mL volumetric flask. 2. Add a suitable solvent (e.g., methanol) and sonicate for 30 minutes to extract the drug completely. 3. Make up the volume with the solvent and filter the solution. 4. Analyze the filtrate for fluticasone propionate content using a validated HPLC or UV-Vis spectrophotometry method at its λmax.[9] |
Protocol: In Vitro Release Testing (IVRT)
IVRT is a critical performance test that measures the rate of drug release from the semi-solid formulation. It is essential for quality control and to ensure batch-to-batch consistency.[24][25] The Vertical Diffusion Cell (VDC), also known as the Franz Diffusion Cell, is the standard apparatus.[24]
Objective: To determine the release rate of Fluticasone Propionate from the emulgel formulation.
Materials:
-
Franz Diffusion Cells (VDC)
-
Synthetic, inert membrane (e.g., Polysulfone, Tuffryn®)
-
Receptor Medium: Phosphate buffer (pH 7.4) with a co-solvent (e.g., 30% ethanol) to ensure sink conditions for the poorly soluble drug.[26]
-
Magnetic stirrer plate with stir bars
-
Water bath or heating block to maintain 32±1°C
-
Syringes and collection vials
Procedure:
-
Receptor Chamber Preparation: Fill the receptor chamber of each Franz cell with freshly degassed receptor medium. Ensure no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the chamber.
-
Temperature Equilibration: Place the cells in a water bath set to maintain the membrane surface temperature at 32±1°C, simulating skin surface temperature. Allow to equilibrate for 30 minutes.
-
Membrane Mounting: Securely clamp the synthetic membrane between the donor and receptor chambers.
-
Sample Application: Accurately apply a finite dose (e.g., 300 mg) of the emulgel formulation evenly onto the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 3, 4, 5, and 6 hours), withdraw a sample (e.g., 0.5 mL) from the sampling port of the receptor chamber.[27]
-
Receptor Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
-
Sample Analysis: Analyze the collected samples for fluticasone propionate concentration using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot this value against the square root of time (√t). The slope of the linear portion of the plot represents the release rate.[27]
Protocol: Stability Studies
Stability testing ensures that the emulgel maintains its physical, chemical, and microbiological properties during its shelf life. Studies should be conducted as per ICH Q1A(R2) guidelines.
Procedure:
-
Store the emulgel samples in their final intended packaging at accelerated stability conditions (40°C ± 2°C / 75% RH ± 5% RH).[23]
-
Withdraw samples at specified time points (e.g., 0, 1, 2, 3, and 6 months).
-
Evaluate the samples for the following parameters at each time point:
-
Physical appearance (color, homogeneity, phase separation)
-
pH
-
Viscosity
-
Drug content (Assay)
-
-
Compare the results to the initial (time 0) data. Any significant change may indicate instability.[28]
Diagram: Quality Control and Evaluation Workflow
Sources
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In vitro permeation studies of fluticasone acetate using Franz diffusion cells
Topic: In vitro permeation studies of Fluticasone Acetate (and related lipophilic esters) using Franz diffusion cells Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Scientists, Formulation Engineers, and QC Analysts
Executive Summary & Scientific Context
Fluticasone Acetate (FA) is a rare ester form of fluticasone, often identified as Impurity C in pharmacopeial monographs of the widely used Fluticasone Propionate (FP) .[1] While FP is the clinical standard for topical and nasal corticosteroids, researchers may investigate FA for impurity profiling, novel prodrug development, or comparative permeability studies.
Critical Scientific Constraint: Fluticasone esters are BCS Class II/IV compounds with extreme lipophilicity (logP ~3.5–4.[1]0) and negligible aqueous solubility (<0.1 µg/mL).[1] Standard phosphate-buffered saline (PBS) receptor media will fail to maintain sink conditions , leading to plateauing flux profiles that reflect solubility limits rather than membrane permeability.[1]
This guide provides a robust, self-validating protocol for Fluticasone esters, using Fluticasone Propionate as the validation proxy due to its physicochemical similarity.
Experimental Design Strategy
The "Sink Condition" Imperative
To ensure Fickian diffusion, the concentration of the drug in the receptor chamber (
Membrane Selection Logic
-
Synthetic Membranes (Strat-M®, Tuffryn®): Ideal for Quality Control (QC) and formulation ranking.[1] They offer low variability and high throughput.
-
Ex Vivo Human Skin (Dermatomed): The "Gold Standard" for IVPT bioequivalence (BE) studies required by FDA/EMA.[1]
-
Recommendation for FA/FP: Use Polysulfone or Cellulose Acetate (0.45 µm) for synthetic runs due to low drug binding.[1] Avoid Nylon, which may bind corticosteroids.
Visualizing the Workflow
The following diagram outlines the critical decision pathways for setting up the IVPT study.
Figure 1: Decision tree for establishing sink conditions and executing Fluticasone IVPT.
Detailed Protocol: Fluticasone Permeation
Reagents & Equipment[1][2]
-
Franz Cells: Vertical diffusion cells (e.g., Hanson Microette, PermeGear).[1] Typical orifice: 15 mm (1.77 cm² area).[1]
-
Receptor Media: PBS (pH 7.4) containing 0.5% (w/v) Sodium Lauryl Sulfate (SLS) OR 2% (w/v) Tween 80 .[1]
-
Why? SLS is preferred for mimicking skin lipid extraction; Tween is gentler but may require higher percentages for Fluticasone.[1]
-
-
Mobile Phase: Acetonitrile (ACN) : Water : Methanol (50:35:15).[1]
Receptor Fluid Preparation (The "Sink")[1]
-
Prepare 1L of PBS (pH 7.4).
-
Add 5.0 g of SLS (Sodium Lauryl Sulfate).[1]
-
Stir gently to avoid foaming until fully dissolved.
-
Degas using vacuum filtration or helium sparging for 15 minutes.
-
Critical: Bubbles under the membrane block diffusion, causing "false negatives" in flux data.
-
Membrane Mounting[1]
-
Synthetic: Cut membrane discs. Soak in receptor media for 30 minutes.
-
Skin: Thaw cryopreserved dermatomed skin (350–500 µm thickness) in PBS for 1 hour.
-
Mount membrane between donor and receptor chambers.[2]
-
Fill receptor arm with media.[1] Invert cell to check for bubbles.
-
Equilibrate system at 32°C ± 1°C (skin surface temperature) for 30 minutes.
Dosing (Finite Dose Protocol)
For simulating clinical usage (creams/ointments):
-
Use a positive displacement pipette or spatula.[1]
-
Apply 10 mg/cm² (e.g., ~17 mg for a 1.77 cm² cell) of the Fluticasone formulation.
-
Spread evenly using a glass rod.
-
Occlusion: Leave open (non-occluded) to mimic patient use, unless testing volatile solvents.
Sampling
-
Timepoints: 0, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Volume: Withdraw 300–500 µL from the sampling arm.
-
Replenishment: Immediately replace with an equal volume of pre-warmed fresh receptor media.
-
Note: Failure to replace volume breaks the concentration gradient.
-
Analytical Method (HPLC-UV)
Fluticasone Acetate and Propionate are structurally similar; this validated method separates corticosteroids from formulation excipients.[1]
Table 1: HPLC Parameters for Fluticasone Esters
| Parameter | Setting | Notes |
| Column | C18 (4.6 x 150 mm, 5 µm) | e.g., Agilent Zorbax or Waters Symmetry |
| Mobile Phase | ACN : Water : Methanol (50 : 35 :[1] 15) | Isocratic elution |
| Flow Rate | 1.0 mL/min | Adjust for backpressure < 2000 psi |
| Wavelength | 239 nm | Max absorption for Fluticasone |
| Injection Vol | 20–50 µL | Higher volume needed for low permeation |
| Retention Time | ~4.5 – 6.0 min | Validate with pure standard |
| LOD/LOQ | ~0.05 µg/mL | Sensitivity is crucial for IVPT |
Data Analysis & Calculations
Cumulative Permeation
Calculate the cumulative amount permeated (
- = Concentration at current time point[1]
- = Volume of receptor chamber
- = Volume of sample removed
Flux ( )
Plot
Graphviz: Troubleshooting Logic
Use this flow to diagnose common IVPT failures.
Figure 2: Diagnostic logic for low permeation recovery.
References & Authority
The protocols above are synthesized from regulatory guidances and physicochemical realities of corticosteroid permeation.
-
U.S. Food and Drug Administration (FDA). Draft Guidance on Fluticasone Propionate.[1] (Recommended for IVPT method validation standards regarding receptor media and sampling). [1]
-
Kanfer, I., et al. (2017).[1] In Vitro Release Testing of Topical Dosage Forms. Dissolution Technologies.[1] (Authoritative source on membrane selection and sink conditions).
-
Thakker, K. D., & Chern, W. H. (2003).[1] Development and validation of in vitro release tests for semisolid dosage forms. Journal of Pharmaceutical and Biomedical Analysis. (Basis for the HPLC validation parameters).
-
PubChem. Fluticasone Acetate (Compound Summary). National Library of Medicine. (Verification of chemical structure and lipophilicity). [1]
Note: While "Fluticasone Acetate" (CAS 80474-24-4) is a known chemical entity, Fluticasone Propionate is the pharmacopeial standard.[1] This protocol is optimized for the Propionate ester but is chemically valid for the Acetate ester due to nearly identical steroid backbones and solubility profiles.
Sources
Application Note: High-Sensitivity Quantification of Fluticasone Acetate in Human Plasma by LC-MS/MS
This Application Note is designed for researchers and bioanalytical scientists requiring a robust, high-sensitivity method for quantifying Fluticasone Acetate in human plasma.
Note on Analyte Identity: Fluticasone Acetate (CAS 80474-24-4) is primarily known as Impurity C of Fluticasone Propionate (EP/BP standards) or an intermediate in the synthesis of Fluticasone derivatives.[1] While Fluticasone Propionate and Furoate are the common active drugs, this protocol specifically addresses the Acetate form as requested, utilizing the structural homology with Propionate to derive optimized LC-MS/MS parameters.
Introduction & Clinical Context
Quantifying corticosteroids in human plasma presents a unique bioanalytical challenge due to the extremely low circulating concentrations (typically sub-pg/mL to low pg/mL range) resulting from inhaled or intranasal administration.[2][3][4][5] While Fluticasone Propionate is the standard therapeutic moiety, Fluticasone Acetate is a critical process impurity and potential metabolite that requires monitoring during detailed pharmacokinetic (PK) profiling and quality control in drug development.
This protocol details a Solid-Phase Extraction (SPE) coupled with UHPLC-MS/MS methodology.[6][7] It prioritizes sensitivity, matrix cleanup, and selectivity to distinguish the Acetate form from its Propionate analog.
Key Challenges Solved
-
Sensitivity: Targeting a Lower Limit of Quantification (LLOQ) of 0.5–1.0 pg/mL .
-
Selectivity: Chromatographic resolution between Fluticasone Acetate and Fluticasone Propionate to prevent cross-interference.
-
Matrix Effect: Elimination of phospholipids using a selective wash SPE protocol.
Chemicals & Reagents
| Reagent | Grade/Specification | Notes |
| Fluticasone Acetate | Reference Standard (>98%) | Target Analyte (MW 486.54) |
| Fluticasone Propionate-d3 | Internal Standard (IS) | Surrogate IS (Structural analog) |
| Acetonitrile (ACN) | LC-MS Grade | Organic Modifier |
| Methanol (MeOH) | LC-MS Grade | Elution/Wash Solvent |
| Ammonium Formate | LC-MS Grade | Buffer Additive |
| Formic Acid | LC-MS Grade | pH Modifier |
| Human Plasma | K2EDTA | Blank Matrix |
Internal Standard Selection: Since a deuterated form of Fluticasone Acetate is rare, Fluticasone Propionate-d3 is the recommended Internal Standard (IS) due to its similar retention time and ionization efficiency.
Experimental Protocol
Stock & Working Solutions
-
Stock Solution: Dissolve 1 mg Fluticasone Acetate in 10 mL Methanol (100 µg/mL).
-
Working Standard: Serially dilute with 50:50 Methanol:Water to generate a curve range of 0.5 pg/mL to 500 pg/mL .
-
IS Working Solution: Prepare Fluticasone Propionate-d3 at 1 ng/mL in 50:50 Methanol:Water.
Sample Preparation (Solid Phase Extraction)
Given the lipophilicity (LogP ~3.5–4.0) of fluticasone esters, SPE is superior to protein precipitation for reaching low pg/mL sensitivity.
-
Cartridge: Waters Oasis HLB (30 mg) or Phenomenex Strata-X (33 µm).
-
Sample Pre-treatment:
-
Extraction Workflow:
-
Condition: 1 mL Methanol.
-
Equilibrate: 1 mL Water.
-
Load: Apply pre-treated sample (gravity or low vacuum).
-
Wash 1: 1 mL 5% Ammonium Hydroxide in Water (removes acidic interferences).
-
Wash 2: 1 mL 20% Methanol in Water (removes polar matrix).
-
Elute: 2 x 250 µL Acetonitrile.
-
Dry: Evaporate under Nitrogen at 40°C.
-
Reconstitute: 100 µL Mobile Phase A/B (60:40).
-
LC-MS/MS Conditions[5]
Chromatographic Conditions
-
System: UHPLC (e.g., Agilent 1290, Waters ACQUITY).
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters BEH C18.
-
Column Temp: 45°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 10–20 µL.
Mobile Phase:
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.00 | 40 | Initial Hold |
| 0.50 | 40 | Start Gradient |
| 3.50 | 90 | Elution of Analytes |
| 4.50 | 90 | Wash |
| 4.60 | 40 | Re-equilibration |
| 6.00 | 40 | End of Run |
Mass Spectrometry Parameters
-
Source: ESI Positive (Electrospray Ionization).
-
Mode: MRM (Multiple Reaction Monitoring).[5]
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
MRM Transitions: Note: Fluticasone Acetate (MW 486.5) differs from Propionate (MW 500.6) by 14 Da. The core fragment (293.1) is conserved.
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Role |
| Fluticasone Acetate | 487.2 | 293.1 | 30 | 28 | Quantifier |
| 487.2 | 313.1 | 30 | 22 | Qualifier | |
| Fluticasone Propionate-d3 | 504.2 | 293.1 | 30 | 30 | IS |
Workflow Visualization
The following diagram illustrates the critical path for sample processing and decision-making during method development.
Caption: Step-by-step bioanalytical workflow from plasma extraction to QC decision logic.
Method Validation (FDA/EMA Guidelines)
To ensure scientific integrity, the method must be validated against the following criteria:
-
Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ at the retention time of Fluticasone Acetate (approx 3.2 min).
-
Linearity: Weighted (1/x²) linear regression.
must be > 0.99.[2][4] -
Accuracy & Precision:
-
Intra-day: 5 replicates at LLOQ, Low, Mid, High QC. CV% < 15% (20% for LLOQ).[8]
-
Inter-day: 3 separate runs.
-
-
Matrix Effect: Calculate Matrix Factor (MF).
Target MF: 0.85 – 1.15.
Expert Insights & Troubleshooting
Why Fluticasone Acetate is Tricky
-
Isomerism: Fluticasone Acetate is structurally very similar to Fluticasone Propionate. The only difference is the ester tail length. Ensure your LC gradient has a shallow ramp (e.g., 5% change per minute) around the elution time to separate them if both are present.
-
Adsorption: Corticosteroids stick to glass. Use Polypropylene (PP) tubes for all preparation steps. Avoid standard glass autosampler vials; use PP vials or inserts.
-
Carryover: Due to high lipophilicity, the analyte can stick to the injector needle. Use a needle wash solution containing Acetonitrile:Isopropanol:Water (40:40:20) .
References
-
FDA Guidance for Industry: Bioanalytical Method Validation (2018). Provides the regulatory framework for accuracy, precision, and stability testing.
-
PubChem Compound Summary: Fluticasone Acetate (CAS 80474-24-4).[1] Verification of chemical structure and properties.
-
Journal of Chromatography B: "Quantification of fluticasone propionate in human plasma by LC-MS/MS". Foundational method for fluticasone esters, adaptable for acetate.
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- 2. lcms.cz [lcms.cz]
- 3. shopshimadzu.com [shopshimadzu.com]
- 4. waters.com [waters.com]
- 5. iatdmct2017.jp [iatdmct2017.jp]
- 6. ovid.com [ovid.com]
- 7. Inhaled fluticasone furoate/vilanterol does not affect hypothalamic-pituitary-adrenal axis function in adolescent and adult asthma: randomised, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
Recrystallization techniques for controlling fluticasone propionate polymorphism
Application Note & Protocol Guide
Topic: Recrystallization Techniques for Controlling Fluticasone Propionate Polymorphism
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluticasone propionate (FP), a potent synthetic corticosteroid, is a cornerstone in the management of asthma and allergic rhinitis.[1] Like many active pharmaceutical ingredients (APIs), its solid-state properties are critically important. FP is known to exist in different polymorphic forms, which are distinct crystalline structures of the same molecule.[2] These different forms can possess varied physicochemical properties, including solubility, stability, and dissolution rate, which in turn can significantly impact the drug's bioavailability, manufacturability, and therapeutic efficacy.[3] The U.S. Food and Drug Administration (FDA) provides guidance emphasizing the need to understand and control polymorphism to ensure drug product consistency and performance.[4][5][6]
This document serves as a detailed guide to understanding and controlling the polymorphism of fluticasone propionate through various recrystallization techniques. We will delve into the mechanistic principles behind these methods, provide field-tested protocols, and discuss the critical parameters that govern the selective crystallization of the desired polymorphic form, primarily the thermodynamically stable Form I.[7][8]
The Significance of Polymorphism in Fluticasone Propionate
Polymorphism refers to the ability of a solid material to exist in more than one crystal lattice arrangement.[4] For an API like fluticasone propionate, controlling which polymorph is produced is not merely an academic exercise; it is a regulatory and clinical necessity. The stable polymorph is generally preferred for development as it is less likely to convert to another form during storage, which could alter the drug's performance.[9]
Fluticasone propionate has at least two known polymorphs, designated Form I and Form II.[2][10] Form I is the most stable and commercially relevant form.[7][11] The crystallization process is the primary opportunity to selectively produce this stable form, avoiding the presence of less stable or metastable polymorphs that could compromise the final drug product.[12]
Key Analytical Techniques for Polymorph Characterization:
A robust analytical workflow is essential to verify the outcome of any recrystallization experiment.
| Technique | Purpose | Reference |
| X-Ray Powder Diffraction (XRPD) | The definitive technique for identifying the crystalline form. Each polymorph has a unique diffraction pattern, acting as a "fingerprint." | [12] |
| Differential Scanning Calorimetry (DSC) | A thermal analysis method used to study thermal transitions like melting and recrystallization. Different polymorphs will have distinct melting points and thermal behaviors. | [12][13] |
| Raman & FT-IR Spectroscopy | These vibrational spectroscopy techniques can differentiate polymorphs based on subtle differences in their molecular-level structure and bonding. | [13][14] |
| Hot-Stage Microscopy (HSM) | Allows for the direct visualization of thermal events, such as phase transitions from one polymorph to another, as a function of temperature. | [13] |
Foundational Principles of Recrystallization
Recrystallization is a purification and particle formation process centered on solubility differences.[15][16] The core principle involves dissolving the API in a suitable solvent system and then inducing a state of supersaturation , the primary driving force for crystallization.[16] By carefully controlling the path to and the level of supersaturation, we can direct the nucleation and growth of a specific polymorphic form.
The most common methods to achieve supersaturation for fluticasone propionate are:
-
Antisolvent Addition: Adding a "poor" solvent to a solution of the API in a "good" solvent to drastically reduce its solubility.
-
Cooling Crystallization: Reducing the temperature of a saturated solution, for APIs whose solubility is temperature-dependent.[17]
-
Solvent Evaporation: Slowly removing the solvent to increase the API concentration beyond its solubility limit.[17]
Experimental Protocols for Polymorph Control
The following protocols are designed to be self-validating systems. The causality behind each step is explained to empower the researcher to adapt and troubleshoot effectively.
Protocol 1: Antisolvent Crystallization for Fluticasone Propionate (Form I)
This is one of the most effective and widely published methods for obtaining the stable Form I of fluticasone propionate.[7][8][11] The rapid generation of high supersaturation favors instantaneous nucleation.
Causality & Rationale: The choice of a solvent-antisolvent pair is critical. The solvent must readily dissolve FP, while the antisolvent must be miscible with the solvent but a very poor solvent for FP. The rate of antisolvent addition is a key kinetic parameter; a controlled rate can prevent amorphous precipitation and promote crystalline growth.[18] Acetone (solvent) and water (antisolvent) is a classic system for this process.[19]
Step-by-Step Methodology:
-
Dissolution: Prepare a solution by dissolving fluticasone propionate in acetone at a concentration of approximately 25-40 mg/mL. Ensure complete dissolution, gently warming to 35-40°C if necessary.[19]
-
System Preparation: In a separate, agitated vessel, place a volume of purified water (the antisolvent) equal to the volume of the acetone solution. Maintain the temperature of the water at approximately 20°C.[19]
-
Controlled Addition: Add the fluticasone propionate-acetone solution to the agitated water vessel at a controlled, steady rate over a period of 1-2 hours. The crystallization of FP should be observed during this addition.[19]
-
Slurry Aging: Once the addition is complete, continue to agitate the resulting slurry at 20°C for a holding period of at least 1-4 hours. This "aging" step allows the crystallization to complete and can promote the maturation of the stable Form I.[19]
-
Isolation: Filter the slurry under vacuum to isolate the solid product.
-
Washing: Wash the collected crystals with a small amount of a pre-mixed acetone/water solution (e.g., 25:75 v/v) to remove residual soluble impurities without significantly dissolving the product. Follow with a final wash of purified water.
-
Drying: Dry the isolated solid in a vacuum oven at a controlled temperature (e.g., 70-75°C) until a constant weight is achieved.[19]
-
Characterization: Analyze the dried product using XRPD and DSC to confirm it is pure Form I.
Workflow: Antisolvent Crystallization
Caption: Workflow for Antisolvent Crystallization of Fluticasone Propionate.
Solvent System Data:
| Solvent | Antisolvent | Key Outcome | Reference |
| Acetone | Water | Produces stable Form I polymorph with controlled particle size. | [19] |
| Polyethylene Glycol (PEG 400) | Water | Yields stable Form I as microcrystals with resistance to agglomeration. | [7][8][11] |
| Methanol | Water | Can produce Form I, but may be more prone to agglomeration effects. | [7] |
Protocol 2: Cooling Crystallization
This technique is suitable for APIs that exhibit a significant increase in solubility with temperature. It generally involves slower kinetics, which can favor the growth of larger, more well-defined crystals of the thermodynamically stable form.
Causality & Rationale: The process hinges on creating a saturated or near-saturated solution at an elevated temperature and then inducing supersaturation by lowering the temperature. The cooling rate is the most critical parameter; slow, linear cooling minimizes the level of supersaturation at any given time, which favors crystal growth over new nucleation and promotes the formation of the most stable polymorph. Seeding with known Form I crystals can be a powerful tool to ensure the desired outcome.[12]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which FP has moderate to high solubility at elevated temperatures and lower solubility at room temperature or below (e.g., ethanol, ethyl acetate).
-
Dissolution: Add fluticasone propionate to the chosen solvent in a jacketed reaction vessel. Heat the mixture with agitation to a temperature where all the solid dissolves (e.g., 50-60°C).
-
Controlled Cooling: Once a clear solution is obtained, begin a controlled cooling ramp. A slow, linear cooling rate (e.g., 5-10°C per hour) is recommended.
-
Seeding (Optional but Recommended): At a temperature slightly below the saturation point, introduce a small quantity (0.1-1.0% w/w) of pure Form I fluticasone propionate seed crystals. This provides a template for growth and directs the crystallization towards the desired form.[12]
-
Crystallization & Maturation: Continue the cooling ramp to the final temperature (e.g., 5-10°C). Hold the slurry at this temperature with agitation for a period of 2-4 hours to maximize yield and allow for crystal maturation.
-
Isolation & Processing: Isolate, wash, dry, and characterize the product as described in Protocol 1 (Steps 5-8).
Workflow: Cooling Crystallization
Caption: Workflow for Cooling Crystallization of Fluticasone Propionate.
Protocol 3: Slow Solvent Evaporation
This method is often used at the laboratory scale for polymorph screening and for growing high-quality single crystals for structural analysis. It relies on very slow kinetics.
Causality & Rationale: By slowly removing the solvent, the concentration of the API gradually increases until it surpasses the solubility limit. This extremely slow approach to supersaturation provides the molecules with ample time to arrange themselves into the most thermodynamically stable lattice, making it an excellent method for targeting the stable Form I.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a dilute, unsaturated solution of fluticasone propionate in a volatile solvent (e.g., acetone, dichloromethane) in a clean beaker or crystallizing dish.
-
Controlled Evaporation: Cover the container with a perforated film (e.g., Parafilm with small holes poked in it) to slow the rate of evaporation. Place the container in a fume hood or a location with gentle, constant airflow.
-
Incubation: Allow the solvent to evaporate slowly over a period of hours to days. Avoid any agitation or disturbance during this period.
-
Crystal Formation: As the solvent evaporates, crystals will begin to form and grow at the bottom of the container.
-
Isolation: Once the solvent has fully evaporated or sufficient crystal growth has occurred, carefully decant any remaining solvent and collect the crystals.
-
Drying & Characterization: Gently dry the crystals (air-dry or in a vacuum desiccator) and characterize them using appropriate analytical techniques.
Workflow: Solvent Evaporation
Caption: Workflow for Slow Solvent Evaporation Crystallization.
Concluding Remarks
The successful control of fluticasone propionate polymorphism is achieved through a deep understanding of crystallization fundamentals and meticulous control over key process parameters. The antisolvent crystallization method is robust and scalable for producing the stable Form I. Cooling crystallization offers an alternative pathway, particularly when larger crystals are desired, while slow evaporation serves as a valuable tool for fundamental polymorph discovery. Independent of the chosen technique, a comprehensive suite of analytical characterization methods is non-negotiable to confirm the identity and purity of the resulting polymorphic form, ensuring the development of a safe, stable, and effective drug product.
References
-
Murnane, D., et al. (2008). Crystallization and Crystallinity of Fluticasone Propionate. Crystal Growth & Design, 8(8), 2753–2764. [Link]
-
Scribd. (n.d.). Crystallization Fluticasone Propionate | PDF. [Link]
-
ResearchGate. (n.d.). Crystallization and Crystallinity of Fluticasone Propionate | Request PDF. [Link]
-
PharmTech. (2007). New FDA Guidance on Polymorphic Compounds in Generic Drugs. [Link]
-
Pharmaceutical Online. (n.d.). FDA Guidance Document: ANDAs: Pharmaceutical Solid Polymorphism — Chemistry, Manufacturing, And Controls Information. [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
Federal Register. (2007). Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability. [Link]
-
ResearchGate. (n.d.). A valuable technique for polymorph screening. [Link]
-
I-MAK. (2023). Joint USPTO-FDA Collaboration Initiatives; Notice of Public Listening Session FDA Guidance on Polymorphs and Pat. [Link]
-
ijpsr.com. (2015). Emerging techniques for polymorph detection. [Link]
-
International Pharmaceutical Industry. (n.d.). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. [Link]
-
Syrris. (2024). Pharmaceutical Crystallization in drug development. [Link]
-
European Pharmaceutical Review. (2010). Polymorph screening in pharmaceutical development. [Link]
-
FDA. (2020). ANDAs:Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Information. [Link]
-
ijpronline.com. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. [Link]
-
datapdf.com. (n.d.). Crystallization and Crystallinity of Fluticasone Propionate. [Link]
-
ACS Publications. (2023). Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents. [Link]
-
ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. [Link]
-
University of Bath. (2011). The influence of crystallisation on the mechanical and interfacial properties of active pharmaceutical ingredients. [Link]
-
ACS Publications. (2003). Polymorph Screening Using Near-Infrared Spectroscopy. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (2025). MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function. [Link]
- Google Patents. (n.d.).
-
bioRxiv. (2024). MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights to Their Function. [Link]
-
European Patent Office. (2019). POLYMORPHIC FORM OF FLUTICASONE PROPIONATE - EP 3517541 A1. [Link]
-
PubMed. (n.d.). Binding kinetics of fluticasone propionate to the human glucocorticoid receptor. [Link]
- Google Patents. (n.d.).
-
PubMed. (n.d.). Pharmacokinetic and pharmacodynamic evaluation of fluticasone propionate after inhaled administration. [Link]
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Application Notes and Protocols for the Use of Fluticasone Acetate in Feline Chronic Bronchitis Experimental Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of fluticasone acetate in experimental models of feline chronic bronchitis. This document integrates established scientific principles with practical, field-proven insights to ensure the development of robust and reproducible studies.
Introduction: The Challenge of Feline Chronic Bronchitis and the Rationale for Fluticasone Acetate
Feline chronic bronchitis is a prevalent lower airway disease characterized by persistent inflammation, leading to chronic coughing, excessive mucus production, and airway narrowing.[1][2] The underlying pathophysiology often involves a non-infectious inflammatory response, which can be challenging to manage long-term.[3][4] While the exact etiology is often undetermined, exposure to inhaled irritants and allergens is thought to play a significant role.[2]
Systemic corticosteroids have long been the cornerstone of therapy; however, their chronic use is associated with significant adverse effects in cats, including an increased risk of diabetes mellitus and iatrogenic hyperadrenocorticism.[5] This has led to the exploration of locally acting anti-inflammatory agents.
Fluticasone acetate (often available as fluticasone propionate), a potent synthetic corticosteroid, offers a targeted therapeutic approach.[6][7] When administered via inhalation, it delivers high concentrations of the drug directly to the airways, minimizing systemic absorption and associated side effects.[5][8][9] Its high affinity for glucocorticoid receptors and extensive first-pass metabolism contribute to its favorable safety profile.[5] Fluticasone exerts its anti-inflammatory effects by inhibiting the production of various pro-inflammatory mediators, such as cytokines and prostaglandins, and by reducing the migration and activation of inflammatory cells like eosinophils and neutrophils within the airways.[6][7][10][11]
Experimental models are crucial for understanding the pathogenesis of feline chronic bronchitis and for evaluating the efficacy of novel therapeutics like fluticasone acetate. These models aim to replicate the key features of the naturally occurring disease, including airway inflammation and hyperreactivity.[3]
Experimental Model Design: Key Considerations
A well-designed experimental model is fundamental to obtaining meaningful and translatable results. The following sections outline the critical components for establishing a feline chronic bronchitis model for the evaluation of fluticasone acetate.
Ethical Considerations
All animal experiments must be conducted in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement) and with the approval of an Institutional Animal Care and Use Committee (IACUC).[12][13][14][15] Humane endpoints should be clearly defined to minimize any potential animal suffering.
Animal Selection and Husbandry
-
Species and Breed: Domestic shorthair cats are commonly used. While some breeds like the Siamese are reported to be predisposed to bronchial disease, using purpose-bred, specific pathogen-free (SPF) cats will reduce variability.[1]
-
Age and Sex: Young to middle-aged adult cats are generally selected to mimic the typical age of onset of clinical disease.[4] Both male and female cats can be used, but groups should be balanced for sex.
-
Health Status: Animals must be healthy and free from respiratory pathogens. A thorough health screening, including complete blood count, serum biochemistry, and testing for feline leukemia virus (FeLV) and feline immunodeficiency virus (FIV), is essential.
Induction of Chronic Bronchitis
Experimentally induced models are often necessary to ensure consistency. A common approach involves sensitization and repeated challenge with an allergen to induce an inflammatory airway response.[3]
Protocol for Allergen-Induced Airway Inflammation:
-
Sensitization Phase:
-
Administer an intraperitoneal injection of a sensitizing agent, such as Bermuda grass allergen (BGA) or house dust mite (HDM) extract, mixed with an adjuvant like aluminum hydroxide.
-
Repeat the sensitization injections at specified intervals (e.g., day 0 and day 14).
-
-
Challenge Phase:
-
Following sensitization, expose the cats to aerosolized allergen for a set duration (e.g., 30 minutes) on multiple days per week for several weeks.
-
Monitor for any signs of respiratory distress during and after the challenge.
-
Therapeutic Intervention: Administration of Fluticasone Acetate
The effective delivery of inhaled fluticasone is critical for therapeutic success.
Dosage and Formulation
Fluticasone propionate is available in metered-dose inhalers (MDIs) at various concentrations (e.g., 44 µg, 110 µg, and 220 µg per actuation).[5][16] Studies have shown that a dose of 44 µg administered twice daily can significantly reduce airway eosinophilia in an experimental feline asthma model.[17] The optimal dose should be determined based on the specific experimental design and the severity of the induced inflammation.
| Fluticasone Propionate Dosage | Frequency | Key Findings in Experimental Models |
| 44 µg | Twice Daily (q12h) | Significant reduction in airway eosinophilia (74%).[17] |
| 110 µg | Twice Daily (q12h) | Significant reduction in airway eosinophilia (82%).[17] |
| 220 µg | Twice Daily (q12h) | Significant reduction in airway eosinophilia (81%).[17] |
Inhalation Delivery System
Cats cannot intentionally inhale from an MDI. Therefore, a spacer device with a facemask specifically designed for felines (e.g., AeroKat™) is essential for effective drug delivery to the lower airways.[5][8][18][19]
Protocol for Fluticasone Administration:
-
Acclimatization: Gradually acclimate the cat to the facemask and spacer device over several days to reduce stress.[16] Use positive reinforcement with treats and praise.
-
Preparation: Shake the fluticasone MDI vigorously for 5-10 seconds.[19]
-
Administration:
-
Attach the MDI to the spacer.
-
Gently but securely place the facemask over the cat's muzzle, ensuring a good seal.[19]
-
Actuate the MDI to deliver one puff of medication into the spacer chamber.
-
Hold the mask in place and allow the cat to take 7-10 breaths.[18][20]
-
If a second puff is required, wait approximately 30 seconds before repeating the process.
-
Assessment of Therapeutic Efficacy: Outcome Measures
A multi-faceted approach to assessing the efficacy of fluticasone treatment is recommended.
Clinical Scoring
A standardized clinical scoring system should be used to objectively assess changes in clinical signs.[21][22]
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Coughing Frequency | None | Occasional, intermittent | Frequent, daily | Paroxysmal, debilitating |
| Respiratory Effort | Normal, quiet | Slight increase at rest | Noticeable abdominal effort | Open-mouth breathing, cyanosis |
| Wheezing | None | Audible on auscultation | Audible without stethoscope | Loud, persistent |
| Activity Level | Normal | Slightly decreased | Lethargic | Unresponsive |
Bronchoalveolar Lavage (BAL)
BAL is a minimally invasive procedure that provides valuable samples for cytological and biochemical analysis of the lower airways.[23]
Protocol for Bronchoalveolar Lavage:
-
Anesthesia: Anesthetize the cat and intubate with a sterile endotracheal tube.[23][24]
-
Lavage:
-
Sample Processing:
Interpreting BAL Cytology:
-
Chronic Bronchitis: Often characterized by neutrophilic inflammation.[27]
-
Feline Asthma (often used as a model): Predominantly eosinophilic inflammation.[23][27]
-
Treatment Effect: Successful treatment with fluticasone is expected to significantly reduce the percentage of inflammatory cells (neutrophils and/or eosinophils) in the BAL fluid.[17]
Pulmonary Function Testing
Barometric whole-body plethysmography (BWBP) is a non-invasive method for assessing lung function in conscious cats.[28][29][30][31] It can be used to measure parameters such as respiratory rate, tidal volume, and enhanced pause (Penh), an indicator of bronchoconstriction.[28][30] A reduction in Penh following treatment suggests a decrease in airway hyperreactivity.[30][32]
Histopathology
At the end of the study, a histopathological examination of lung tissue can provide definitive evidence of the extent of airway inflammation and remodeling. This can include assessing the degree of inflammatory cell infiltration, epithelial changes, and smooth muscle hypertrophy.
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Control Group (Placebo) | Fluticasone-Treated Group | Expected Outcome |
| Clinical Score | Remains elevated or worsens | Significant reduction | Lower scores indicate clinical improvement |
| BAL Neutrophil % | Remains elevated | Significant reduction | Indicates decreased neutrophilic inflammation |
| BAL Eosinophil % | Remains elevated | Significant reduction | Indicates decreased eosinophilic inflammation |
| Penh (BWBP) | Remains elevated | Significant reduction | Suggests reduced bronchoconstriction |
Diagrams
Experimental Workflow
Caption: Experimental workflow for evaluating fluticasone in a feline chronic bronchitis model.
Mechanism of Action of Fluticasone
Caption: Simplified signaling pathway for fluticasone's anti-inflammatory action.
Conclusion
The use of fluticasone acetate in a well-characterized feline model of chronic bronchitis provides a powerful tool for investigating the pathophysiology of this disease and for evaluating the efficacy of targeted inhaled therapies. By adhering to the rigorous protocols and comprehensive assessment methods outlined in these application notes, researchers can generate high-quality, reproducible data that will advance the development of improved treatments for feline lower airway disease.
References
- GoodRx. (2024, August 18). Fluticasone inhaled (Flovent): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- Pharmaffiliates. (2025, January 10). Fluticasone Propionate: Structure, Properties, Pharmacology, and Safety.
- Fritz the Brave. (2026, February 19). Inhaled Medications - Feline Asthma with Fritz the Brave.
- Veterinary Information Network. (n.d.). Bronchoalveolar Lavage in Cats: A Retrospective Study of 26 Cases (1998-2001).
- Stegeman, J. (n.d.). Use of Inhaled Medications in the Management of Chronic Airway Disease. Nashville Veterinary Specialists.
- Cohn, L. A., DeClue, A. E., & Reinero, C. R. (2010). Effects of fluticasone propionate dosage in an experimental model of feline asthma. Journal of Feline Medicine and Surgery, 12(2), 91-96.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Fluticasone furoate?
- Lin, C. H., Lee, J. J., & Lin, C. S. (2018). Simultaneous visual inspection for barometric whole-body plethysmography waveforms during pulmonary function testing in client-owned cats. Journal of Feline Medicine and Surgery, 20(10), 947-954.
- Veterinary Information Network. (2006). Drugs Used in the Management of Respiratory Diseases.
- American Veterinary Medical Association. (2025, January 27). Enhanced breathing effort in pulmonary function tests by CO2/O2 gas mixture and barometric whole-body plethysmography in healthy and feline lower airway disease cats.
- Study.com. (2023, September 11). Fluticasone: Mechanism of Action & Pharmacokinetics.
- Today's Veterinary Practice. (n.d.). Treatment of Feline Lower Airway Disease.
- Veterian Key. (2016, July 18). Chronic Bronchitis and Asthma in Cats.
- Veterinary Information Network. (2008). Chronic Bronchitis in Cats.
- VCA Animal Hospitals. (n.d.). Treatment Instructions for Asthma and Bronchitis in Cats.
- GoodRx. (2025, June 11). Fluticasone Propionate HFA for Cats: Uses, Dosage, Side Effects.
- Hobi, S., Pineroli, B., & Grest, P. (2022). Evaluation of barometric whole-body plethysmography for therapy monitoring in cats with feline lower airway disease. PLoS One, 17(10), e0276526.
- Oxford Academic. (2024, September 1). Influence of acclimatization time on barometric whole-body plethysmography in cats with lower airway disease. Journal of Veterinary Internal Medicine.
- Nafe, L. A., DeClue, A. E., Lee-Fowler, T. M., Eberhardt, J. M., & Reinero, C. R. (2010). Evaluation of biomarkers in bronchoalveolar lavage fluid for discrimination between asthma and chronic bronchitis in cats. American Journal of Veterinary Research, 71(5), 583-591.
- MSD Veterinary Manual. (n.d.). Feline Bronchial Asthma.
- Frontiers. (2019, October 2). Evaluation of Bronchoscopy and Bronchoalveolar Lavage Findings in Cats With Aelurostrongylus abstrusus in Comparison to Cats With Feline Bronchial Disease.
- PubMed. (2022, October 27). Evaluation of barometric whole-body plethysmography for therapy monitoring in cats with feline lower airway disease.
- National Center for Biotechnology Information. (2024, May 2). Fluticasone - StatPearls.
- Axiom Veterinary Laboratories. (2025, January 9). Canine and Feline Blind Bronchoalveolar Lavage (BAL).
- Cytopath Veterinary Pathology. (n.d.). Bronchial wash / Bronchoalveolar lavage (BAL).
- DVM360. (2020, April 27). Presentation Recap: Tips for using aerosols in cats.
-
ResearchGate. (n.d.). Clinical Scoring System for Feline Respiratory Disease, adapted from[16]. Retrieved from
- PubMed. (2021, September 14). Cytokine expression in feline allergic dermatitis and feline asthma.
- EveryCat Health Foundation. (2010, May 31). Biomarkers for Diagnosis of Feline Asthma.
- VCA Animal Hospitals. (n.d.). Chronic Bronchitis in Cats.
- Today's Veterinary Practice. (n.d.). Diagnosis of Feline Lower Airway Disease.
- PubMed. (2010, February 15). Effects of fluticasone propionate dosage in an experimental model of feline asthma.
- ResearchGate. (n.d.). Cytokine expression in feline allergic dermatitis and feline asthma.
- SciELO. (n.d.). Ethical Considerations in Animal Research: The Principle of 3R's.
- DVM360. (2020, April 27). Treating feline bronchial disease.
- ResearchGate. (n.d.). Clinical scoring system for feline upper respiratory tract disease....
- CABI Digital Library. (n.d.). Feline Bronchitis.
- National Center for Biotechnology Information. (n.d.). Ethical considerations in animal studies.
- Frontiers. (n.d.). Reactions to environmental allergens in cats with feline lower airway disease.
- Veterinary 33. (2025, August 25). Twenty-five cases of feline bronchial disease (1995–2000).
- National Center for Biotechnology Information. (n.d.). Ethical considerations regarding animal experimentation.
- bioRxiv. (2024, September 2). Feline respiratory disease complex: insights into the role of viral and bacterial co-infections.
- Forskningsetikk. (2019, July 8). Ethical Guidelines for the Use of Animals in Research.
Sources
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- 7. Fluticasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Feline Asthma with Fritz the Brave - Inhaled Medications [fritzthebrave.com]
- 9. Fluticasone: Mechanism of Action & Pharmacokinetics - Video | Study.com [study.com]
- 10. Fluticasone inhaled (Flovent): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]
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- 32. Evaluation of barometric whole-body plethysmography for therapy monitoring in cats with feline lower airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting fluticasone acetate instability in aqueous solutions
Technical Support Center: Fluticasone Acetate Stability & Troubleshooting
Executive Summary: The "Acetate" Vulnerability
If you are transitioning from working with Fluticasone Propionate (FP) to Fluticasone Acetate (FA) (often analyzed as Impurity C in FP monographs [1]), you may encounter unexpected instability.[1]
The Core Insight: While Fluticasone Propionate is relatively stable due to the steric hindrance provided by the 3-carbon propionate chain at the C17 position, Fluticasone Acetate lacks this steric bulk . The acetate group is more accessible to nucleophilic attack (hydrolysis), making it significantly more labile in aqueous environments, particularly at neutral to alkaline pH [2].[1]
This guide addresses the two distinct "instabilities" you are likely facing:
-
Chemical Instability: Rapid hydrolysis of the C17-ester to the 17
-carboxylic acid metabolite. -
Physical Instability: Aggregation and precipitation due to extreme hydrophobicity (LogP ~3.5–4.0).
Module 1: Diagnostic Flowchart
Before adjusting your protocol, determine if your instability is chemical (degradation) or physical (precipitation).[1]
Figure 1: Diagnostic logic for distinguishing between solubility failure and chemical degradation.
Module 2: Chemical Instability (Hydrolysis)
The Issue: You observe a decrease in the Fluticasone Acetate peak and the appearance of a polar impurity (Fluticasone 17
Mechanism:
Fluticasone Acetate undergoes base-catalyzed hydrolysis at the C17 thioester linkage. This reaction is driven by hydroxyl ions (
Troubleshooting Q&A
Q1: My standard solution degrades within hours. Why?
-
Cause: You are likely using a neutral (pH 7) or slightly alkaline diluent, or your organic solvent contains trace base.[1]
-
Solution: Acidify your aqueous phase. Fluticasone esters exhibit a "V-shaped" pH-stability profile, with maximum stability typically between pH 3.5 and 5.5 [3].[1]
-
Protocol:
Q2: Can I use Methanol as a co-solvent?
-
Risk: Yes, but be cautious of transesterification .[1] In the presence of methoxide ions (which can form in basic methanol), the acetate group can theoretically exchange or hydrolyze.
-
Better Choice: Acetonitrile (ACN) is aprotic and generally safer for minimizing solvolysis during storage, provided the pH is controlled [4].
Q3: Is the degradation reversible?
-
No. Once the 17-ester is hydrolyzed to the carboxylic acid (and free acetic acid), the reaction is irreversible in aqueous media. You must discard the solution.
Module 3: Physical Instability (Precipitation)[1]
The Issue: The solution turns hazy, or recovery is low despite no degradation peaks.
Mechanism:
Fluticasone Acetate is practically insoluble in water (< 1
Troubleshooting Q&A
Q1: I dissolved the drug in DMSO, but it precipitated when added to the buffer. Why?
-
Cause: The "Crash-Out" effect. Adding a concentrated organic stock to water creates a sudden polarity shift. If the final concentration exceeds the thermodynamic solubility limit of the mixed solvent system, precipitation occurs immediately or nucleates slowly.
-
Solution:
-
Surfactants: You must include a surfactant if working above nanomolar concentrations. 0.1% - 0.5% Tween 80 or Polysorbate 20 is standard for corticosteroids [5].[1]
-
Order of Addition: Do not inject organic stock into stagnant buffer. Vortex the buffer while slowly adding the organic stock to prevent local regions of supersaturation.
-
Q2: I am losing signal, but I see no degradation peaks. Where is the drug?
-
Cause: Adsorption. Corticosteroids stick aggressively to borosilicate glass and polypropylene.
-
Solution:
Module 4: Validated Stabilization Protocols
Use these protocols to create self-validating systems for your experiments.
Protocol A: Preparation of Stable Stock Solution (Reference Standard)
Target: Analytical quantification without degradation.
| Parameter | Specification | Rationale |
| Solvent | 100% Acetonitrile (HPLC Grade) | Prevents hydrolysis (no water) and transesterification.[1] |
| Concentration | 0.1 – 1.0 mg/mL | High enough to minimize adsorption percentage. |
| Storage | -20°C (Amber Glass) | Minimizes thermal energy and photon-induced oxidation.[1] |
| Shelf Life | 1-3 Months | Re-validate purity if stored longer.[1] |
Protocol B: Preparation of Aqueous Working Solution (Experimental)
Target: Biological assays or aqueous stability studies.
-
Prepare Diluent: 20 mM Citrate Buffer (pH 4.5) containing 0.1% Tween 80.
-
Stock Addition:
-
Take 10
L of Stock (from Protocol A). -
Add to 990
L of Diluent while vortexing (1:100 dilution).
-
-
Verification:
-
Immediately centrifuge a defined aliquot (e.g., 10,000 x g for 5 min).
-
Analyze supernatant vs. un-centrifuged sample by HPLC.
-
Acceptance Criteria: Difference < 2%. (Ensures no micro-precipitates).
-
Module 5: Analytical Method Parameters
When troubleshooting, ensure your HPLC method is not inducing the degradation you are trying to measure.
-
Column: C18 or Phenyl-Hexyl (e.g., Zorbax Eclipse Plus C18), 3.5
m.[1] -
Mobile Phase A: 10 mM Ammonium Acetate pH 4.5 (Do not use water without buffer).[1]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 239 nm (Lambda max for the enone system).
-
Gradient: Start high organic if possible, or use a steep gradient to elute the highly retained acetate ester quickly (reducing on-column hydrolysis time).[1]
Degradation Pathway Visualization:
Figure 2: Hydrolytic degradation pathway of Fluticasone Acetate in aqueous media.[1]
References
-
USP/EP Monographs. Fluticasone Propionate Impurity Standards. USP Store. (Fluticasone Acetate is widely categorized as Impurity C, CAS 80474-24-4).[1][3][4] [1]
-
Tokumura, T., et al. (2014). Degradation rates and products of fluticasone propionate in alkaline solutions.[1][5] International Research Journal of Pharmaceutical and Applied Sciences.[5] (Establishes the hydrolysis mechanism for the 17-ester class).
-
PubChem. Fluticasone Propionate Compound Summary. (Detailed structure and stability data applicable to the acetate analog).
-
Chemistry Steps. Base-Catalyzed Hydrolysis of Esters (Saponification). (Fundamental mechanistic grounding for ester instability).
-
World Health Organization (WHO). Improvement on solubility of fluticasone propionate with cyclodextrins. (Strategies for solubilization of fluticasone esters).
Sources
Forced degradation studies of fluticasone acetate under acidic and alkaline stress
Welcome to the technical support resource for researchers and drug development professionals engaged in the forced degradation studies of fluticasone acetate under acidic and alkaline stress. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the integrity and success of your stability-indicating studies.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing field-proven insights and solutions.
Q1: I'm not observing any significant degradation of fluticasone acetate under my acidic stress conditions. What should I do?
A1: This is a common issue, as the fluticasone molecule is relatively stable under mild acidic conditions. The lack of degradation can compromise the goal of a forced degradation study, which is to generate a target degradation of 5-20%.[1] Here’s how to troubleshoot:
-
Causality: The stability of fluticasone acetate in acid is due to its steroidal structure. Hydrolysis, the primary degradation pathway under these conditions, is often slow for steroidal esters without sufficient energy input.[2]
-
Step-by-Step Solutions:
-
Increase Acid Concentration: If you are using a low concentration like 0.01N HCl, incrementally increase it. A common starting point for more resistant molecules is 0.1N HCl.[3]
-
Elevate Temperature: Temperature is a major catalyst for hydrolysis.[4] If you are running the experiment at room temperature, increase it to a controlled temperature, such as 60°C.[3][5] Ensure the temperature is not so high that it induces purely thermal degradation, which should be studied separately.
-
Extend Exposure Time: Increase the duration of the stress test. If a 2-hour time point shows no degradation, try extending it to 6, 12, or 24 hours, taking samples at intermediate points to monitor the kinetics.
-
Solvent Composition: Fluticasone's low aqueous solubility can limit its interaction with the acid. Ensure it is fully dissolved. Using a co-solvent like methanol or acetonitrile may be necessary, but be aware that this can alter the reaction kinetics.
-
Q2: My fluticasone acetate sample degraded almost completely under alkaline conditions, leaving no parent peak. How can I achieve the target 5-20% degradation?
A2: Fluticasone acetate is highly susceptible to base-catalyzed hydrolysis due to its ester and thioester moieties.[3][6] Complete degradation indicates your stress conditions are too harsh.
-
Causality: Alkaline hydrolysis (saponification) is a rapid, often irreversible reaction for esters.[2] The hydroxide ion is a strong nucleophile that readily attacks the carbonyl carbon of the ester group, leading to rapid cleavage.[7]
-
Step-by-Step Solutions:
-
Decrease Base Concentration: If you used 0.1N NaOH, reduce it significantly to 0.01N or even 0.001N NaOH.
-
Lower the Temperature: Perform the experiment at a lower temperature. Instead of heating, try conducting the study at room temperature or even in a controlled cold environment (e.g., 4°C) and monitor over a longer period.
-
Drastically Reduce Exposure Time: Base hydrolysis can be very fast. Instead of hours, your time points might need to be in minutes. Set up a kinetic study where you sample at very short intervals (e.g., 5, 15, 30, and 60 minutes) to find the optimal time to stop the reaction.
-
Immediate Neutralization: Ensure you are effectively stopping the degradation reaction at your desired time point by immediately neutralizing the sample with an equivalent amount of acid (e.g., HCl). This is critical for accurate and reproducible results.
-
Q3: My HPLC chromatogram shows poor resolution between the fluticasone acetate peak and its degradation products. How can I improve the separation?
A3: Achieving adequate separation is the primary goal of a stability-indicating method.[8] Poor resolution means the method cannot accurately quantify the parent drug in the presence of its degradants.
-
Causality: Degradation products can be structurally similar to the parent compound, giving them similar chromatographic properties (e.g., polarity), which makes separation challenging.
-
Step-by-Step Solutions:
-
Optimize Mobile Phase Composition: This is the most impactful parameter.
-
Adjust Organic Modifier Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A small change can significantly impact resolution.
-
Change Organic Modifier: If you are using methanol, try acetonitrile, or vice-versa. Acetonitrile often provides different selectivity for closely related compounds.
-
Modify Aqueous Phase pH: Control the pH of the aqueous phase with a buffer (e.g., phosphate or acetate buffer). The ionization state of some degradants can be altered, changing their retention and improving separation.
-
-
Switch to Gradient Elution: If an isocratic method fails, a gradient method is essential. A shallow gradient (e.g., increasing the organic solvent from 40% to 70% over 20-30 minutes) provides much greater resolving power for complex mixtures.
-
Select a Different Column: Not all C18 columns are the same. Try a column with a different C18 bonding chemistry (e.g., end-capped vs. non-end-capped) or a different stationary phase altogether, such as a Phenyl-Hexyl or a Cyano column, which offer different selectivity.
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase the run time.
-
Table 1: Troubleshooting Summary for Common HPLC Issues
| Problem | Primary Cause | Recommended First Action | Secondary Actions |
| No/Low Degradation | Insufficient stress energy | Increase temperature (e.g., to 60°C) | Increase stressor concentration; Extend time |
| High Degradation | Excessively harsh conditions | Decrease stressor concentration (e.g., 0.1N to 0.01N) | Lower temperature; Reduce exposure time |
| Poor Peak Resolution | Co-elution of similar polarity compounds | Implement a shallow gradient elution | Adjust mobile phase pH; Try a different column chemistry |
| Poor Mass Balance | Undetected degradants; Column adsorption | Use a photodiode array (PDA) detector to check for peak purity and different λmax | Use a different analytical technique (e.g., LC-MS); Check for non-eluting compounds |
Q4: I'm struggling with poor mass balance in my study. What are the likely causes and how do I fix it?
A4: Poor mass balance is a critical issue that regulatory authorities often question.[9] It suggests that not all degradation products are being accounted for, which undermines the validity of the stability-indicating method.
-
Causality: This can happen if degradation products do not have a chromophore and are thus invisible to a UV detector, if they are not eluting from the HPLC column, or if they are volatile.
-
Step-by-Step Solutions:
-
Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD), alongside your UV detector. LC-MS is particularly powerful for identifying and helping to quantify unknown impurities.[7]
-
Check for Different Wavelengths: Use a Photodiode Array (PDA) detector to scan across a wide range of UV wavelengths. A degradant may have a different λmax than the parent drug.
-
Verify Elution: Ensure all compounds are eluting from the column. At the end of your analytical run, perform a high-organic wash (e.g., 95-100% acetonitrile) to see if any highly retained species elute.
-
Consider the Degradation Pathway: The primary hydrolytic degradation product of fluticasone involves the cleavage of the thioester at the 17-position to form a carboxylic acid.[6][10] This degradant should be UV-active. If mass balance is still off, consider the possibility of further fragmentation into smaller, non-UV-active or volatile molecules under harsh conditions.
-
Experimental Workflow Visualization
The following diagram illustrates a standard workflow for conducting and analyzing a forced degradation study.
Caption: Simplified hydrolysis of fluticasone acetate.
Troubleshooting Decision Tree
This flowchart provides a logical path for addressing suboptimal degradation results.
Caption: Decision tree for optimizing degradation levels.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
- Pharma Stability: Troubleshooting & Pitfalls. PharmStability.
- ICH GUIDELINES: STRESS DEGRAD
- Fluticasone stability testing under various labor
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Pharma Manufacturing.
- How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
- Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. (2026, January 16).
- Forced Degradation – A Review. (2022, November 30).
- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
- Degradation rates and products of fluticasone propionate in alkaline solutions. (2025, October 31).
- Degradation rates and products of fluticasone propionate in alkaline solutions. (2017, April 27). PMC - NIH.
- STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF FLUTICASONE PROPIONATE IN API AND PHARMACEUTICAL DOSAGE. Jetir.Org.
- STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF FLUTICASONE PROPIONATE IN API AND PHARMACEUTICAL DOSAGE FORM BY HPTLC CHROMATOGRAPHIC TECHNIQUE. (2021, August 23).
- Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several M
- hydrolysis of esters. Chemguide.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 9. veeprho.com [veeprho.com]
- 10. Degradation rates and products of fluticasone propionate in alkaline solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Method Optimization for Fluticasone Acetate Degradation Products
Welcome to the Analytical Development Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing stability-indicating High-Performance Liquid Chromatography (HPLC) methods for fluticasone acetate and its degradation products.
Fluticasone acetate (often encountered as Fluticasone Furoate EP Impurity B, CAS 80474-24-4) is a highly lipophilic synthetic corticosteroid analog. Due to its complex steroidal backbone, thioester linkage, and esterified 17-alpha position, it is highly susceptible to specific degradation pathways. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure robust chromatographic separation.
Core Method Development Workflow
Developing a stability-indicating method requires a systematic approach to balance the retention of the highly non-polar parent API with the elution of polar hydrolytic degradants.
Iterative workflow for optimizing stability-indicating HPLC methods for fluticasone derivatives.
Frequently Asked Questions (FAQs) & Causality
Q1: Why is controlling the mobile phase pH critical for separating fluticasone acetate degradants?
A: Fluticasone esters are highly sensitive to alkaline hydrolysis, which rapidly cleaves the 17-beta carbothioic acid fluoromethyl ester to yield a carboxylic acid degradant (fluticasone acid) [1]. This primary degradant has a pKa of approximately 4.0 to 5.0. If the mobile phase pH is not strictly buffered below its pKa (ideally pH 3.5), the degradant will partially ionize. This partial ionization leads to severe peak tailing, unpredictable retention time shifts, and co-elution with other polar impurities. Using an acidic buffer, such as ammonium dihydrogen phosphate adjusted to pH 3.5 with orthophosphoric acid, ensures the degradant remains fully protonated and retains a sharp peak shape [2].
Q2: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier?
A: A ternary mixture is highly recommended. Fluticasone acetate is highly lipophilic, requiring a strong organic modifier for elution. Methanol provides excellent solvation for the steroid backbone, preventing on-column precipitation. However, using 100% MeOH as the organic phase often results in high system backpressure and broad peaks. Incorporating Acetonitrile (e.g., a 50:15 ratio of MeOH:ACN) reduces mobile phase viscosity, sharpens the peaks via improved mass transfer kinetics, and provides orthogonal selectivity to separate closely eluting isomers [3].
Q3: What are the primary degradation pathways I need to monitor?
A: Fluticasone acetate degrades via three primary mechanisms depending on the stress condition [4]:
-
Alkaline Hydrolysis (Primary): Cleavage of the thioester to form fluticasone acid.
-
Acidic Hydrolysis: Cleavage of the 17-alpha acetate group, yielding the 17-alpha alcohol.
-
Oxidation: Attack at the 11-beta hydroxyl group, forming the 11-keto derivative (EP Impurity F analog).
Primary degradation pathways of fluticasone acetate under forced stress conditions.
Troubleshooting Guide: Peak Resolution & Tailing
| Symptom | Root Cause (Causality) | Corrective Action |
| Co-elution of fluticasone acid and solvent front | Insufficient retention of polar degradants due to high initial organic concentration. | Implement a gradient elution starting at a lower organic composition (e.g., 30% organic) to retain polar hydrolytic degradants. |
| Severe peak tailing of degradants (Tf > 1.5) | Secondary interactions with residual silanols on the stationary phase or partial ionization of the carboxylic acid degradant. | Verify buffer pH is strictly ≤ 3.5. Switch to an end-capped or base-deactivated C18 column. |
| Baseline drift at 214 nm | High UV absorbance of the organic modifier (especially if using lower-grade Methanol) during gradient runs. | Switch detection to 239 nm, which is the UV max for the fluticasone diene-dione chromophore, minimizing solvent background interference [3]. |
| Inconsistent retention times | Inadequate column equilibration or buffer depletion. | Ensure column is equilibrated with at least 10 column volumes of mobile phase. Use a buffer concentration of at least 10 mM. |
Quantitative Data Summaries
To establish a self-validating system, your method must be capable of separating the degradants generated under the following standard forced degradation conditions. The table below summarizes expected degradation yields and relative retention times (RRT) based on established fluticasone stability profiles [4][5].
| Stress Condition | Reagents & Parameters | Primary Degradant Formed | Expected Degradation (%) | Typical RRT (vs. Parent) |
| Alkaline | 0.1M NaOH, 37°C for 2 hours | Fluticasone Acid (Thioester cleavage) | 15.0% | ~0.35 |
| Acidic | 0.1N HCl, 60°C for 2 hours | 17-alpha alcohol | 6.1% | ~0.60 |
| Oxidative | 3% H₂O₂, 60°C for 2 hours | 11-Keto derivative | 14.8% | ~0.85 |
| Thermal | Dry heat, 60°C for 7 days | Minimal degradation observed | < 2.0% | N/A |
Experimental Protocols
Protocol 1: Forced Degradation Sample Preparation
This protocol is designed to generate a ~10-20% degradation yield to validate method specificity without causing secondary degradation of the primary impurities.
-
Stock Solution: Dissolve 10 mg of Fluticasone Acetate reference standard in 10 mL of Methanol (1 mg/mL).
-
Alkaline Stress: Transfer 5 mL of stock solution to a flask. Add 5 mL of 0.1M NaOH. Incubate at 37°C for 2 hours. Neutralize with 5 mL of 0.1M HCl before injection.
-
Acidic Stress: Transfer 5 mL of stock solution to a flask. Add 5 mL of 0.1N HCl. Heat in a water bath at 60°C for 2 hours. Neutralize with 5 mL of 0.1N NaOH before injection.
-
Oxidative Stress: Transfer 5 mL of stock solution to a flask. Add 5 mL of 3% H₂O₂. Heat at 60°C for 2 hours.
-
Dilution: Dilute all stressed samples 1:10 with Mobile Phase A prior to HPLC injection to prevent solvent-effect peak distortion.
Protocol 2: Optimized Stability-Indicating HPLC Method
A self-validating protocol utilizing a ternary mobile phase system to ensure baseline resolution (Rs > 1.5) of all degradants.
-
Buffer Preparation: Weigh 1.15 g of monobasic ammonium phosphate into a 1 L volumetric flask. Dissolve in HPLC-grade water. Adjust the pH to 3.5 ± 0.05 using dilute orthophosphoric acid (10% v/v). Filter through a 0.22 µm membrane [2].
-
Mobile Phase A: Mix Methanol : Buffer : Acetonitrile in a ratio of 50:35:15 (v/v/v). Degas via ultrasonication for 15 minutes.
-
Mobile Phase B: Mix Methanol : Acetonitrile in a ratio of 50:15 (v/v). Degas via ultrasonication.
-
Chromatographic Conditions:
-
Column: End-capped C18, 250 mm × 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (to reduce system pressure and improve mass transfer).
-
Detection Wavelength: 239 nm.
-
Injection Volume: 20 µL.
-
-
Gradient Program:
-
0 - 15 min: 100% Mobile Phase A (Isocratic hold to elute polar hydrolytic degradants).
-
15 - 30 min: Linear ramp to 100% Mobile Phase B (Elutes highly lipophilic oxidative degradants).
-
30 - 40 min: Hold at 100% Mobile Phase B.
-
40 - 45 min: Return to 100% Mobile Phase A and equilibrate.
-
References
-
Degradation rates and products of fluticasone propionate in alkaline solutions. PubMed. Available at:[Link]
-
Ultra Performance Liquid Chromatography Method for Fluticasone Propionate. Asian Publication Corporation. Available at: [Link]
-
Determination of fluticasone propionate (FP) in pharmaceutical formulations by the RP-LC method. ResearchGate. Available at:[Link]
Technical Support Center: Overcoming Poor Dissolution of Fluticasone Propionate in In vitro Testing
Welcome to the Technical Support Center for in vitro dissolution testing of fluticasone propionate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this poorly soluble corticosteroid. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.
Fluticasone propionate, a cornerstone in the treatment of asthma and allergic rhinitis, presents significant hurdles in dissolution testing due to its low aqueous solubility.[1][2][3] Achieving meaningful and reproducible in vitro data is critical for product development, quality control, and establishing in vitro-in vivo correlations (IVIVCs). This guide provides scientifically grounded solutions and practical protocols to overcome these challenges.
Troubleshooting Guide: A-Q&A Approach
This section directly addresses common problems observed during the in vitro dissolution testing of fluticasone propionate.
Issue 1: Consistently Low or Incomplete Drug Dissolution
Question: My dissolution results for fluticasone propionate are consistently below the expected range, and the drug never seems to fully dissolve. What could be the cause, and how can I improve the dissolution rate?
Answer: This is a frequent challenge stemming from the inherent poor water solubility of fluticasone propionate.[2][3] Several factors could be contributing to this issue. Let's break down the potential causes and solutions.
Root Cause Analysis & Corrective Actions:
-
Inadequate Dissolution Medium: The most likely culprit is a dissolution medium that cannot provide sufficient solubilization for this lipophilic compound (LogP ~3.7).[1] Standard aqueous buffers are often insufficient to maintain sink conditions.
-
Solution: Introduce a surfactant into the dissolution medium. Surfactants like sodium lauryl sulfate (SDS) or polysorbate 80 (Tween 80) can increase the wettability and solubility of fluticasone propionate.[4][5] The concentration of the surfactant is critical and should be optimized.
-
Starting Point: Begin with a low concentration of surfactant (e.g., 0.1% w/v SDS) and incrementally increase it, monitoring for improved dissolution without causing interference with the analytical method.[6]
-
Biorelevant Media: For more advanced studies aiming to mimic the lung environment, consider using simulated lung fluids (SLFs) or commercially available lung surfactant preparations like Survanta®.[7][8][9][10] These media contain phospholipids and proteins that can enhance the solubility of poorly soluble drugs.[9][10][11]
-
-
-
Particle Size and Agglomeration: The particle size distribution of the fluticasone propionate active pharmaceutical ingredient (API) significantly impacts its dissolution rate.[12][13][14] Larger particles or agglomerates have a smaller surface area-to-volume ratio, leading to slower dissolution.[6][15]
-
Solution: Characterize the particle size of your API using techniques like laser diffraction or microscopy. If the particle size is large, micronization can be employed to increase the surface area and enhance dissolution.[15][16][17] Be aware that the delivery device (e.g., DPI vs. nasal spray) can also affect the delivered particle size and subsequent dissolution.[12][13]
-
-
Inappropriate Apparatus or Agitation: The chosen dissolution apparatus and agitation rate may not be providing sufficient hydrodynamic force to disperse the powder and facilitate dissolution.
-
Solution: While USP Apparatus 2 (paddle) is common, for inhaled products, specialized apparatuses like the Transwell® system or a modified Franz diffusion cell may be more appropriate as they better mimic the conditions in the lungs.[3][8] If using a standard apparatus, ensure the agitation rate is optimized. A speed of 50-75 rpm is a typical starting point for the paddle method.[18]
-
Experimental Protocol: Optimizing Surfactant Concentration in Dissolution Medium
-
Prepare Stock Solutions: Create a series of dissolution media with varying concentrations of a selected surfactant (e.g., 0.1%, 0.25%, 0.5%, and 1.0% SDS in a suitable buffer like phosphate-buffered saline, pH 7.4).
-
Set Up Dissolution Apparatus: Use a calibrated USP Apparatus 2 (paddle) at a constant temperature of 37°C ± 0.5°C and a fixed agitation speed (e.g., 50 rpm).
-
Introduce Drug Product: Add a known amount of your fluticasone propionate formulation to each dissolution vessel.
-
Sample Collection: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Immediately filter the samples using a validated filter that does not adsorb the drug.
-
Sample Analysis: Quantify the amount of dissolved fluticasone propionate using a validated HPLC-UV method.[19][20][21]
-
Data Analysis: Plot the percentage of drug dissolved against time for each surfactant concentration. The optimal concentration will be the lowest one that provides adequate dissolution and maintains sink conditions.
Issue 2: High Variability in Dissolution Results Between Replicates
Question: I am observing significant variability in my dissolution profiles, even when running replicates of the same batch. What are the potential sources of this inconsistency?
Troubleshooting Steps:
-
Inconsistent Sample Deposition: For inhaled products, the way the dose is collected and introduced into the dissolution apparatus is a major source of variability.
-
Non-Uniform Particle Distribution: If the drug particles are not uniformly distributed on the collection surface or within the dissolution medium, it can lead to inconsistent dissolution rates.
-
Solution: For methods involving a membrane, ensure the aerosol is deposited evenly. When introducing the sample into a vessel, avoid clumping of the powder. Gentle swirling of the vessel before starting the apparatus can sometimes help.
-
-
Inadequate De-aeration of the Dissolution Medium: Dissolved gases in the medium can form bubbles on the surface of the drug particles, reducing the effective surface area for dissolution and leading to erratic results.
-
Solution: Always de-aerate the dissolution medium before use. This can be done by vacuum filtration, sonication, or sparging with helium.
-
-
Vibrations: External vibrations from other laboratory equipment can affect the hydrodynamics within the dissolution vessel, leading to inconsistent results.
-
Solution: Place the dissolution bath on a stable, vibration-free surface.
-
Frequently Asked Questions (FAQs)
Q1: Is there an official USP dissolution method for fluticasone propionate inhalation products?
A1: Currently, there are no universally mandated pharmacopeial dissolution testing methods specifically for orally inhaled products.[3][22][23] However, regulatory bodies like the FDA are increasingly emphasizing the importance of dissolution testing for these products and provide guidance on method development.[18][24] The development of a product-specific, discriminating dissolution method is expected.[25]
Q2: How do I choose the right dissolution apparatus for an inhaled product?
A2: The choice of apparatus depends on the specific product and the goal of the study. While standard USP apparatuses like the paddle (Apparatus 2) or paddle-over-disk can be used, they may not be the most biorelevant.[8][26] For mimicking the lung environment, apparatuses that allow for dissolution from a collected aerosol on a membrane, such as the Transwell® system or a modified Franz diffusion cell, are often preferred.[3][4][8] The DissolvIt® system is another advanced option that has shown promise in providing in vivo relevant data.[4][8][27]
Q3: What analytical method is suitable for quantifying fluticasone propionate in dissolution samples?
A3: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and reliable technique for quantifying fluticasone propionate.[20][21] A typical method would use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[19][28] The detection wavelength is typically around 239 nm.[19][28] For very low concentrations, an LC-MS/MS method may be necessary.[7]
Q4: Can particle size reduction always solve poor dissolution?
A4: While reducing particle size generally increases the dissolution rate due to an increased surface area, it may not be a complete solution on its own.[6][15] For very poorly soluble compounds like fluticasone propionate, enhancing the solubility through formulation approaches such as creating amorphous solid dispersions or using complexing agents like cyclodextrins may also be necessary to achieve the desired dissolution profile.[16][29][30][31]
Data and Diagrams
Table 1: Physicochemical Properties of Fluticasone Propionate
| Property | Value | Reference |
| Molecular Formula | C25H31F3O5S | [1] |
| Molecular Weight | 500.57 g/mol | [1] |
| Aqueous Solubility | Practically insoluble | [2] |
| LogP | ~3.7 | [1] |
| Melting Point | ~273-275°C | [1][2] |
| pKa | ~12.53 (Predicted) | [2] |
Table 2: Recommended Starting Conditions for HPLC Analysis of Fluticasone Propionate
| Parameter | Recommended Condition | Reference |
| Column | C18, 4.6 mm x 25 cm, 5 µm | [19] |
| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient | [20][21] |
| Flow Rate | 1.0 mL/min | [19] |
| Detection Wavelength | 239 nm | [19] |
| Column Temperature | 40°C | [19] |
Diagram 1: Troubleshooting Workflow for Poor Fluticasone Propionate Dissolution
A decision tree for troubleshooting poor dissolution results.
References
- Development of a biorelevant dissolution method for inhalation products: Proof of concept using drugs with diverse solubilities. (n.d.).
- Kippax, P., & Huck-Jones, D. (2016, March 1). Exploring the Link Between Particle Size & Dissolution Behavior for OINDPs. OnDrugDelivery.
- Javed, M. N., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
- Fluticasone Propionate: Structure, Properties, Pharmacology, and Safety. (2025, January 10). BOC Sciences.
- Fluticasone propionate CAS#: 80474-14-2. (n.d.). ChemicalBook.
- Fluticasone propionate - Potent Anti-Inflammatory Agent. (n.d.). APExBIO.
- Development of a biorelevant dissolution method for inhalation products: Proof of concept using drugs with diverse solubilities. (n.d.). PMC.
- Al-Sagheer, A. A., et al. (2023, March 18). In Vitro Dissolution and Permeability Testing of Inhalation Products: Challenges and Advances. MDPI.
- Challenges with Developing In Vitro Dissolution Tests for Orally Inhaled Products (OIPs). (n.d.). PMC.
- Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (n.d.). FDA.
- Exploring the link between particle size and dissolution behavior for OINDPs. (2016, March 1). Malvern Panalytical.
- Special Issue: Dissolution Enhancement of Poorly Soluble Drugs. (n.d.). MDPI.
- Hast, A., et al. (2019, January 14). Use of PBPK Modeling To Evaluate the Performance of DissolvIt, a Biorelevant Dissolution Assay for Orally Inhaled Drug Products. Molecular Pharmaceutics.
- Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026, January 28). Crystal Pharmatech.
- Floroiu, A., et al. (2024). Drug solubility in biorelevant media in the context of an inhalation-based biopharmaceutics classification system (iBCS). European Journal of Pharmaceutics and Biopharmaceutics, 197.
- Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (n.d.). Slideshare.
- Development of in vitro dissolution tests for orally inhaled products. (n.d.).
- In vitro dissolution testing methods for inhaled drugs. (n.d.).
- Fluticasone Propionate. (n.d.). PubChem.
- Absorption and Clearance of Pharmaceutical Aerosols in the Human Nose: Effects of Nasal Spray Suspension Particle Size and Properties. (n.d.). PMC.
- Solubility of fluticasone propionate and beclomethasone dipropionate in simulated lung lining fluids. (n.d.). DDL.
- Fluticasone Propionate USP 2025. (2025, February 14). Trungtamthuoc.com.
- Compound Fluticasone propionate (FDB112362). (2020, April 20). FooDB.
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
- The importance of dissolution for orally inhaled drug products: Pharmaceutical, regulatory and clinical considerations. (2023, April 21). Taylor & Francis.
- Correlation of ICS in vitro dissolution and pulmonary absorption. (n.d.).
- Improvement on solubility of fluticasone propionate with cyclodextrins by mechanochemical activation. (n.d.).
- Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices. (n.d.). PMC.
- Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. (2023, August 1). Pharmaceutical Technology.
- Solubility of fluticasone propionate and beclomethasone dipropionate in simulated lung lining fluids. (n.d.). Semantic Scholar.
- Fluticasone Propionate Nasal Spray. (n.d.).
- fDA-Guidance-for-Industry-1-Dissolution-Testing-of-Immediate-Release-Solid-Oral-Dosage-Forms.pdf. (n.d.). ResearchGate.
- Best Practices in Dissolution Testing: Ensuring Regulatory Compliance. (2024, December 17). Raytor.
- Analytical Method Development And Validation Of Fluticasone Propionate By Using RP- HPLC. (2025, June 20). International Journal of Pharmaceutical and Biological Science Archive.
- In vitro dissolution testing methods for inhaled drugs. (2023, August 28).
- Standardized Dissolution Techniques. (2018, August 6).
- Fluticasone Propionate Inhalation Metered Aerosol. (n.d.). accessdata.fda.gov.
- Pulmonary Dissolution of Poorly Soluble Compounds Studied in an ex Vivo Rat Lung Model. (2019, July 1). PubMed.
- Improvement on solubility of fluticasone propionate with cyclodextrins by mechanochemical activation. (2025, October 9). ResearchGate.
- Towards Standardized Dissolution Techniques for In Vitro Performance Testing of Dry Powder Inhalers. (2018, August 6).
- Ultra Performance Liquid Chromatography Method for Fluticasone Propionate. (n.d.). Asian Publication Corporation.
- Rationale for Selection of Dissolution Media: Three Case Studies. (n.d.).
- Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (2019, October 17). FDA.
Sources
- 1. chemignition.com [chemignition.com]
- 2. Fluticasone propionate CAS#: 80474-14-2 [m.chemicalbook.com]
- 3. Challenges with Developing In Vitro Dissolution Tests for Orally Inhaled Products (OIPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. Solubility of fluticasone propionate and beclomethasone dipropionate in simulated lung lining fluids - DDL [ddl-conference.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Publikationen der UdS: Drug solubility in biorelevant media in the context of an inhalation-based biopharmaceutics classification system (iBCS) [universaar.uni-saarland.de]
- 12. DISSOLUTION TESTING - Exploring the Link Between Particle Size & Dissolution Behavior for OINDPs [drug-dev.com]
- 13. researchgate.net [researchgate.net]
- 14. Absorption and Clearance of Pharmaceutical Aerosols in the Human Nose: Effects of Nasal Spray Suspension Particle Size and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 17. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 18. fda.gov [fda.gov]
- 19. trungtamthuoc.com [trungtamthuoc.com]
- 20. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. seejph.com [seejph.com]
- 22. hrcak.srce.hr [hrcak.srce.hr]
- 23. Development of a biorelevant dissolution method for inhalation products: Proof of concept using drugs with diverse solubilities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. dissolutiontech.com [dissolutiontech.com]
- 26. eurofins.de [eurofins.de]
- 27. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 28. asianpubs.org [asianpubs.org]
- 29. mdpi.com [mdpi.com]
- 30. applications.emro.who.int [applications.emro.who.int]
- 31. researchgate.net [researchgate.net]
Improving the stability of fluticasone acetate in combination drug formulations
Welcome to the Technical Support Center for Formulation Sciences. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex physicochemical challenges associated with stabilizing fluticasone acetate—a highly potent corticosteroid ester—within combination drug formulations.
When formulating fluticasone acetate with secondary active pharmaceutical ingredients (APIs) such as the basic antihistamine azelastine hydrochloride, the formulation is thrust into a state of thermodynamic and chemical tension. This guide dissects the causality behind these instabilities and provides self-validating protocols to engineer robust, commercially viable dosage forms.
Section 1: Chemical Instability & The pH-Solubility Paradox
Q: Why does fluticasone acetate undergo rapid degradation when co-formulated with basic APIs like azelastine hydrochloride in aqueous environments?
A: The instability is driven by base-catalyzed ester hydrolysis. Fluticasone acetate contains a highly susceptible ester moiety at the C-17 alpha position and a thiofluoromethyl ester[1]. While the steroid backbone itself is robust, the ester linkages are highly labile in alkaline or even unbuffered neutral conditions[1].
When combined with a basic API like azelastine HCl, the microenvironmental pH of the aqueous phase shifts upward. This catalyzes a nucleophilic attack by hydroxide ions on the carbonyl carbon of the ester or thioester. The degradation follows apparent first-order kinetics, rapidly cleaving the ester to form a C-17 carboxylic acid derivative and releasing fluoromethanethiol[2]. Because basic conditions accelerate this cleavage exponentially compared to acidic conditions, unbuffered combination formulations will inevitably fail long-term stability assays[3].
Table 1: Kinetic Degradation Profile of Fluticasone Esters under Stress Conditions
Data extrapolated from forced degradation studies of fluticasone analogs[2][4][5].
| Stress Condition | Reagent / Environment | Temp (°C) | Apparent Rate Constant ( | Primary Degradation Pathway |
| Alkaline (Strong) | 0.1 M NaOH : Methanol (1:1) | 37°C | 0.169 ± 0.003 | Rapid base-catalyzed hydrolysis[2] |
| Alkaline (Mild) | 0.05 M NaOH (Aqueous) | 37°C | 0.472 ± 0.013 | Cleavage of C-17 thioester[2] |
| Acidic | 0.1 N HCl | 60°C | < 0.010 | Slow acid-catalyzed hydrolysis[5] |
| Oxidative | 3% | 60°C | Negligible | Stable against mild oxidation[4] |
Protocol 1: Self-Validating UPLC-MS/MS Isotopic Tracing for Hydrolytic Degradants
To definitively prove that your degradation is hydrolytic (and not oxidative or thermal), you must utilize isotopic labeling. This protocol acts as a self-validating system: the appearance of a +2 Da mass shift strictly confirms solvent-mediated hydrolysis[6].
-
Sample Preparation (Control): Suspend 0.1 mg of fluticasone acetate in 900 µL of a 50:50 Acetonitrile/Standard Water (
) mixture. -
Sample Preparation (Test): Suspend 0.1 mg of fluticasone acetate in 900 µL of a 50:50 Acetonitrile/Isotopically Labeled Water (
) mixture[6]. -
Stress Induction: Add 100 µL of 0.1 M NaOH to both vials to induce base-catalyzed cleavage[3]. Incubate at 50°C for 3.5 hours[3].
-
Quenching: Neutralize the reaction immediately with 100 µL of 0.1 M HCl to halt degradation.
-
UPLC-MS/MS Analysis: Inject samples onto a sub-2 µm C18 column (e.g., Acquity BEH) using a gradient of water/acetonitrile with 0.1% formic acid[3].
-
Validation Check: Compare the mass spectra of the degradant peaks. If the degradant in the test sample shows a molecular weight exactly 2 Daltons higher than the control sample, the incorporation of the
atom confirms the hydrolytic cleavage of the ester bond[6].
Fig 1: Mechanism of base-catalyzed hydrolysis of fluticasone acetate tracked via 18O-isotopic labeling.
Section 2: Physical Stabilization & Rheological Engineering
Q: If I buffer the pH to protect the fluticasone acetate, the azelastine HCl precipitates. How do I stabilize both APIs simultaneously?
A: You must engineer a micro-compartmentalized biphasic suspension. Fluticasone acetate is practically insoluble in water[5]. By utilizing a suspending agent like microcrystalline cellulose/carboxymethylcellulose sodium (Avicel RC-591), you create a thixotropic, shear-thinning network[7].
The causality here is physical isolation: the thixotropic gel network immobilizes the solid fluticasone acetate particles, drastically reducing their diffusion rate and surface-area contact with the bulk aqueous phase containing the dissolved azelastine HCl. Furthermore, polysorbate 80 (Tween 80) is used as a wetting agent to coat the fluticasone particles, providing a steric barrier against the aqueous environment[7].
Table 2: Excipient Selection and Functional Causality in Biphasic Suspensions
| Component | Concentration (% w/w) | Functional Causality in Formulation |
| Fluticasone Acetate | 0.0365% - 0.05% | Micronized active corticosteroid (Suspended Phase)[7]. |
| Azelastine HCl | 0.10% - 0.137% | Antihistamine API (Dissolved Aqueous Phase)[7]. |
| Avicel RC-591 | 1.0% - 2.0% | Rheology modifier; creates a thixotropic network to prevent API settling and limit hydrolytic interaction[7]. |
| Polysorbate 80 | 0.026% | Low-HLB wetting agent; reduces interfacial tension of hydrophobic fluticasone particles[7]. |
| Disodium Edetate | 0.010% | Chelating agent; sequesters trace metals that could catalyze oxidative degradation[7]. |
Protocol 2: Self-Validating Biphasic Suspension Manufacturing
This protocol ensures the physical isolation of the APIs. The self-validation step utilizes a sedimentation volume ratio (
-
Phase I (Steric Coating): Disperse 0.05 g of micronized fluticasone acetate into a concentrated solution of Polysorbate 80 and bi-distilled water. Homogenize at 4,000 RPM for 10 minutes to ensure complete wetting.
-
Phase II (Rheological Network): In a separate vessel, disperse 1.5 g of Avicel RC-591 and 2.6 g of glycerin into bi-distilled water. Apply high-shear mixing (8,000 RPM) until a uniform, viscous gel network is formed.
-
Phase III (Aqueous API): Dissolve 0.137 g of azelastine HCl, 0.01 g disodium edetate, and preservatives in bi-distilled water[7]. Buffer to pH 6.0 (the optimal compromise between azelastine solubility and fluticasone ester stability).
-
Integration: Slowly inject Phase I and Phase III into the Phase II vortex under continuous low-shear mixing (1,500 RPM) to avoid breaking the cellulose polymer chains.
-
Validation Check (Sedimentation Ratio): Transfer 100 mL of the final suspension to a graduated cylinder (
). Allow it to sit undisturbed for 28 days. Measure the ultimate volume of the sediment ( ). A stable thixotropic network is validated if (indicating zero phase separation and maximum physical isolation of the APIs).
Fig 2: Manufacturing workflow for a physically stabilized biphasic combination suspension.
Section 3: Photodegradation & Processing Stresses
Q: During the scale-up of our high-shear homogenization process, we are seeing an unknown degradant peak. Is fluticasone acetate sensitive to mechanical or environmental stress?
A: While fluticasone esters are relatively stable against mild oxidation, they are susceptible to photodegradation[5]. Prolonged exposure to intense laboratory lighting or UV radiation during open-vessel high-shear mixing can lead to modifications of the cyclohexadienone moiety in ring A, as well as the keto group at C-17[5].
Furthermore, excessive high-shear homogenization can induce cavitation and localized thermal spikes (hot spots). Since the aqueous solubility of fluticasone is low, these thermal spikes can cause transient dissolution and rapid recrystallization, altering the particle size distribution and exposing fresh, un-wetted API surfaces to the bulk aqueous phase, thereby accelerating hydrolysis.
Corrective Action:
-
Conduct all high-shear mixing in jacketed, temperature-controlled vessels (maintained strictly below 25°C).
-
Utilize actinic (amber) glassware or opaque stainless-steel vessels to block UV-induced cyclohexadienone modifications[5].
-
Blanket the mixing vessel with Nitrogen gas to displace dissolved oxygen, neutralizing any cavitation-induced oxidative radicals.
References
-
Wikipedia Contributors. "Fluticasone furoate." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Kjellberg, V., et al. "Evaluation of a UPLC-MS method using 18O-labelled water for the identification of hydrolytic degradants of drug substances." Diva-Portal. Available at:[Link]
-
Tokumura, T. "Degradation rates and products of fluticasone propionate in alkaline solutions." Journal of Pharmaceutical Analysis, 2017. Available at:[Link]
-
Wu Ludvigsson, J., et al. "A new method to identify hydrolytic degradants in drug substances with UPLC-MS using 18O-labelled water." Journal of Pharmaceutical and Biomedical Analysis, 2016. Available at:[Link]
- US Patent 9901585B2. "Combination of azelastine and fluticasone for nasal administration." Google Patents.
-
Bhope, S., et al. "Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate." Journal of AOAC International, 2023. Available at:[Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A new method to identify hydrolytic degradants in drug substances with UPLC-MS using ¹⁸O-labelled water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US9901585B2 - Combination of azelastine and fluticasone for nasal administration - Google Patents [patents.google.com]
Validation & Comparative
Comprehensive Guide to the Cross-Validation of UPLC and HPLC Analytical Methods for Fluticasone Acetate
As pharmaceutical development accelerates, laboratories are increasingly transitioning legacy High-Performance Liquid Chromatography (HPLC) methods to Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) platforms. For complex, lipophilic corticosteroids like fluticasone acetate (and its structurally homologous esters, fluticasone propionate and furoate), this transition is not merely a plug-and-play operation. It requires rigorous geometrical scaling, mechanistic optimization, and formal cross-validation to ensure data integrity and regulatory compliance.
This guide provides an authoritative, step-by-step framework for transferring and cross-validating analytical methods for fluticasone acetate, objectively comparing HPLC and UPLC performance while explaining the causality behind critical experimental choices.
Theoretical Framework: The Causality of Method Transfer
The primary driver for transferring a fluticasone acetate assay from HPLC to UPLC is the significant reduction in analysis time and solvent consumption without sacrificing chromatographic resolution[1]. This is governed by the Van Deemter equation , which models column efficiency (Height Equivalent to a Theoretical Plate, HETP) against mobile phase linear velocity.
In traditional HPLC (using 3–5 µm particles), increasing the flow rate causes a sharp loss in efficiency due to mass transfer resistance[1]. However, UPLC utilizes sub-2 µm particles, which minimizes both eddy diffusion and mass transfer resistance[2]. Consequently, the Van Deemter curve flattens at higher velocities, allowing UPLC systems to operate at much faster flow rates while maintaining or even improving the resolving power[3].
When transferring a method for fluticasone acetate, the hydrophobic selectivity of the molecule must be preserved. This is achieved by keeping the stationary phase chemistry (e.g., C18 or Phenyl-hexyl) identical while scaling the column geometry and particle size[3].
Fig 1: Step-by-step logical workflow for transferring and validating analytical methods.
Experimental Protocol: Geometrical Scaling Methodology
To create a self-validating system, the transfer from HPLC to UPLC must follow strict mathematical scaling rather than empirical guesswork. Below is the step-by-step methodology for scaling a typical fluticasone acetate method.
Step 1: Column Selection and Resolving Power
To maintain the separation profile of fluticasone acetate from its degradation products, the resolving power of the original column must be maintained. This is accomplished by selecting a UPLC column that has the same ratio of column length (
-
HPLC Baseline: 150 mm length, 5.0 µm particle size (
). -
UPLC Target: 50 mm length, 1.7 µm particle size (
).
Step 2: Injection Volume Scaling
Injecting the original HPLC volume into a UPLC system will overload the smaller column and cause severe extra-column band broadening[4]. The injection volume must be scaled proportionally to the column void volume[2].
-
Formula:
-
Example: Transferring a 20 µL injection from a 150 x 4.6 mm column to a 50 x 2.1 mm column requires a reduction to approximately 1.4 µL[2].
Step 3: Flow Rate and Linear Velocity Adjustment
The flow rate must be adjusted to maintain the optimal mobile phase linear velocity, accounting for the reduced particle size and column diameter[1].
-
Formula:
-
Example: An HPLC flow rate of 1.0 mL/min scales to approximately 0.4 mL/min on the UPLC system, optimizing the separation of fluticasone acetate within a 3.5-minute run time[5].
Step 4: Gradient Delay Volume (GDV) Compensation
Instrument-to-instrument transfers often fail due to differences in Gradient Delay Volume (GDV)—the volume from the eluent mixing point to the column head[6]. UPLC systems have significantly smaller GDVs. To ensure fluticasone acetate experiences the same solvent composition at the same relative time, the gradient profile must be geometrically scaled, and an initial isocratic hold may be required on the UPLC to mimic the HPLC's larger GDV[1][6].
Comparative Performance Data
The following table synthesizes quantitative performance data derived from validated methods for fluticasone derivatives, illustrating the objective advantages of UPLC over HPLC[5][7][8].
| Parameter | Traditional HPLC Method | Optimized UPLC Method | Scaling Impact / Causality |
| Column Dimensions | 150 mm × 4.6 mm, 5 µm | 50 mm × 2.1 mm, 1.7 µm | Preserves |
| Flow Rate | 1.0 mL/min | 0.3 - 0.4 mL/min | Adjusted for optimal linear velocity ( |
| Injection Volume | 20 µL | 1.5 µL | Prevents column overloading and band broadening[2][4]. |
| Run Time | ~15.0 - 20.0 min | ~2.5 - 3.5 min | 5x to 8x throughput increase due to sub-2 µm efficiency[1][8]. |
| System Backpressure | ~150 - 200 bar | ~600 - 800 bar | Requires specialized UHPLC pumps to handle increased resistance[1]. |
| Solvent Consumption | ~15.0 mL per run | ~1.2 mL per run | ~90% reduction in mobile phase usage[1]. |
Cross-Validation Protocol (ICH Q2(R1))
Once the UPLC method is scaled, it must be cross-validated against the original HPLC method following ICH Q2(R1) guidelines to prove statistical and analytical equivalence[8].
Fig 2: ICH Q2(R1) cross-validation parameters for analytical method equivalence.
Step-by-Step Validation Execution:
-
System Suitability: Inject the fluticasone acetate standard solution (e.g., 50 µg/mL) five times into both systems. The UPLC must demonstrate a Relative Standard Deviation (RSD) < 2.0%, a tailing factor < 1.5, and theoretical plates > 10,000[8].
-
Linearity and Range: Prepare standard solutions ranging from 25% to 150% of the nominal target concentration. Analyze on both platforms. Both methods must yield a coefficient of determination (
) > 0.999[5][7]. -
Accuracy & Precision: Spike placebo matrices with fluticasone acetate at 50%, 100%, and 150% levels. Analyze in triplicate. Recovery must fall between 98.0% and 102.0% for both methods, confirming that the UPLC's reduced injection volume does not compromise sensitivity[5][9].
-
Statistical Equivalence: Perform a paired t-test or Two One-Sided Tests (TOST) on the assay results of identical batches analyzed by both methods. A p-value > 0.05 indicates no statistically significant difference between the HPLC and UPLC quantitative capabilities.
Mechanistic Insights & Troubleshooting
When cross-validating, scientists often encounter discrepancies that are not due to the chemistry, but rather the physics of the instrumentation.
-
Frictional (Viscous) Heating: UPLC systems operate at extreme pressures (up to 1300 bar)[2]. As the mobile phase is forced through the sub-2 µm particles, viscous friction generates heat, creating a radial temperature gradient inside the column[4]. Because fluticasone acetate is a bulky steroid, its retention time is highly sensitive to temperature fluctuations. Solution: Utilize active column pre-heating and forced-air column thermostats to dissipate frictional heat and ensure retention time reproducibility[4][6].
-
Detector Data Acquisition Rate: Fluticasone acetate peaks on a UPLC elute in a fraction of the time compared to HPLC, resulting in extremely narrow peak widths (often < 2 seconds). If the UV detector's sampling rate is left at the HPLC default (e.g., 2–5 Hz), the system will fail to capture the required 10–20 data points across the peak, leading to poor integration precision[4]. Solution: Increase the UPLC detector data acquisition rate to ≥ 20 Hz[4].
-
Extra-Column Band Broadening: Any excess volume in the UPLC system (tubing, detector flow cell) will cause the narrow fluticasone peaks to diffuse, destroying the resolution gained by the sub-2 µm column[4]. Solution: Ensure all system tubing is ultra-low dispersion (e.g., 0.003" to 0.005" ID) and utilize a micro-flow cell in the UV/PDA detector[4][6].
Conclusion
The cross-validation of fluticasone acetate analytical methods from HPLC to UPLC is a highly logical process rooted in fluid dynamics and chromatographic theory. By strictly adhering to geometrical scaling rules for column dimensions, injection volumes, and flow rates, laboratories can achieve a 5- to 8-fold increase in throughput while reducing solvent consumption by up to 90%. When executed with an understanding of system-specific variables like gradient delay volume and frictional heating, the resulting UPLC method will seamlessly pass ICH Q2(R1) cross-validation, ensuring robust, high-throughput analytical performance for drug development.
References
-
Best Practices in HPLC to UHPLC Method Transfer Labcompare.com[Link]
-
Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis Waters Corporation[Link]
-
METHOD TRANSFER BETWEEN HPLC AND UHPLC INSTRUMENTS Agilent Technologies[Link]
-
Chapter 3: Method Transfer Between Conventional HPLC and UHPLC The Royal Society of Chemistry[Link]
-
Simultaneous HPLC method development for azelastine HCl and fluticasone propionate nasal spray formulation ResearchGate[Link]
-
Stability indicating method development and validation for the estimation of fluticasone furoate Indo American Journal of Pharmaceutical Sciences (IAJPS)[Link]
-
Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate ResearchGate[Link]
-
Development and validation of ultra performance liquid chromatographic method for the analysis of pulmonary drug product containing formoterol fumarate and fluticasone propionate ResearchGate[Link]
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- 2. books.rsc.org [books.rsc.org]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC 方法轉移 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. iajps.com [iajps.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Bioequivalence Studies of Generic Versus Brand-Name Fluticasone Acetate Nasal Sprays
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuances of Nasal Spray Bioequivalence
Fluticasone acetate (or its propionate salt) nasal spray, a corticosteroid suspension, is a first-line treatment for allergic rhinitis. The brand-name product, Flonase®, has been the market leader for years, and the advent of generic equivalents has been critical for patient access and cost reduction. However, demonstrating the bioequivalence (BE) of these locally acting drug-device combination products is far more complex than for simple oral dosage forms.
For nasal sprays, the active pharmaceutical ingredient (API) is delivered topically to the nasal mucosa. Systemic plasma concentrations are often low and may not correlate with local efficacy at the site of action.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established a "weight-of-evidence" approach to establish BE.[2] This approach relies on a comprehensive suite of in vitro tests to characterize the product's performance, supplemented by in vivo studies when necessary.
This guide provides an in-depth comparison of the methodologies and data required to establish bioequivalence between a generic fluticasone acetate nasal spray and its reference listed drug (RLD), Flonase®. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to illuminate the path to regulatory approval.
The Regulatory Framework: A Weight-of-Evidence Approach
The core principle of BE is to demonstrate the absence of a significant difference in the rate and extent to which the active ingredient becomes available at the site of drug action.[3] For locally acting nasal sprays, this is achieved by demonstrating equivalence in product performance, which serves as a surrogate for local delivery. The FDA's product-specific guidance for fluticasone propionate nasal spray outlines two primary pathways for an Abbreviated New Drug Application (ANDA).[4]
Option 1: In Vitro Studies Only This pathway is available if the proposed generic formulation is qualitatively (Q1) and quantitatively (Q2) the same as the RLD. This means it contains the same inactive ingredients in the same concentrations.[4] Equivalence is established through a battery of eight in vitro tests.
Option 2: In Vitro and In Vivo Studies If the generic formulation is not Q1/Q2 the same as the RLD, the weight-of-evidence must be supplemented with in vivo studies.[4] This typically involves demonstrating equivalent systemic exposure through a pharmacokinetic (PK) study and, in some cases, equivalent local delivery via a comparative clinical endpoint study.[4]
The following diagram illustrates this regulatory decision-making workflow.
Caption: Regulatory workflow for demonstrating bioequivalence of generic fluticasone nasal sprays.
Part 1: In Vitro Performance Comparison
In vitro testing is the cornerstone of BE assessment for nasal sprays. These tests are designed to be highly sensitive to differences in product performance that could impact local delivery.[1] The goal is to ensure that the generic product delivers the same amount of drug, in droplets of the same size and shape, as the brand-name product. For all comparative studies, testing should be conducted on at least three batches of both the test and reference products, with no fewer than 10 units per batch.[4]
Key In Vitro Bioequivalence Tests & Representative Data
The following table summarizes the key in vitro tests, their scientific rationale, and representative acceptance criteria based on FDA guidance. The data presented are illustrative examples synthesized from published literature, designed to reflect a successful bioequivalence outcome.
| In Vitro Test | Scientific Rationale & Causality | Acceptance Criteria (Typical) | Representative Data: Generic (Test) | Representative Data: Flonase® (Reference) |
| 1. Single Actuation Content (SAC) | Ensures consistent dose delivery per spray throughout the product's life (Beginning, Middle, End). Critical for efficacy and safety. | Population Bioequivalence (PBE) analysis must pass. | Mean: 49.8 µ g/actuation (99.6% of Label Claim) | Mean: 50.1 µ g/actuation (100.2% of Label Claim) |
| 2. Droplet Size Distribution (DSD) | Droplet size dictates where in the nasal cavity the drug deposits. Droplets <10 µm may enter the lungs, while overly large droplets deposit anteriorly and are cleared quickly.[5] | PBE analysis of D50 (median diameter) and Span ((D90-D10)/D50) must pass. | D50: 55.2 µmSpan: 1.85 | D50: 56.5 µmSpan: 1.81 |
| 3. Spray Pattern | Characterizes the shape and size of the spray plume's cross-section. An inconsistent or misshapen pattern can lead to poor nasal surface coverage. | PBE analysis of Ovality Ratio and Area must pass. Qualitative shape comparison. | Ovality: 1.12Area: 485 mm² | Ovality: 1.15Area: 495 mm² |
| 4. Plume Geometry | Measures the angle and width of the developing spray cone. These parameters influence the initial trajectory and dispersion of droplets into the nasal cavity. | Geometric Mean Ratio (T/R) for angle and width must be within 90-111%. | Angle: 65.1°Width: 58.3 mm | Angle: 64.5°Width: 59.1 mm |
| 5. Drug Particle Size Distribution (DPSD) | For suspensions, the size of the suspended API particles affects the dissolution rate and subsequent absorption at the site of action. | PBE analysis of D50 and Span of API particles must pass. | D50: 3.1 µmSpan: 2.1 | D50: 3.3 µmSpan: 2.0 |
Experimental Protocols: A Step-by-Step Approach
-
Objective: To quantify the amount of fluticasone propionate delivered in a single spray.
-
Methodology:
-
Select 10 units from each of three batches of the Test and Reference products.
-
Prime each unit according to the product label instructions.
-
For each unit, collect single actuations at the beginning (e.g., spray #5), middle, and end of the labeled number of sprays.
-
Use an automated actuation station with predefined, patient-relevant parameters (e.g., actuation velocity, force) to minimize variability.[6]
-
Collect the actuated dose in a suitable solvent and quantify the amount of fluticasone propionate using a validated HPLC-UV method.
-
Perform a Population Bioequivalence (PBE) statistical analysis on the results.[2]
-
-
Objective: To measure the size distribution of droplets in the spray.
-
Methodology:
-
Utilize a laser diffraction instrument (e.g., Malvern Spraytec).
-
Use an automated actuation station to ensure reproducible spray generation.
-
Position the nasal spray actuator at two specified distances from the laser beam (e.g., 3 cm and 6 cm).[7]
-
Actuate the spray through the laser beam. The instrument measures the pattern of scattered light to calculate the droplet size distribution.
-
Analyze data from the "fully developed" phase of the spray event to ensure stability.[8]
-
Report key parameters: Dv10, Dv50, Dv90, Span, and percentage of droplets <10 µm.
-
Perform PBE analysis on the Dv50 and Span values.[9]
-
-
Objective: To characterize the shape and geometry of the spray plume.
-
Methodology:
-
Use a non-impaction, image-based system (e.g., Proveris SprayVIEW). This system uses a laser light sheet and a high-speed camera.
-
Actuate the spray through the laser sheet at specified distances (e.g., 3 cm and 6 cm for spray pattern).
-
The system captures images of the plume's cross-section (spray pattern) and its side profile (plume geometry).
-
Software analysis quantifies key parameters:
-
Perform PBE analysis on spray pattern ovality and area. Compare plume geometry results using the 90-111% geometric mean ratio rule.
-
-
Objective: To measure the particle size of the suspended fluticasone propionate within the formulation. This is a critical parameter for suspension-based nasal sprays.[1]
-
Methodology:
-
Traditional light microscopy can be challenging due to the presence of similarly sized excipient particles.
-
Morphologically-Directed Raman Spectroscopy (MDRS) is the state-of-the-art technique.[10][11] It combines automated imaging with Raman spectroscopy.
-
A sample of the nasal suspension is prepared on a microscope slide.
-
The system's imaging component identifies all particles and measures their size and shape.
-
The Raman spectrometer then targets a statistically significant number of these particles to chemically identify them.
-
This allows for the generation of a particle size distribution specific only to the fluticasone propionate API, excluding excipients.[12]
-
Perform PBE analysis on the resulting D50 and Span values.
-
The following diagram outlines the workflow for MDRS analysis.
Caption: Workflow for API-specific particle size distribution analysis using MDRS.
Part 2: In Vivo Performance Comparison
When in vitro data alone is insufficient to establish BE (i.e., the formulation is not Q1/Q2), in vivo studies are required.
Pharmacokinetic (PK) Bioequivalence Study
The goal of a PK study is to demonstrate that the generic product results in the same systemic exposure to fluticasone as the brand-name product. While systemic levels may not correlate with local efficacy, they are a sensitive measure of the total amount of drug absorbed through the nasal mucosa and the gastrointestinal tract (after swallowing).
-
Study Design: A typical design is a randomized, single-dose, two-way crossover study in healthy volunteers under fasting conditions.[4][13]
-
Dosing: Subjects receive a single, often higher-than-therapeutic, dose of both the test and reference products with a washout period in between.[13]
-
Sampling: Blood samples are collected at predefined intervals, and plasma concentrations of fluticasone propionate are measured using a validated, highly sensitive LC-MS/MS method.
-
Key Parameters: The primary pharmacokinetic parameters are the Area Under the Curve (AUC), which represents the total drug exposure, and the Maximum Concentration (Cmax).[13]
The following table presents data from a published study comparing a generic fluticasone propionate nasal spray (FANS) to Flonase®. The results demonstrate that the generic product meets the regulatory criteria for bioequivalence.
| Pharmacokinetic Parameter | Geometric Mean Ratio (Generic/Flonase®) | 90% Confidence Interval | Bioequivalence Conclusion |
| AUC0-t | 1.021 | 0.88 to 1.19 | Pass |
| Cmax | 0.995 | 0.92 to 1.07 | Pass |
| Data sourced from Brand, V., & Stahl, E. G. (2009).[13] |
Interpretation of Results: For bioequivalence to be established, the 90% confidence interval for the geometric mean ratio of both AUC and Cmax must fall entirely within the range of 80.00% to 125.00%.[14] As shown in the table, the generic product comfortably met these criteria, indicating equivalent systemic exposure to Flonase®.
The Role of Formulation and Device
Even small differences in inactive ingredients (excipients) or the pump device can significantly alter performance.
-
Formulation: Excipients influence the formulation's viscosity and surface tension.[15][16]
-
Device: The design of the nasal spray pump, including the actuator orifice diameter and the internal pump mechanism, is critical for generating the spray. Generic products must use a device with a design that is comparable to the RLD to ensure similar spray characteristics.[17]
Conclusion: A Multifaceted Approach to Ensuring Equivalence
Demonstrating the bioequivalence of a generic fluticasone acetate nasal spray is a rigorous, multifaceted process that extends far beyond a simple comparison of the active ingredient. The weight-of-evidence approach, heavily reliant on a suite of sensitive in vitro tests, provides a high degree of assurance that the generic product will perform identically to the brand-name reference. By meticulously characterizing every aspect of the spray, from dose consistency to the size of both the delivered droplets and the suspended drug particles, developers can establish therapeutic equivalence without the need for extensive clinical trials, provided the formulation and device are sufficiently similar. For products with different formulations, pharmacokinetic studies confirm equivalent systemic exposure, adding another layer of certainty. This comprehensive framework ensures that patients and healthcare providers can be confident in the safety and efficacy of generic alternatives.
References
-
Brand, V., & Stahl, E. G. (2009). Bioequivalencia de un spray nasal de propionato de fluticasona genérico y uno de marca. Revista Peruana de Medicina Experimental y Salud Pública, 26(4), 539-545. [Link]
-
U.S. Food and Drug Administration. (2023). Draft Guidance on Fluticasone Propionate. [Link]
-
Renaissance Lakewood LLC. (2022). What aspects of formulation impact spray characteristics of nasal sprays?[Link]
-
Swedish Medical Products Agency. (2023). Public Assessment Report Scientific discussion Fluttasino (fluticasone propionate) SE/H/2497/01/DC. [Link]
-
Farias, M. A., et al. (2021). A Systematic Approach in the Development of the Morphologically-Directed Raman Spectroscopy Methodology for Characterizing Nasal Suspension Drug Products. The AAPS Journal, 23(4), 79. [Link]
-
Inthavong, K., et al. (2020). Primary break-up and atomization characteristics of a nasal spray. Journal of Aerosol Science, 148, 105601. [Link]
-
Centre for Industrial Rheology. (2012). The Role of Dynamic Surface Tension in Optimising Nasal Spray Performance. [Link]
-
European Pharmaceutical Review. (2021). Raman spectroscopy for nasal suspension characterisation. [Link]
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Malvern Panalytical. (2020). Nasal Spray analysis by MDRS on the Morphologi 4-ID. [Link]
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Medicines Evaluation Board. (2021). Public Assessment Report - Fluticasone propionate Interdos. [Link]
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Kulkarni, V., & Brunotte, J. (2014). Manual versus Automated Actuation of Nasal Sprays. Pharmaceutical Technology. [Link]
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Guo, C., et al. (2008). Assessment of the influence factors on in vitro testing of nasal sprays using Box-Behnken experimental design. Journal of Pharmaceutical Sciences, 97(7), 2897-2908. [Link]
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Liu, J., et al. (2013). Bioequivalence for Locally Acting Nasal Spray and Nasal Aerosol Products: Standard Development and Generic Approval. The AAPS Journal, 15(4), 1131-1140. [Link]
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Donovan, B. (2009). In vitro bioequivalence testing of nasal sprays. Pharmaceutical Technology Europe. [Link]
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Quantics Biostatistics. (2024). Bioequivalence: Interpreting the FDA Guidances for a Nasal Spray. [Link]
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Brand, V., & Stahl, E. G. (2009). Bioequivalence of generic and branded fluticasone propionate nasal spray. Revista Peruana de Medicina Experimental y Salud Pública. [Link]
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U.S. Food and Drug Administration. (2003). Guidance for Industry: Bioavailability and Bioequivalence Studies for Nasal Aerosols and Nasal Sprays for Local Action. [Link]
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Farjas, P. (2016). Bioequivalence for Nasal Sprays: Importance of Device Performance. ONdrugDelivery Magazine. [Link]
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DDL Conference. (2024). Determination of Automated Actuation Parameters for RezenopyTM Nasal Spray Drug Product by Comparison of Hand Study Data for Droplet. [Link]
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Hosseini, S., et al. (2020). In Vitro Investigation of Regional Nasal Drug Delivery using Two Glucocorticoid Nasal Spray Products and Twenty Anatomical Nasal Replicas. Poster presented at Respiratory Drug Delivery. [Link]
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MHRA. (2024). Public Assessment Report National Procedure Fluticasone propionate 400 micrograms (1 mg/ml) nasal drops suspension. [Link]
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Kippax, P. (2005). Automated actuation. Manufacturing Chemist. [Link]
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Dreu, R., et al. (2019). A Novel Simulation-Based Approach for Comparing the Population Against Average Bioequivalence Statistical Test for the Evaluation of Nasal Spray Products on Spray Pattern and Droplet Size Distribution Parameters. The AAPS Journal. [Link]
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U.S. Food and Drug Administration. Bioequivalence Summary Tables for Aqueous NASAL SPRAY PRODUCTS. [Link]
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Doughty, D. V., et al. (2011). Automated actuation of nasal spray products: Determination and comparison of adult and pediatric settings. Drug Development and Industrial Pharmacy. [Link]
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U.S. Food and Drug Administration. (2020). Draft Guidance on Fluticasone Furoate. [Link]
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Drug Development and Delivery. (2021). NASAL SPRAY BIOEQUIVALENCE - Between-Batch Bioequivalence (BBE): An Alternative Statistical Method to Assess In Vitro Bioequivalence of Nasal Product. [Link]
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Cheekti, D. K., et al. (2021). In Vitro Characterization of Nasal Spray to Asses Bioequivalence. Asian Journal of Pharmaceutical Research and Development, 9(6), 84-89. [Link]
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Center for Research on Complex Generics. (2020). In Vitro Bioequivalence Testing of Nasal Sprays Using Multiple Anatomically-Correct Nasal Airway Models. [Link]
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Medicines Evaluation Board. (2024). Public Assessment Report - Azelastine/Fluticasonpropionaat Win Medica. [Link]
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European Medicines Agency. (2008). Public Assessment Report for Alisade (fluticasone furoate). [Link]
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Federal Register. (2025). Product-Specific Guidance on Fluticasone Propionate; Draft Guidance for Industry; Availability. [Link]
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U.S. Food and Drug Administration. (2019). Draft Guidance on Fluticasone Propionate Nasal Spray Metered. [Link]
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U.S. Food and Drug Administration. (2007). ANDA 77-538 Approval Letter and Labeling. [Link]
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A3P. Draft Guidance on Fluticasone Propionate. [Link]
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U.S. Food and Drug Administration. (2023). Draft Guidance on Azelastine Hydrochloride; Fluticasone Propionate Nasal Metered Spray. [Link]
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Federal Register. (2017). Determination That FLONASE (Fluticasone Propionate) Nasal Spray, 0.05 Milligram, Was Not Withdrawn From Sale for Reasons of Safety or Effectiveness. [Link]
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Regulations.gov. Citizen Petition from GlaxoSmithKline. [Link]
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U.S. Food and Drug Administration. (2019). FLONASE (fluticasone propionate) nasal spray Label. [Link]
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ClinicalTrials.gov. (2023). Clinical Equivalence Study of Fluticasone Propionate Nasal Spray, 50 mcg/Actuation vs. Flonase in Allergic Rhinitis Patients. [Link]
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Comparing the anti-inflammatory potency of fluticasone propionate and ciclesonide in vivo
Pharmacodynamic Foundations & Prodrug Activation
Inhaled corticosteroids (ICS) remain the cornerstone of anti-inflammatory therapy for respiratory diseases. Fluticasone propionate (FP) has long served as an industry benchmark due to its exceptionally high intrinsic glucocorticoid receptor (GR) affinity. However, because FP is administered as a fully active molecule, any systemic absorption—either through the pulmonary bed or via swallowed fractions—translates directly to GR activation in off-target tissues.
In contrast, ciclesonide (CIC) was rationally engineered as a prodrug to widen the therapeutic index. In its parent form, CIC exhibits roughly 100-fold lower GR binding affinity compared to FP (1)[1]. Upon inhalation, CIC is enzymatically cleaved by endogenous pulmonary esterases into its active metabolite, desisobutyryl-ciclesonide (des-CIC), which possesses a GR affinity equivalent to that of FP (2)[2]. This localized activation ensures that peak receptor engagement is restricted to the pulmonary epithelium.
Prodrug activation of ciclesonide and comparative GR signaling pathway.
In Vivo Efficacy Comparison: Asthma and Edema Models
To objectively compare the anti-inflammatory potency of FP and CIC, drug development professionals rely on validated in vivo systems, primarily the Brown Norway rat ovalbumin (OVA)-induced asthma model and the Sephadex-induced lung edema model.
-
Absolute Potency vs. Maximal Efficacy: In models of allergen-induced airway eosinophilia, both drugs demonstrate robust, dose-dependent inhibition of inflammatory cell infiltration. Quantitative analysis reveals that FP is absolutely more potent on a per-milligram basis, exhibiting an ED50 of approximately 0.03 mg (30 µg), compared to CIC's ED50 of 0.10 mg (100 µg) (2)[2]. Despite this threefold difference in absolute potency, both compounds achieve equivalent maximal efficacy (Emax) in suppressing eosinophilia, T-cell infiltration, and goblet cell hyperplasia (3)[3].
-
Bronchial Hyperresponsiveness (BHR): A critical divergence is observed in airway physiology. In prophylactic pre-treatment protocols, CIC (at 0.03 and 0.1 mg/kg) successfully inhibited allergen-induced BHR. Conversely, FP failed to attenuate BHR in the same pre-treatment window, despite effectively clearing airway inflammation (3)[3]. Both drugs, however, effectively reversed BHR when administered post-challenge.
Quantitative Pharmacological Data Summary
The following table synthesizes the comparative pharmacodynamic and safety metrics derived from standardized in vivo rat models.
| Pharmacological Parameter | Fluticasone Propionate (FP) | Ciclesonide (CIC) |
| Molecular State at Administration | Active Glucocorticoid | Inactive Prodrug |
| Active Moiety GR Affinity (Relative) | High (~100) | High (des-CIC: ~100) |
| In Vivo ED50 (Airway Inflammation) | ~0.03 mg (30 µg) | ~0.10 mg (100 µg) |
| Allergen-Induced BHR Attenuation | Post-treatment reversal only | Pre-treatment prevention & Post-treatment reversal |
| Adrenal Involution at ED50 Dose | 16.6 ± 5.1% | 7.6 ± 5.3% |
| Body Weight Reduction (at 0.1 mg/kg) | ~9% reduction | No significant reduction |
| Relative Potency for Adrenal Involution | 1x (Reference) | 44-fold less potent than FP |
| Relative Potency for Bone Hypoplasia | 1x (Reference) | 22-fold less potent than FP |
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the in vivo assessment of ICS potency must employ self-validating experimental designs. The inclusion of a vehicle-only sensitized group (negative control) establishes the baseline disease state, while a systemic dexamethasone group (positive control) validates the assay's dynamic range.
Protocol: Brown Norway Rat OVA-Induced Asthma Model
Causality of Choice: The Brown Norway rat is selected because, unlike other strains, it mounts a robust Th2-driven IgE response to allergens, closely mimicking human allergic asthma pathophysiology.
-
Sensitization (Days 0 and 7): Administer 1 mg Ovalbumin (OVA) combined with 100 mg aluminum hydroxide (alum) adjuvant via intraperitoneal (i.p.) injection.
-
Rationale: Alum strongly biases the immune system towards a Th2 response, ensuring consistent eosinophilic infiltration upon subsequent challenge.
-
-
Treatment Phase (Days 14–28): Administer the ICS (FP at 0.01–0.1 mg/kg or CIC at 0.01–0.1 mg/kg) via intratracheal (i.t.) instillation. Dosing should occur 24 hours and 1 hour prior to each OVA challenge for prophylactic assessment.
-
Rationale: Intratracheal delivery bypasses upper airway filtering, guaranteeing precise pulmonary dosing to accurately calculate ED50 without the confounding variable of variable inhalation efficiency.
-
-
Aerosol Challenge (Days 14–28): Expose rats to 1% OVA aerosol for 30 minutes every 48 hours to trigger the localized inflammatory cascade.
-
Endpoint Analysis (Day 29): Perform Bronchoalveolar Lavage (BAL) to quantify eosinophils and T-cells. Harvest lung tissue for histological assessment of goblet cell hyperplasia and airway smooth muscle proliferation.
In vivo experimental workflow for the OVA-induced allergic asthma model.
Systemic Safety and Therapeutic Index
The true differentiator between FP and CIC lies not in their maximal anti-inflammatory efficacy, but in their therapeutic index—the ratio between the therapeutic dose and the dose that causes systemic toxicity.
Because FP is administered as an active compound, any fraction absorbed into the systemic circulation exerts immediate off-target effects. In contrast, CIC's prodrug nature and the rapid hepatic clearance of any systemically absorbed des-CIC drastically reduce systemic exposure (1)[1].
In vivo data starkly illustrates this separation. Following 7-day intratracheal administration, CIC elicited adrenal involution with a potency 44-fold lower than FP, and was 22-fold less active in causing hypoplasia of the femoral growth plate (1)[1]. Even when comparing the drugs at their respective ED50 doses, FP caused more than double the adrenal involution compared to CIC (16.6% vs. 7.6%) (2)[2]. Additionally, high-dose FP (0.1 mg/kg) induced a 9% reduction in overall body weight, an adverse metabolic effect completely absent in the equivalent high-dose CIC cohort (3)[3].
References
-
Evaluating the Suitability of Using Rat Models for Preclinical Efficacy and Side Effects with Inhaled Corticosteroids Nanosuspension Formulations. NIH. 2
-
Effects of ciclesonide and fluticasone propionate on allergen-induced airway inflammation and remodeling features. PubMed. 3
-
Preclinical Profile of Ciclesonide, a Novel Corticosteroid for the Treatment of Asthma. ResearchGate. 1
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- 3. Effects of ciclesonide and fluticasone propionate on allergen-induced airway inflammation and remodeling features - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profiling of Sensory Attributes: Fluticasone Furoate vs. Fluticasone Propionate Nasal Sprays
Executive Summary
Patient adherence to intranasal corticosteroid (INS) therapy for allergic rhinitis is heavily dictated by the sensory attributes of the formulation. Clinical crossover studies have consistently demonstrated that patients prefer fluticasone furoate (FF) over fluticasone propionate (FP) by a margin of nearly 2:1, citing superior profiles regarding scent, taste, aftertaste, and throat run-off[1],[2].
As application scientists, we must translate these subjective, patient-reported in vivo preferences into objective, quantifiable in vitro metrics. This comparison guide establishes a rigorous analytical framework—utilizing electronic noses (e-noses), electronic tongues (e-tongues), and advanced rheological nasal cast models—to mechanistically deconstruct and compare the sensory profiles of FF and FP.
The Mechanistic Basis of Sensory Attributes
While FF and FP share a fluticasone backbone, they are distinct pharmacological entities. FF is an enhanced-affinity trifluorinated glucocorticoid featuring a unique 17α-furoate ester[3]. However, the sensory divergence between the two products is primarily driven by their respective formulation matrices:
-
Olfactory (Smell): FP formulations traditionally incorporate phenylethyl alcohol as an excipient, which imparts a distinct floral odor. FF is formulated without phenylethyl alcohol[1].
-
Gustatory (Taste/Aftertaste): Both formulations utilize preservatives like benzalkonium chloride (BKC), which is a known bitterant[4]. The perception of this bitterness is heavily modulated by the formulation's clearance rate from the nasal cavity to the pharynx.
-
Rheological (Drip/Run-off): "Throat rundown" occurs when a formulation fails to recover its resting viscosity after the high-shear event of atomization. FF is engineered as a highly thixotropic suspension that shear-thins for optimal spray geometry but rapidly rebuilds its structural network upon mucosal contact, minimizing posterior drip[5].
Quantitative Data Synthesis
The following tables summarize the physicochemical properties and the corresponding in vitro sensory metrics derived from our analytical frameworks.
Table 1: Physicochemical and Formulation Comparison
| Attribute | Fluticasone Furoate (FF) | Fluticasone Propionate (FP) | Mechanistic Impact on Sensory Profile |
| API Affinity ( | 0.3 nmol/L | Higher than FF | Allows FF to achieve high potency at lower delivered volumes[4]. |
| Scent Additives | None (Scent-free) | Phenylethyl alcohol | Drives the strong odor perception in FP[1]. |
| Preservatives | Benzalkonium chloride | Benzalkonium chloride | Primary source of TAS2R-mediated bitterness (aftertaste)[4]. |
| Rheological Profile | Highly thixotropic | Standard suspension | Dictates the rate of mucociliary clearance and throat run-off. |
Table 2: Simulated In Vitro Sensory Metrics
| Sensory Domain | In Vitro Analytical Metric | FF Profile | FP Profile |
| Odor | Headspace VOC Concentration (Phenylethyl alcohol peak) | Below limit of quantification | High concentration |
| Taste | E-Tongue Relative Bitterness Score (Euclidean distance) | Low | Moderate to High |
| Run-off | Viscosity Recovery Time (Post-shear at 1000 | ||
| Throat Drip | Posterior Deposition Fraction (Anatomical Nasal Cast) |
In Vitro Analytical Workflows & Protocols
To eliminate subjective bias, we employ a suite of orthogonal in vitro technologies. The diagram below illustrates the mechanistic flow from physicochemical properties to clinical outcomes, mapping the exact analytical platforms used to bridge them.
Mechanistic workflow linking formulation physicochemistry to in vitro analytics and clinical sensory outcomes.
Protocol 1: Olfactory Profiling via Headspace E-Nose & GC-MS
Causality: Odor perception is driven by volatile organic compounds (VOCs) partitioning from the liquid to the vapor phase at the physiological nasal temperature of 37°C. Methodology:
-
Sample Incubation: Dispense 1 mL of FF and FP into separate 10 mL headspace vials. Incubate at 37°C for 15 minutes to reach liquid-vapor equilibrium.
-
GC-MS Identification: Extract 500 µL of headspace gas using a solid-phase microextraction (SPME) fiber. Desorb into a GC-MS to identify specific molecular culprits (e.g., phenylethyl alcohol in FP).
-
E-Nose Profiling: Expose the remaining headspace to a cross-reactive metal-oxide sensor array (E-nose). The sensors mimic mammalian olfactory receptors, generating a holistic "odorprint".
-
Self-Validating Step: The system utilizes an internal standard (2-heptanone) to verify volatilization efficiency. Data is only accepted if the Principal Component Analysis (PCA) of the baseline synthetic air purge shows a variance of
, ensuring sensor drift is normalized.
Protocol 2: Gustatory Profiling via Potentiometric E-Tongue
Causality: The bitter aftertaste of nasal sprays is primarily caused by formulation excipients (like BKC) being cleared into the pharynx[4]. The e-tongue utilizes lipid-polymer membranes that mimic the hydrophobic and electrostatic binding pockets of human TAS2R bitter taste receptors. Methodology:
-
Matrix Preparation: Dilute FF and FP samples 1:10 in artificial saliva (pH 6.8) to replicate the ionic background of the oral/pharyngeal cavity, ensuring the potentiometric response accurately reflects in vivo conditions.
-
Sensor Calibration: Calibrate the e-tongue sensor array using a standard bitterness curve generated from varying concentrations of quinine hydrochloride.
-
Data Acquisition: Submerge the sensor array into the prepared samples. Record the potentiometric voltage changes across the lipid membranes. Calculate the Euclidean distance of the sample's signal relative to the quinine standard to generate a "Relative Bitterness Score".
-
Self-Validating Step: A stable potentiometric drift of
mV/min must be achieved prior to sample acquisition to confirm membrane equilibrium and prevent false-positive taste signals.
Protocol 3: Rheological Thixotropy & Anatomical Cast Deposition
Causality: During actuation, the spray nozzle subjects the fluid to extreme shear (
-
Shear Recovery Rheometry: Using a rotational rheometer with a cone-plate geometry, subject the formulations to a shear rate sweep from
to , followed immediately by a return to . Measure the hysteresis loop area to quantify the viscosity recovery time. -
Anatomical Deposition: Actuate the FF and FP devices into a 3D-printed anatomical nasal airway replica under a constant inspiratory flow of 30 L/min.
-
Regional Quantification: Section the nasal cast into anterior, turbinate, and posterior (nasopharynx) regions. Wash each section with a mobile phase solvent and quantify the deposited drug mass via HPLC.
-
Self-Validating Step: The protocol requires a total mass balance recovery exceeding 85% across the replica models to ensure no aerosolized fraction was lost to the environment, thereby validating the posterior deposition fraction[5].
Conclusion
Patient preference in allergic rhinitis therapy is not merely a matter of subjective opinion; it is deeply rooted in the physicochemical design of the formulation. By deploying rigorous in vitro analytical workflows, we can objectively validate why fluticasone furoate (FF) consistently outperforms fluticasone propionate (FP) in clinical sensory evaluations. The absence of volatile odorants, a lower propensity for TAS2R-mediated bitterness, and a highly optimized thixotropic profile collectively define FF's superior sensory attributes.
References
-
Fluticasone furoate nasal spray in the treatment of allergic rhinitis - PMC - NIH . nih.gov. 4
-
Evaluation of Intranasal Corticosteroid Sensory Attributes and Patient Preference for Fluticasone Furoate for the Treatment of Allergic Rhinitis . nih.gov. 1
-
Preferences of adult patients with allergic rhinitis for the sensory attributes of fluticasone furoate versus fluticasone propionate nasal sprays: a randomized, multicenter, double-blind, single-dose, crossover study . nih.gov. 2
-
Pharmacological properties of the enhanced-affinity glucocorticoid fluticasone furoate in vitro and in an in vivo model of respiratory inflammatory disease . physiology.org. 3
-
In Vitro Investigation of Regional Nasal Drug Delivery using Two Glucocorticoid Nasal Spray Products and Twenty Anatomical Nasal Replicas . complexgenerics.org. 5
Sources
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- 2. Preferences of adult patients with allergic rhinitis for the sensory attributes of fluticasone furoate versus fluticasone propionate nasal sprays: a randomized, multicenter, double-blind, single-dose, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Fluticasone furoate nasal spray in the treatment of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. complexgenerics.org [complexgenerics.org]
Comparative analysis of fluticasone acetate deposition from different inhalation devices
Topic: Comparative Analysis of Fluticasone Deposition from Different Inhalation Devices Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Nomenclature Clarification
While "fluticasone acetate" can be synthesized for experimental pharmacological modeling, the clinically validated and commercially dominant esters utilized in inhalation therapies are fluticasone propionate (FP) and fluticasone furoate (FF) . Because esterification dictates the molecule's lipophilicity, receptor affinity, and dissolution rate, this comparative guide synthesizes aerodynamic and pharmacokinetic data utilizing FP and FF as the standardized benchmarks for fluticasone deposition analysis.
The selection of an inhalation device—Pressurized Metered Dose Inhalers (pMDIs), Dry Powder Inhalers (DPIs), or Soft Mist Inhalers (SMIs)—fundamentally alters the Aerodynamic Particle Size Distribution (APSD) and the resulting lung deposition fraction. This guide objectively compares these devices, detailing the causality behind deposition variances and providing self-validating experimental protocols for aerodynamic assessment.
Mechanistic Basis for Device-Dependent Deposition
The central challenge in inhaled corticosteroid (ICS) delivery is bypassing oropharyngeal impaction to maximize the Fine Particle Fraction (FPF)—particles with an aerodynamic diameter of <5 µm. The deposition profile is governed by the physics of the aerosol cloud and the patient's inspiratory flow:
-
pMDIs (Pressurized Metered Dose Inhalers): Standard pMDIs generate aerosols with high exit velocities (>3 m/s) 1. This high momentum causes inertial impaction in the oropharynx, often resulting in >70% of the dose being swallowed rather than inhaled.
-
pMDIs with Antistatic Spacers (Valved Holding Chambers): Attaching a spacer (e.g., Aerochamber Max, Zerostat-V) creates a deceleration chamber. The aerosol velocity drops, allowing propellant evaporation and the settling of large, non-respirable particles. This mechanism significantly increases the relative bioavailability of fluticasone to the lungs 2.
-
DPIs (Dry Powder Inhalers): DPIs (e.g., Diskus, Ellipta) are breath-actuated and rely on the patient's inspiratory effort (typically >60 L/min) to overcome internal device resistance and deagglomerate the powder blend (fluticasone + lactose carrier). Sub-optimal inspiratory flow leads to poor deagglomeration and lower central lung deposition 3.
-
SMIs (Soft Mist Inhalers): SMIs utilize mechanical energy to force a solution through a micro-nozzle, generating a slow-moving aerosol cloud (~0.8 m/s) with a high FPF. This minimizes reliance on patient coordination and drastically reduces oropharyngeal impaction 1.
Comparative Deposition Profiles
The following table synthesizes quantitative deposition data for fluticasone formulations across different delivery platforms, demonstrating the inverse relationship between oropharyngeal impaction and lung deposition.
| Inhalation Device | Fluticasone Formulation | Mean Lung Deposition (%) | Oropharyngeal Deposition (%) | Aerosol Exit Velocity |
| Standard pMDI (Evohaler) | Fluticasone Propionate | ~10 - 15% | ~75 - 80% | High (>3.0 m/s) |
| pMDI + Antistatic Spacer | Fluticasone Propionate | ~25 - 35% | < 10% (Rest in spacer) | Low (Decelerated) |
| DPI (Diskus) | Fluticasone Propionate | ~8.0% | ~80 - 85% | N/A (Breath-actuated) |
| DPI (Ellipta) | Fluticasone Furoate | ~15 - 20% | ~70 - 75% | N/A (Breath-actuated) |
| SMI (Respimat-style) | Fluticasone (Experimental) | ~40 - 50% | ~20 - 30% | Very Low (~0.8 m/s) |
Data synthesized from comparative pharmacokinetic and radiolabeled imaging studies 1, 2, 3.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of fluticasone deposition relies on two orthogonal, self-validating experimental systems: in vitro cascade impaction and in vivo pharmacodynamic proxy modeling.
Protocol A: In Vitro Aerodynamic Assessment via Next Generation Impactor (NGI)
Cascade impaction physically separates the aerosol cloud based on aerodynamic inertia, providing a highly reproducible in vitro model of the human respiratory tract.
-
Preparation: Assemble the Next Generation Impactor (USP Apparatus 6). Coat the collection cups of Stages 1–7 and the Micro-Orifice Collector (MOC) with a viscous solvent (e.g., 1% v/v silicone oil in hexane) and allow to evaporate. Causality: Coating prevents particle bounce and re-entrainment, which would artificially skew the FPF higher.
-
Device Integration: Attach the inhaler to the USP induction port (simulating the throat). For DPIs, insert a pre-separator to capture non-respirable carrier particles (e.g., large lactose monohydrate crystals) 4.
-
Flow Rate Calibration:
-
Actuation & Collection: Actuate the device into the NGI. Draw 4 Liters of air through the system.
-
Quantification: Wash the induction port, pre-separator, and all NGI stages with a validated diluent (e.g., Methanol/Water). Quantify fluticasone mass via High-Performance Liquid Chromatography (HPLC) to calculate the Mass Median Aerodynamic Diameter (MMAD) and FPF.
Protocol B: In Vivo Pharmacodynamic Proxy (Urinary Cortisol Suppression)
Fluticasone possesses near-complete (>99%) hepatic first-pass metabolism. Consequently, any swallowed drug is inactivated before reaching systemic circulation. Therefore, systemic fluticasone exposure is almost entirely derived from alveolar absorption of the lung-deposited fraction. Systemic fluticasone suppresses the Hypothalamic-Pituitary-Adrenal (HPA) axis, making cortisol suppression a highly accurate, self-validating proxy for lung deposition 2.
-
Baseline Establishment: Collect baseline overnight and early morning urine samples from healthy asthmatic volunteers. Measure baseline Urinary Cortisol/Creatinine (OUCC and EMUCC).
-
Dosing: Administer a standardized dose of fluticasone (e.g., 2 mg FP) via the test device (pMDI, Spacer, or DPI) in a randomized, double-blind crossover design.
-
Sample Collection: Collect urine 10 hours post-dose.
-
Analysis: Measure post-dose OUCC. Calculate the geometric mean fold suppression. A greater percentage fall in OUCC directly correlates to a higher lung deposition fraction achieved by the device 2.
Pathway Visualization
The following diagram maps the physiological causality validating the in vivo pharmacodynamic protocol described above. It illustrates how the physical properties of the aerosol dictate the biological fate of fluticasone.
Mechanistic pathway validating urinary cortisol as a proxy for fluticasone lung deposition.
References
-
Different inhalation devices in COPD patients Source: Dove Medical Press URL:[Link]
-
In vivo comparison of the relative systemic bioavailability of fluticasone propionate from three anti-static spacers and a metered dose inhaler Source: PMC / National Institutes of Health (NIH) URL:[Link]
-
Lung Deposition and Systemic Availability of Fluticasone Diskus and Budesonide Turbuhaler in Children Source: American Journal of Respiratory and Critical Care Medicine (ATS Journals) URL:[Link]
-
In Vitro Analysis of Aerodynamic Properties and Co-Deposition of a Fixed-Dose Combination of Fluticasone Furoate, Umeclidinium Bromide, and Vilanterol Trifenatate Source: PMC / National Institutes of Health (NIH) URL:[Link]
-
Introduction of the electrical next generation impactor (eNGI) and investigation of its capabilities for the study of pressurized metered dose inhalers Source: PubMed / National Institutes of Health (NIH) URL:[Link]
Sources
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- 2. In vivo comparison of the relative systemic bioavailability of fluticasone propionate from three anti-static spacers and a metered dose inhaler - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. In Vitro Analysis of Aerodynamic Properties and Co-Deposition of a Fixed-Dose Combination of Fluticasone Furoate, Umeclidinium Bromide, and Vilanterol Trifenatate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction of the electrical next generation impactor (eNGI) and investigation of its capabilities for the study of pressurized metered dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluticasone Propionate vs. Fluticasone Furoate: A Comparative Analysis of Receptor Affinity and Kinetics
[1][2][3][4][5][6][7]
Executive Summary
For researchers and drug developers, the distinction between Fluticasone Propionate (FP) and Fluticasone Furoate (FF) is not merely one of potency, but of kinetic behavior and tissue retention . While both share the same fluorinated corticosteroid backbone, the 17
This guide analyzes the structural basis for FF’s superior Relative Receptor Affinity (RRA), its prolonged dissociation half-life, and the experimental methodologies used to validate these parameters.[3]
Molecular Architecture: The 17 -Ester Impact[8][9]
The core differentiation lies in the esterification at the 17
-
Fluticasone Propionate (FP): Esterified with propionic acid.[5][1]
-
Fluticasone Furoate (FF): Esterified with 2-furoic acid.[1][2][6][7]
Expert Insight (Causality): Contrary to common misconceptions, neither FP nor FF are prodrugs.[1][2][7] They do not require metabolic conversion to "fluticasone" to be active.[2][6][7] The ester itself is integral to the pharmacophore. The furoate moiety in FF is lipophilic and bulky. X-ray crystallography reveals that this furoate group occupies the lipophilic 17
Receptor Affinity and Kinetics: The Data
The following data aggregates key findings from comparative binding studies, primarily normalizing against Dexamethasone (Dex) as the reference standard.
Comparative Kinetic Profile
| Parameter | Dexamethasone (Ref) | Fluticasone Propionate (FP) | Fluticasone Furoate (FF) | Biological Implication |
| Relative Receptor Affinity (RRA) | 100 | ~1,775 ± 50 | ~2,989 ± 135 | FF binds ~1.7x more tightly than FP; ~30x more than Dex. |
| Association Rate ( | Moderate | Fast | Very Fast | Rapid onset of action for both, but FF engages target faster. |
| Dissociation Half-Life ( | ~4-5 hours | ~10 hours | > 24 hours | FF forms a near-irreversible complex, supporting QD dosing. |
| Lung Tissue Retention | Low | Moderate | High | FF resists washout, maintaining local anti-inflammatory pressure. |
Data Source: Synthesized from Valotis et al. (2007) and Daley-Yates (2015).
Mechanism of Action & Retention Pathway
The following diagram illustrates the kinetic pathway, highlighting where FF differentiates itself (The "Retention" phase).
Figure 1: Glucocorticoid Receptor signaling pathway. The critical differentiator is the 'Dissociation' step (red dashed line), where FF exhibits a significantly slower off-rate compared to FP.
Experimental Protocol: Determining Relative Receptor Affinity (RRA)
To objectively compare FP and FF, a Competitive Radioligand Binding Assay is the gold standard. This protocol relies on displacing a radiolabeled reference ligand (
Protocol Design Principles (Self-Validating)
-
Validation: Use Dexamethasone (unlabeled) as an internal control. Its
must remain constant across replicates. -
Nonspecific Binding (NSB): Define NSB using a 1000-fold excess of unlabeled Dexamethasone.
-
Equilibrium: Ensure incubation time is sufficient for the slow-associating FF to reach equilibrium (minimum 4 hours at 4°C, or 1 hour at 22°C, though 4°C preserves receptor stability).
Step-by-Step Methodology
-
Cytosol Preparation:
-
Harvest human lung tissue or A549 cells.
-
Homogenize in ice-cold buffer (10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, protease inhibitors).
-
Centrifuge at 105,000 x g for 60 min to obtain cytosolic fraction containing GR.
-
-
Competition Assay Setup:
-
Tracer: Add
-Dexamethasone (fixed concentration, e.g., 3 nM) to all tubes. -
Competitors: Add increasing concentrations (
to M) of FP, FF, or unlabeled Dex. -
Incubation: Incubate at 4°C for 16–18 hours to ensure equilibrium (critical for high-affinity ligands like FF).
-
-
Separation & Quantification:
-
Add dextran-coated charcoal to absorb free ligand.
-
Centrifuge immediately.
-
Aliquot supernatant (bound complex) into scintillation fluid.
-
Measure radioactivity (DPM) via Liquid Scintillation Counting (LSC).
-
-
Data Analysis:
-
Plot % Specific Binding vs. Log[Concentration].
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: . -
Calculate RRA:
.
-
Workflow Visualization
Figure 2: Workflow for Competitive Radioligand Binding Assay to determine RRA.
Discussion: Clinical Translation
The experimental data explains the clinical dosing regimens.
-
Affinity vs. Efficacy: While FF has higher affinity (~2989 RRA) than FP (~1775 RRA), both are highly potent. The clinical advantage of FF is not necessarily "more" anti-inflammatory effect at peak, but sustained effect.
-
The "Off-Rate" Advantage: The slower dissociation of FF (Figure 1) allows it to remain bound to the receptor for over 24 hours. This validates the once-daily (QD) dosing of Fluticasone Furoate (e.g., Avamys, Breo), whereas Fluticasone Propionate is traditionally dosed twice-daily (BID) to maintain receptor occupancy.
-
Lipophilicity: FF is more lipophilic, leading to a larger volume of distribution (
) and higher tissue retention, minimizing systemic washout.
References
-
Valotis, A., & Högger, P. (2007). Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate.[8][9] Respiratory Research, 8(1),[9] 54. [Link][8]
-
Daley-Yates, P. T. (2015). Inhaled corticosteroids: potency, dose equivalence and therapeutic index. British Journal of Clinical Pharmacology, 80(3), 372–380. [Link]
- Ross, R. J., et al. (2008). Structure-activity relationships of the 17α-furoate ester in glucocorticoids. Journal of Medicinal Chemistry. (Contextual reference for structural claims).
-
Allen, A., et al. (2013). Fluticasone furoate, a novel inhaled corticosteroid, demonstrates prolonged lung absorption kinetics in man compared with inhaled fluticasone propionate.[10] Clinical Pharmacokinetics, 52(1), 37-42.[10] [Link]
Sources
- 1. Fluticasone Propionate Vs. Fluticasone Furoate: A Definitive Guide For Pharmaceutical Professionals [octagonchem.com]
- 2. Meet the Ester Cousins. Fluticasone furoate (FF) & Fluticasone propionate (FP) – different drugs with different properties – RapidRx [rapidrx.emdex.ng]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluticasone furoate/fluticasone propionate – different drugs with different properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of Cytokine Release by Fluticasone Furoate vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo | PLOS One [journals.plos.org]
- 10. Fluticasone furoate, a novel inhaled corticosteroid, demonstrates prolonged lung absorption kinetics in man compared with inhaled fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of fluticasone in combination with salmeterol versus other ICS/LABA therapies
Comparative Analysis of Fluticasone/Salmeterol versus Alternative ICS/LABA Therapies: A Technical Guide for Drug Development
Inhaled corticosteroid (ICS) and long-acting β2-adrenergic agonist (LABA) combination therapies are the cornerstone of maintenance treatment for moderate-to-severe asthma and chronic obstructive pulmonary disease (COPD). While fluticasone propionate/salmeterol (FSC) has historically served as the benchmark, alternative combinations such as budesonide/formoterol (BFC) and mometasone/formoterol (MFC) offer distinct pharmacokinetic and pharmacodynamic profiles.
This guide provides an objective, mechanistically grounded comparison of these therapies, supported by clinical data and standardized in vitro experimental protocols designed for rigorous efficacy validation.
Pharmacodynamic & Mechanistic Profiling
The clinical efficacy of an ICS/LABA combination is not merely additive; it relies on a complex, bidirectional molecular synergy. Understanding the causality behind receptor dynamics is critical for evaluating therapeutic alternatives.
-
The LABA Component (Salmeterol vs. Formoterol): Salmeterol is a highly lipophilic partial agonist that anchors to the β2-receptor exosite, resulting in a prolonged duration of action but a slower onset. In contrast, formoterol is a full agonist with moderate lipophilicity, allowing it to rapidly diffuse through the aqueous phase of the receptor cleft, providing an onset of action comparable to short-acting β-agonists[1].
-
The ICS Component (Fluticasone vs. Budesonide vs. Mometasone): Fluticasone propionate exhibits high lipophilicity and glucocorticoid receptor (GR) affinity, leading to prolonged tissue retention. Budesonide, while having lower absolute receptor affinity, undergoes reversible intracellular esterification (a "depot" effect) that prolongs its local anti-inflammatory activity without excessive systemic spillover. Mometasone furoate possesses the highest GR binding affinity among the three, driving potent transrepression of inflammatory cytokines[2].
The Causality of Synergy: LABA-induced accumulation of cAMP activates Protein Kinase A (PKA), which primes the GR for nuclear translocation. Simultaneously, ICS-mediated gene transcription upregulates β2-receptor expression, preventing the receptor downregulation typically caused by continuous LABA exposure[3].
Synergistic signaling pathway of ICS and LABA therapies.
Comparative Clinical Efficacy & Safety Data
Real-world evidence and large-scale meta-analyses reveal nuanced differences in clinical outcomes between FSC and its alternatives, particularly concerning exacerbation rates and localized immunosuppression (pneumonia risk).
Retrospective matched-cohort studies indicate that patients treated with BFC often demonstrate a lower rate of COPD-related exacerbations compared to those on FSC[4]. Furthermore, prolonged use of fluticasone is associated with a higher relative incidence of pneumonia (up to a 24% increase in some cohorts) compared to budesonide, likely due to fluticasone's more sustained local immunosuppressive effects in the lung parenchyma[5]. Therapeutic interchanges from FSC to MFC have also shown robust maintenance of lung function (FEV1) with a comparable or slightly improved exacerbation profile[6].
Table 1: Comparative Pharmacological and Clinical Metrics
| Metric | Fluticasone/Salmeterol (FSC) | Budesonide/Formoterol (BFC) | Mometasone/Formoterol (MFC) |
| LABA Onset of Action | Slow (~30 mins) | Rapid (~3-5 mins) | Rapid (~3-5 mins) |
| LABA Efficacy Type | Partial Agonist | Full Agonist | Full Agonist |
| ICS Lipophilicity | High | Moderate (Esterification Depot) | Very High |
| Exacerbation Reduction | Baseline Standard | Superior in specific COPD cohorts | Comparable to FSC |
| Pneumonia Risk (COPD) | Elevated | Lower relative risk | Comparable / Under study |
Experimental Protocol: In Vitro Validation of Anti-Inflammatory Synergy
To objectively compare the efficacy of novel ICS/LABA formulations against established benchmarks like FSC, researchers must utilize robust, self-validating in vitro systems. The following protocol outlines the methodology for assessing synergistic suppression of Interleukin-8 (IL-8) in Primary Human Bronchial Epithelial Cells (HBECs)[7].
Causality of Experimental Design: Standard submerged cell cultures fail to replicate the physiological barrier of the human lung. Culturing HBECs at an Air-Liquid Interface (ALI) induces mucociliary differentiation and tight junction formation, ensuring that drug penetration and receptor binding mimic in vivo pharmacokinetics[7]. The inclusion of individual monotherapy arms allows for the mathematical calculation of synergy (via Bliss Independence) rather than mere additive effects.
Step-by-Step Methodology
Step 1: Air-Liquid Interface (ALI) Cell Culture
-
Seed primary HBECs onto collagen-coated permeable Transwell inserts (0.4 µm pore size).
-
Expand cells in a proliferative serum-free medium until 100% confluence is reached.
-
Remove the apical medium to establish the ALI. Supply the basolateral chamber with differentiation medium (e.g., PneumaCult-ALI).
-
Culture for 21–28 days, replacing basolateral medium every 48 hours, until extensive ciliation and mucus production are confirmed microscopically.
Step 2: Self-Validating Treatment Paradigm
-
Wash the apical surface gently with PBS to remove excess mucus.
-
Establish the following experimental arms (in biological triplicates):
-
Control A: Vehicle only (Negative Control).
-
Control B: Inflammatory Stimulus + Vehicle (Positive Control).
-
Monotherapy Arms: ICS alone (e.g., Fluticasone 10nM) and LABA alone (e.g., Salmeterol 100nM).
-
Combination Arm: ICS + LABA.
-
-
Apply treatments to the basolateral medium 2 hours prior to the inflammatory insult. Rationale: Pre-treatment provides the necessary temporal window for LABA-induced cAMP accumulation and subsequent GR phosphorylation.
Step 3: Inflammatory Insult & Quantification
-
Challenge the cells apically with 5% Cigarette Smoke Extract (CSE) or Pseudomonas aeruginosa Lipopolysaccharide (LPS) for 24 hours to induce NF-κB-mediated IL-8 release.
-
Collect basolateral media and quantify IL-8 secretion via high-sensitivity ELISA.
-
Lyse the cells to extract nuclear fractions. Perform Western Blotting for nuclear GR and p65 (NF-κB) to validate the mechanistic pathway.
Self-validating in vitro workflow for assessing ICS/LABA synergy.
Conclusion
While fluticasone/salmeterol remains a highly effective and authoritative standard in respiratory care, comparative studies highlight that budesonide/formoterol and mometasone/formoterol offer distinct advantages. Formoterol's rapid onset provides immediate bronchodilatory relief, while the specific pharmacokinetic profiles of budesonide and mometasone may mitigate the localized immunosuppressive risks (such as pneumonia) associated with highly lipophilic fluticasone. For drug development professionals, utilizing physiologically relevant ALI models and rigorous synergy calculations is paramount when benchmarking next-generation respiratory therapeutics against these established clinical mainstays.
References
- Comparative analysis of budesonide/formoterol and fluticasone/salmeterol combinations in COPD p
- Comparative Efficacy of Budesonide/Formoterol Versus Fluticasone/Salmeterol in Patients With Moderate-to-Severe Chronic Obstructive Pulmonary Disease: A Systematic Review and Meta-Analysis. tandfonline.com.
- Salmeterol with fluticasone enhances the suppression of IL-8 release and increases the translocation of glucocorticoid receptor by human neutrophils stimul
- Budesonide-Formoterol Metered-Dose Inhaler vs Fluticasone-Salmeterol Dry-Powder Inhaler. nih.gov.
- Comparison of clinical outcomes of inhaled formoterol or fluticasone versus formoterol or mometasone in the p
- Evaluation of a Therapeutic Interchange from Fluticasone/Salmeterol to Mometasone/Formoterol in Patients with Chronic Obstructive Pulmonary Disease. nih.gov.
- In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia. nih.gov.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ijbcp.com [ijbcp.com]
- 3. Salmeterol with fluticasone enhances the suppression of IL-8 release and increases the translocation of glucocorticoid receptor by human neutrophils stimulated with cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of budesonide/formoterol and fluticasone/salmeterol combinations in COPD patients: findings from a real-world analysis in an Italian setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Budesonide-Formoterol Metered-Dose Inhaler vs Fluticasone-Salmeterol Dry-Powder Inhaler - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a Therapeutic Interchange from Fluticasone/Salmeterol to Mometasone/Formoterol in Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Laboratory Safety & PPE Guide for Handling Fluticasone Acetate
Operational Overview & Mechanistic Rationale
Fluticasone acetate (CAS 80474-24-4) is a highly potent synthetic trifluorinated corticosteroid, frequently encountered as an active pharmaceutical ingredient (API) impurity in commercial preparations of [1]. Due to its extreme glucocorticoid receptor affinity, accidental occupational exposure can lead to severe systemic effects, including[2].
Mandatory Visualization: Safe Handling Workflow
Figure 1: Safe handling, containment, and spill response workflow for Fluticasone Acetate.
Engineering Controls: The Primary Containment System
Before donning PPE, you must establish physical containment. PPE is your secondary defense; engineering controls are your primary defense.
-
Ventilated Balance Enclosure (VBE) or Isolator: Fluticasone acetate must never be handled on an open bench. Use a VBE or biological safety cabinet with [4].
-
Self-Validation Step: Verify the VBE face velocity is between 60–100 feet per minute (fpm) using an anemometer before opening the chemical container. This ensures adequate containment without causing powder turbulence.
Step-by-Step PPE Gowning Protocol
This protocol is designed to prevent both dry powder exposure and solvent-mediated dermal penetration.
-
Base Layer Preparation: Remove all personal jewelry. Don a disposable, non-woven, fluid-resistant laboratory coat with knit cuffs. Ensure the coat is fully buttoned.
-
Respiratory Protection: For routine handling inside a certified VBE, a properly fit-tested N95 or P100 half-mask is the minimum requirement. However, for spill cleanup or handling outside an isolator, a equipped with HEPA filters is mandatory[4]. Causality: PAPRs provide positive pressure, ensuring that any seal leak pushes clean air out rather than pulling contaminated potent aerosols in.
-
Eye/Face Protection: Don tightly fitting safety goggles conforming to[2]. Causality: Corticosteroids can be rapidly absorbed through the ocular mucosa.
-
Double-Gloving System: Don an inner pair of extended-cuff nitrile gloves ()[2]. Pull the knit cuffs of the lab coat over the inner gloves. Don an outer pair of nitrile gloves, pulling the cuffs over the lab coat sleeves. Causality: If the outer glove is contaminated or breached by the dissolution solvent (e.g., DMSO or methanol), the inner glove provides a critical buffer while you safely de-gown.
Experimental Workflow: Weighing and Dissolution
To mitigate the risk of aerosolization, Fluticasone acetate should be transitioned from a dry micronized powder to a liquid state as early in the workflow as possible.
-
Preparation: Pre-weigh your receiving vessel (e.g., amber glass vial) and tare the balance strictly inside the VBE.
-
Transfer: Using an anti-static micro-spatula, carefully transfer the Fluticasone acetate powder. Causality: Anti-static, non-sparking tools prevent the highly micronized powder from repelling and aerosolizing due to [5].
-
Solvent Quenching: Immediately cap the source container. Add your organic solvent directly to the receiving vial inside the VBE. Causality: Wetting the powder eliminates the inhalation hazard associated with dry aerosols.
-
De-gowning: Wipe down the exterior of the sealed vial with a 70% isopropyl alcohol (IPA) wipe. Remove the outer gloves inside the VBE and dispose of them in a hazardous waste bag. Exit the VBE handling area before removing the inner gloves and respirator.
Emergency Spill Response & Decontamination
A spill of Fluticasone acetate powder requires immediate, methodical action. Do not use a broom or dry paper towel, as this will [2].
-
Evacuate and Isolate: Evacuate personnel from the immediate area. Allow HVAC systems to clear airborne dust for 15 minutes.
-
Upgrade PPE: Responders must don a PAPR and chemical-resistant disposable coveralls (e.g., Tyvek).
-
Wet Cleanup: Gently cover the spill with absorbent pads. Slowly pour a solvent (e.g., 70% IPA or water with a surfactant) over the pads to wet the powder.
-
Wipe and Bag: Wipe inward from the edges of the spill to prevent spreading. Place all contaminated materials into a sealable, labeled hazardous waste bag.
-
Chemical Decontamination: Scrub the surface with a high-pH detergent or alcohol, followed by a thorough water rinse and a final IPA wipe. Causality: Corticosteroids are highly hydrophobic; water alone will not [6].
Waste Disposal Plan
Fluticasone acetate is highly toxic to aquatic life with[4].
-
Solid Waste: All contaminated PPE, empty vials, and spill cleanup materials must be placed in a rigid, leak-proof container labeled "Hazardous API Waste - Corticosteroid."
-
Liquid Waste: Solvent waste containing dissolved Fluticasone acetate must be collected in approved organic waste carboys.
-
Disposal Mechanism: Transfer to a licensed hazardous waste facility for high-temperature controlled incineration equipped with a [5]. Never discharge into laboratory [5].
Quantitative Safety Specifications
The following table summarizes the critical safety parameters and equipment specifications for handling Fluticasone acetate.
| Parameter / Equipment | Specification / Standard | Rationale / Mechanistic Purpose |
| GHS Hazard Statements | H317, H334 | Severe skin and respiratory sensitization risks[3]. |
| Glove Material | Nitrile (Thickness ≥ 0.11 mm) | Resistance to both API and common dissolution solvents (EN 374)[2]. |
| Eye Protection | EN 166 / NIOSH Approved | Prevents ocular mucosal absorption of micronized powder[2]. |
| Respirator (Routine) | N95 / FFP3 / P100 | Filters ≥99.97% of airborne particles >0.3 microns. |
| Respirator (Spill) | PAPR with HEPA Filter | Provides positive pressure mucosal protection during high-risk exposure[4]. |
| VBE Face Velocity | 60 – 100 fpm | Ensures adequate containment without causing powder turbulence. |
References
-
Title: Fluticasone acetate | C24H29F3O5S | CID 10005640 Source: PubChem - NIH URL: [Link]
-
Title: Fluticasone acetate - Inxight Drugs Source: NCATS URL: [Link]
-
Title: MATERIAL SAFETY DATA SHEETS FLUTICASONE PROPIONATE Source: Cleanchem Laboratories URL: [Link]
-
Title: Safety Data Sheet: Fluticasone Propionate USP Micronized Source: PCCA Rx URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
